Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
piperazin-1-yl(quinoxalin-6-yl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O.ClH/c18-13(17-7-5-14-6-8-17)10-1-2-11-12(9-10)16-4-3-15-11;/h1-4,9,14H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDQBNBUUKBXGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC3=NC=CN=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90719876 | |
| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-55-4 | |
| Record name | (Piperazin-1-yl)(quinoxalin-6-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90719876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride
Abstract: This technical guide provides a comprehensive, step-by-step protocol for the synthesis of (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride, a compound of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a four-step sequence commencing from commercially available starting materials. This document includes detailed experimental procedures, tabulated quantitative data for each reaction step, and workflow visualizations to ensure clarity and reproducibility for researchers, scientists, and drug development professionals.
Introduction
Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their derivatives have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] Similarly, the piperazine ring is a prevalent structural motif in medicinal chemistry, known to impart favorable pharmacokinetic properties and to interact with various biological targets.[2]
The target compound, (piperazin-1-yl)(quinoxalin-6-yl)methanone hydrochloride, combines these two important pharmacophores. Structurally related molecules have been investigated for their activity as 5-HT₃ receptor antagonists, suggesting potential applications in neurology and psychiatry.[3] This guide outlines a robust and logical synthetic pathway to access this molecule for further research and development.
Overall Synthetic Scheme
The synthesis of the target compound is accomplished via a four-step process:
-
Formation of Quinoxaline-6-carboxylic acid: Condensation of 3,4-diaminobenzoic acid with glyoxal.
-
Activation of the Carboxylic Acid: Conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride.
-
Amide Coupling: Reaction of the acyl chloride intermediate with N-Boc-piperazine.
-
Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt.
The complete experimental workflow is visualized below.
References
Technical Guide: Piperazin-1-yl(quinoxalin-6-yl)methanone Hydrochloride (CAS 1204298-55-4)
Disclaimer: As of late 2025, detailed experimental data, including physicochemical properties, comprehensive safety information, and biological activity for Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride (CAS 1204298-55-4), is not extensively available in peer-reviewed literature or public databases. This guide has been compiled based on information from chemical suppliers and scientific literature on structurally related piperazinyl-quinoxaline compounds. The experimental protocols and potential biological context are representative of this chemical class but should be considered illustrative rather than specific to the compound .
Core Compound Properties
This section summarizes the available chemical data for this compound.
| Property | Value | Source |
| CAS Number | 1204298-55-4 | Chemical Supplier |
| Molecular Formula | C₁₃H₁₅ClN₄O | Chemical Supplier[1] |
| Molecular Weight | 278.74 g/mol | Chemical Supplier[1][2][3] |
| IUPAC Name | (piperazin-1-yl)(quinoxalin-6-yl)methanone;hydrochloride | Chemical Supplier[1] |
| SMILES | O=C(C1=CC=C2N=CC=NC2=C1)N1CCNCC1.[H]Cl | Chemical Supplier[1][2] |
| Purity | Typically ≥95% | Chemical Supplier[1] |
| Physical Appearance | Not specified; likely a solid | Inferred |
| Storage Conditions | Room temperature, inert atmosphere | Chemical Supplier[2][3] |
Potential Biological Activity and Signaling Pathway
The quinoxaline and piperazine moieties are common scaffolds in medicinal chemistry. Research on analogous structures, particularly quinoxaline-carboxamides, suggests that these compounds are often investigated as serotonin 5-HT₃ receptor antagonists .[4][5] The 5-HT₃ receptor is a ligand-gated ion channel, and its antagonists are used clinically as antiemetics and are explored for treating irritable bowel syndrome and psychiatric conditions like depression and anxiety.[6]
A structurally similar compound, (4-phenylpiperazin-1-yl)(quinoxalin-2-yl)methanone, has been reported to exhibit antidepressant-like activity in rodent models, acting as a 5-HT₃ receptor antagonist.[6] This suggests that this compound may have been synthesized and potentially investigated for similar purposes.
5-HT₃ Receptor Signaling Pathway
The following diagram illustrates the general signaling pathway of the 5-HT₃ receptor, which is the likely target for this class of compounds.
Experimental Protocols
The following are representative experimental protocols for the synthesis and biological evaluation of piperazinyl-quinoxaline derivatives, based on published literature for analogous compounds.
General Synthesis of Piperazinyl-Quinoxaline Carboxamides
This protocol describes a common method for coupling a quinoxaline carboxylic acid with piperazine.
Objective: To synthesize a piperazinyl-quinoxaline carboxamide via amide bond formation.
Materials:
-
Quinoxaline-6-carboxylic acid
-
N-Boc-piperazine (tert-butyloxycarbonyl protected piperazine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Workflow Diagram:
Procedure:
-
Amide Coupling: To a solution of quinoxaline-6-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents) and EDC hydrochloride (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add N-Boc-piperazine (1.1 equivalents) to the reaction mixture and continue stirring at room temperature for 12-24 hours.
-
Workup and Extraction: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the purified Boc-protected intermediate in DCM. Add an excess of TFA or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Final Isolation: Remove the solvent and excess acid under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the hydrochloride salt. Alternatively, the free base can be obtained by neutralizing the reaction mixture with a base (e.g., sodium bicarbonate) and extracting with an organic solvent, followed by evaporation. The hydrochloride salt can then be formed by treating a solution of the free base with ethereal HCl.
In Vitro 5-HT₃ Receptor Antagonism Assay
This protocol describes a representative method for evaluating the 5-HT₃ receptor antagonist activity of a test compound using an isolated tissue preparation.
Objective: To determine the pA₂ value of a test compound, which represents its antagonist potency at the 5-HT₃ receptor.
Model: Guinea pig ileum longitudinal muscle-myenteric plexus (LMMP) preparation.
Materials:
-
Male guinea pigs
-
Tyrode's solution (physiological salt solution)
-
Serotonin (5-HT) or a selective 5-HT₃ agonist (e.g., 2-methyl-5-HT)
-
Test compound (this compound)
-
Reference antagonist (e.g., Ondansetron)
-
Organ bath setup with isometric transducers and data acquisition system
Procedure:
-
Tissue Preparation: Humanely euthanize a guinea pig and dissect a segment of the terminal ileum. Gently strip the longitudinal muscle with the attached myenteric plexus.
-
Experimental Setup: Mount the tissue strip in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with a 95% O₂ / 5% CO₂ gas mixture. Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
-
Control Response: Obtain a cumulative concentration-response curve for the 5-HT₃ agonist (e.g., 2-methyl-5-HT) to establish a baseline contractile response.
-
Antagonist Incubation: Wash the tissue and allow it to recover. Incubate the tissue with a known concentration of the test compound for a set period (e.g., 20-30 minutes).
-
Antagonism Measurement: In the presence of the test compound, re-determine the concentration-response curve for the 5-HT₃ agonist. The antagonist will cause a rightward shift in the agonist's concentration-response curve.
-
Data Analysis: Repeat steps 4 and 5 with at least three different concentrations of the test compound. Construct a Schild plot by plotting the logarithm of (concentration ratio - 1) against the negative logarithm of the antagonist concentration. The x-intercept of the Schild regression line provides the pA₂ value. A slope not significantly different from unity suggests competitive antagonism.
Safety and Handling
No specific Safety Data Sheet (SDS) is publicly available for this compound. For related chemical compounds, the following general precautions should be observed:
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
-
Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
This guide is intended for research and development professionals and should be used for informational purposes only. All laboratory work should be conducted by trained personnel in accordance with established safety protocols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Quinoxaline-6-carboxamide Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, has emerged as a "privileged structure" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities, making them attractive candidates for the development of novel therapeutic agents.[1] Among these, quinoxaline-6-carboxamide derivatives have garnered significant interest due to their potent anticancer, antimicrobial, antiviral, and neuroprotective properties. This technical guide provides an in-depth overview of the biological activities of quinoxaline-6-carboxamide derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Anticancer Activity
Quinoxaline-6-carboxamide and related quinoxaline derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][3] Their anticancer mechanisms are often multifaceted, involving the inhibition of key enzymes in signaling pathways, induction of apoptosis, and cell cycle arrest.
Mechanism of Action
A primary mechanism of the anticancer action of these derivatives is the induction of apoptosis, or programmed cell death.[4] This is often achieved through the modulation of key signaling pathways, such as those involving Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and the PI3K/Akt/mTOR pathway.[2][3][5][6] Inhibition of these pathways can disrupt tumor growth, proliferation, and angiogenesis.
Furthermore, many quinoxaline derivatives have been shown to induce apoptosis via the mitochondrial (intrinsic) pathway.[7][8] This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioners of apoptosis.[4][7]
Signaling Pathways
Caption: Apoptosis signaling pathway modulated by quinoxaline-6-carboxamide derivatives.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected quinoxaline-6-carboxamide and other quinoxaline derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 4a | Quinoxaline-2-carboxamide | A549 (Lung) | 3.21 | [9] |
| 5 | Quinoxaline-2-carboxamide | A549 (Lung) | 4.54 | [9] |
| 11 | Quinoxaline-2-carboxamide | A549 (Lung) | 0.81 | [9] |
| 13 | Quinoxaline-2-carboxamide | A549 (Lung) | 2.91 | [9] |
| 4m | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Lung) | 9.32 ± 1.56 | [10] |
| 4b | C6-bromo substituted 2,3-dialkenyl quinoxaline | A549 (Lung) | 11.98 ± 2.59 | [10] |
| 4i | Quinoxaline derivative | A549 (Lung) | 3.902 ± 0.098 | [11] |
| VIId | N-(4-(quinoxalin-2-yl)amino)phenyl) benzamide | HCT-116 (Colon) | 7.8 | [2] |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HCT-116 (Colon) | 2.5 | [2] |
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | HCT-116 (Colon) | 4.4 | [2] |
| VIIIa | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | HepG2 (Liver) | 9.8 | [2] |
| VIIIc | 1-(phenyl)-3-(4-(quinoxalin-2-ylamino)phenyl)urea | MCF-7 (Breast) | 9 | [2] |
| XVa | N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide | MCF-7 (Breast) | 5.3 | [2] |
| 14 | 1-(N-substituted)-quinoxaline | MCF-7 (Breast) | 2.61 | [3] |
| 18 | Sulfono-hydrazide quinoxaline | MCF-7 (Breast) | 22.11 ± 13.3 | [3] |
Antimicrobial Activity
Quinoxaline-6-carboxamide derivatives have shown promising activity against a range of pathogenic bacteria, including both Gram-positive and Gram-negative strains.[12][13]
Mechanism of Action
The antibacterial mechanism of some quinoxaline derivatives involves the impairment of the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and ultimately cell death.[14]
Quantitative Antimicrobial Data
The following table summarizes the in vitro antibacterial activity of selected quinoxaline-6-carboxamide and other quinoxaline derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Quinoxaline derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 4 | [15] |
| Quinoxaline derivative | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 | [15] |
| Quinoxaline-6-arabaldehyde | Shigella dysenteriae 7 | 25 | [16] |
| Quinoxaline-6-arabaldehyde | S. aureus and V. cholerae isolates | 100 | [16] |
| 5m-5p | S. aureus | 4-16 | [17] |
| 5m-5p | B. subtilis | 8-32 | [17] |
| 5m-5p | MRSA | 8-32 | [17] |
| 5m-5p | E. coli | 4-32 | [17] |
Antiviral and Neuroprotective Activities
Recent studies have also highlighted the potential of quinoxaline derivatives as antiviral and neuroprotective agents.[18][19][20][21][22] Certain derivatives have shown potent activity against human cytomegalovirus (HCMV) with low cytotoxicity.[19] Additionally, some 6-aminoquinoxaline derivatives have demonstrated neuroprotective effects in models of Parkinson's disease.[6][20][23]
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the biological activity of quinoxaline-6-carboxamide derivatives.
Experimental Workflow: Anticancer Drug Screening
Caption: A typical workflow for anticancer drug screening and mechanism of action studies.
Cell Viability Assessment: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of quinoxaline derivatives on cancer cells.[24][25]
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the old medium with 100 µL of the medium containing different concentrations of the compounds. Include vehicle and blank controls. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at 570 nm using a microplate reader.
-
Apoptosis Detection: Annexin V-FITC/PI Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[26][27]
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
-
-
Procedure:
-
Cell Preparation: Harvest cells (including floating cells) and wash twice with cold PBS.[16]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[16]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[15]
-
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][12]
-
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing RNase A)
-
Flow cytometer
-
-
Procedure:
-
Cell Fixation: Harvest cells and wash with PBS. Fix the cells by adding cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.[12]
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells using a flow cytometer.
-
Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ATP remaining in solution following a kinase reaction.[26]
-
Materials:
-
Purified recombinant kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate
-
Quinoxaline inhibitor
-
ATP
-
Kinase assay buffer
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
-
Luminometer
-
-
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and serial dilutions of the inhibitor compound.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).[26]
-
ATP Detection: Stop the reaction and detect the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.
-
Measurement: Incubate for 10 minutes to stabilize the luminescent signal and measure luminescence using a luminometer.[26]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
-
Antibacterial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][7][24][28][29]
-
Materials:
-
Bacterial strains
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoxaline derivatives
-
96-well microtiter plates
-
0.5 McFarland standard
-
-
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in saline. Dilute this to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
Serial Dilutions: Prepare two-fold serial dilutions of the quinoxaline derivatives in CAMHB in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).[7]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]
-
Conclusion
Quinoxaline-6-carboxamide derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their potent anticancer and antimicrobial effects, coupled with emerging evidence of their antiviral and neuroprotective potential, underscore their significance in drug discovery and development. The ability of these compounds to modulate key signaling pathways provides a strong rationale for further investigation and optimization. Future research should focus on elucidating detailed structure-activity relationships to enhance potency and selectivity, as well as in vivo efficacy studies to translate the promising in vitro results into potential clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Protocols [bdbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. wp.uthscsa.edu [wp.uthscsa.edu]
- 13. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Annexin V Staining Protocol [bdbiosciences.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis, Characterization, and Biological Evaluation of Some Novel Quinoxaline Derivatives as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective effects of a brain permeant 6-aminoquinoxaline derivative in cell culture conditions that model the loss of dopaminergic neurons in Parkinson disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. journalajrb.com [journalajrb.com]
- 23. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. rr-asia.woah.org [rr-asia.woah.org]
- 25. researchgate.net [researchgate.net]
- 26. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 27. bosterbio.com [bosterbio.com]
- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 29. scribd.com [scribd.com]
The Multifaceted Mechanisms of Action of Novel Quinoxaline Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a fused bicyclic heteroaromatic system, has emerged as a privileged structure in medicinal chemistry, giving rise to a plethora of derivatives with a broad spectrum of pharmacological activities. Recent research has unveiled a diverse array of molecular targets and signaling pathways through which these novel compounds exert their effects, positioning them as promising candidates for the treatment of a range of diseases, from cancer to neurodegenerative disorders. This technical guide provides an in-depth exploration of the core mechanisms of action of novel quinoxaline compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.
Anticancer Activity: A Multi-pronged Assault on Malignancy
Quinoxaline derivatives have demonstrated significant potential as anticancer agents, operating through various mechanisms to inhibit tumor growth and induce cancer cell death.[1][2][3]
Kinase Inhibition: Targeting Dysregulated Signaling
A primary mechanism of action for many anticancer quinoxalines is the inhibition of protein kinases, enzymes that play a crucial role in cellular signaling pathways often dysregulated in cancer.[4][5] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.[6]
Key kinase targets for quinoxaline derivatives include:
-
Epidermal Growth Factor Receptor (EGFR): Several quinoxaline derivatives have been designed as potent EGFR inhibitors for the treatment of non-small cell lung cancer.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoxaline compounds can disrupt angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[6][8]
-
Other Kinase Targets: Novel quinoxalines have also been shown to inhibit a range of other kinases, including c-Met, Janus kinase 2 (JAK2), and Apoptosis signal-regulated kinase 1 (ASK1).[5][6][9]
Quantitative Data on Kinase Inhibition by Quinoxaline Derivatives
| Compound | Target Kinase | IC50 | Cell Line | Reference |
| Compound 4i | EGFR | 3.902 ± 0.098 µM | A549 (Lung) | [7] |
| Compound 26e | ASK1 | 30.17 nM | - | [9] |
| Compound 3 | VEGFR-2 | 10.27 µM | - | [6] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of quinoxaline compounds against a specific kinase.
-
Reagents and Materials: Recombinant human kinase, substrate peptide, ATP, kinase buffer, test compound (quinoxaline derivative), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a 96-well plate, add the kinase, substrate peptide, and kinase buffer. c. Add the diluted test compound to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at the optimal temperature for the specific kinase. f. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. g. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.
Signaling Pathway: EGFR Inhibition by a Quinoxaline Compound
References
- 1. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bioengineer.org [bioengineer.org]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and molecular docking studies of novel quinoxaline derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
Technical Guide: Spectroscopic and Massetric Characterization of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structural motifs, featuring a quinoxaline core linked to a piperazine ring via a methanone bridge, are present in various biologically active molecules. This technical guide provides a detailed overview of the predicted nuclear magnetic resonance (NMR) and mass spectrometry (MS) spectral data for this compound, along with standardized experimental protocols for their acquisition. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. While specific experimental data for this exact compound is not publicly available, the provided data is based on the analysis of its core structural components and derivatives, offering a robust predictive framework.
Predicted Spectral Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, and key mass spectrometry fragmentation data for this compound. These predictions are derived from established spectral data of quinoxaline, piperazine, and related amide-linked heterocyclic systems.
Table 1: Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 (Quinoxaline) | 8.8 - 9.0 | d | ~1.5 |
| H-3 (Quinoxaline) | 8.8 - 9.0 | d | ~1.5 |
| H-5 (Quinoxaline) | 8.1 - 8.3 | d | ~8.5 |
| H-7 (Quinoxaline) | 8.0 - 8.2 | dd | ~8.5, 2.0 |
| H-8 (Quinoxaline) | 7.8 - 8.0 | d | ~2.0 |
| Piperazine (axial) | 3.6 - 3.8 | m | - |
| Piperazine (equatorial) | 3.4 - 3.6 | m | - |
| NH (Piperazine) | 9.0 - 9.5 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Methanone) | 168 - 170 |
| C-2 (Quinoxaline) | 145 - 147 |
| C-3 (Quinoxaline) | 144 - 146 |
| C-4a (Quinoxaline) | 141 - 143 |
| C-8a (Quinoxaline) | 140 - 142 |
| C-6 (Quinoxaline) | 135 - 137 |
| C-5 (Quinoxaline) | 130 - 132 |
| C-7 (Quinoxaline) | 129 - 131 |
| C-8 (Quinoxaline) | 128 - 130 |
| Piperazine (C-2', C-6') | 45 - 47 |
| Piperazine (C-3', C-5') | 42 - 44 |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Proposed Fragment | Notes |
| 243.12 | [M+H]⁺ | Molecular ion peak (as free base) |
| 157.05 | [C₉H₅N₂O]⁺ | Fragmentation of the amide bond, loss of piperazine |
| 129.04 | [C₈H₅N₂]⁺ | Further fragmentation of the quinoxaline moiety |
| 85.07 | [C₄H₉N₂]⁺ | Piperazine fragment |
Experimental Protocols
The following are detailed methodologies for the acquisition of NMR and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (400 MHz Spectrometer):
-
¹H NMR:
-
Set the spectral width to 16 ppm, centered at approximately 6 ppm.
-
Use a 30-degree pulse angle.
-
The acquisition time should be set to at least 3 seconds with a relaxation delay of 2 seconds.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Set the spectral width to 240 ppm, centered at approximately 120 ppm.
-
Employ a proton-decoupled pulse sequence.
-
Use a 45-degree pulse angle.
-
The acquisition time should be around 1.5 seconds with a relaxation delay of 2-5 seconds.
-
Collect 1024-4096 scans depending on the sample concentration.
-
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the spectrum using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or the TMS signal.
-
Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase solvent.
-
-
Instrumentation (LC-MS with ESI source):
-
Liquid Chromatography (LC):
-
Use a C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Employ a gradient elution, for example, starting at 5% B, increasing to 95% B over 5 minutes, holding for 2 minutes, and then returning to initial conditions.
-
Set the flow rate to 0.3 mL/min and the column temperature to 40 °C.
-
-
Mass Spectrometry (MS):
-
Operate in positive electrospray ionization (ESI+) mode.
-
Set the capillary voltage to 3-4 kV.
-
Set the source temperature to 120-150 °C and the desolvation gas temperature to 350-450 °C.
-
Acquire data in full scan mode over a mass range of m/z 50-500.
-
For fragmentation analysis (MS/MS), use collision-induced dissociation (CID) with varying collision energies to obtain characteristic fragment ions.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺).
-
Analyze the fragmentation pattern to confirm the structure of the compound.
-
Compare the observed m/z values with the theoretical values for the proposed fragments.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic and spectrometric analysis of this compound.
Caption: Workflow for the analysis of the target compound.
Potential Signaling Pathway Involvement
Derivatives of both quinoxaline and piperazine have been investigated for their potential as anticancer and central nervous system (CNS) active agents. For instance, some quinoxaline derivatives act as kinase inhibitors, while certain piperazine-containing compounds modulate neurotransmitter receptors. Based on this, a hypothetical signaling pathway that could be modulated by this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
A Technical Guide to the Solubility and Stability of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the solubility and stability of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride (CAS: 1204298-55-4) is limited. This guide provides a comprehensive framework of best practices and standardized experimental protocols for determining these critical physicochemical properties, based on established methodologies for pharmaceutical compounds.
Introduction
This compound is a heterocyclic compound featuring a quinoxaline core. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] As with any active pharmaceutical ingredient (API), a thorough understanding of its solubility and stability is fundamental to drug development. These properties influence bioavailability, formulation strategies, storage conditions, and shelf-life.[4][5][6]
This technical guide outlines the essential experimental protocols for comprehensively characterizing the solubility and stability profile of a novel hydrochloride salt like this compound.
Solubility Characterization
Solubility is a critical determinant of a drug's absorption and bioavailability.[7] For a comprehensive profile, both kinetic and thermodynamic solubility should be assessed. As a hydrochloride salt, the compound is anticipated to have higher solubility in polar, aqueous solvents.[8]
Recommended Solubility Experiments
A multi-faceted approach to solubility testing is recommended to guide formulation development.
-
Kinetic Solubility: Measures the solubility of a compound already dissolved in an organic solvent (typically DMSO) when introduced into an aqueous buffer. This high-throughput screening method is valuable during early discovery to identify potential solubility liabilities.[7]
-
Thermodynamic Solubility: Measures the true equilibrium solubility of the solid compound in a given solvent system.[7] This is the gold standard for determining the maximum concentration achievable and is crucial for later-stage development.[7][9]
Data Presentation: Solubility Profile
The following tables should be used to systematically record and present the solubility data.
Table 1: Kinetic Solubility Data
| pH of Aqueous Buffer | Solubility (µg/mL) | Method | Observations |
|---|---|---|---|
| 2.0 | Nephelometry | ||
| 4.5 | Nephelometry | ||
| 6.8 | Nephelometry |
| 7.4 | | Nephelometry | |
Table 2: Thermodynamic Solubility Data
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Method |
|---|---|---|---|
| 0.1 N HCl (pH ~1.2) | 25 | Shake-Flask / HPLC-UV | |
| Acetate Buffer (pH 4.5) | 25 | Shake-Flask / HPLC-UV | |
| Phosphate Buffer (pH 6.8) | 25 | Shake-Flask / HPLC-UV | |
| Phosphate Buffer (pH 7.4) | 25 | Shake-Flask / HPLC-UV | |
| Simulated Gastric Fluid (pH 1.2) | 37 | Shake-Flask / HPLC-UV | |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Shake-Flask / HPLC-UV |
| Water | 25 | | Shake-Flask / HPLC-UV |
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)
This protocol details the industry-standard shake-flask method for determining equilibrium solubility.[9]
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent system as specified in Table 2. The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, allow the vials to stand. Separate the undissolved solid from the supernatant by centrifugation at high speed (e.g., 14,000 rpm for 15 minutes) or by filtration using a chemically inert filter (e.g., 0.22 µm PVDF).[9]
-
Quantification: Carefully aspirate the clear supernatant and dilute it with a suitable mobile phase. Determine the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[9]
-
Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the tested temperature.
Stability Characterization
Stability testing is essential to understand how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[9] These studies inform storage requirements and establish the re-test period or shelf life.
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products and establish the intrinsic stability of the molecule.[6] This is critical for developing stability-indicating analytical methods. The goal is typically to achieve 5-20% degradation of the API.[9]
Data Presentation: Forced Degradation Study
Table 3: Summary of Forced Degradation Results
| Stress Condition | Duration | Temperature | % Assay | % Degradation | Major Degradants (by RRT) |
|---|---|---|---|---|---|
| 0.1 N HCl | 24 hours | 60°C | |||
| 0.1 N NaOH | 24 hours | 60°C | |||
| 3% H₂O₂ | 24 hours | Room Temp | |||
| Solid State Heat | 48 hours | 80°C |
| Photostability (ICH Q1B) | >1.2M lux hrs | Room Temp | | | |
Experimental Protocol: Forced Degradation Studies
The following protocols describe typical stress conditions applied to a drug substance.[9][10]
-
Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and incubate in a water bath at 60°C for 24 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 N NaOH, and analyze by HPLC.[9][10]
-
Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 N HCl, and analyze by HPLC.[9][10]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours, protected from light. Withdraw samples and analyze by HPLC.[9][10]
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Dissolve the stressed sample and analyze by HPLC.[9]
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[9] Dissolve the stressed sample and analyze by HPLC.
Visualized Workflows and Pathways
Diagrams are provided to illustrate the logical flow of the experimental processes.
Caption: High-level workflow for solubility characterization.
Caption: Logical pathway for a forced degradation study.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. pharmtech.com [pharmtech.com]
- 6. usp.org [usp.org]
- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 8. Buy (3,5-dimethoxyphenyl)(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride (EVT-2594041) | 1323490-59-0 [evitachem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
In Silico Modeling of Quoxaline-Based Compounds: A Technical Guide for Drug Discovery
Introduction
Quinoxaline, a heterocyclic aromatic compound comprised of a fused benzene and pyrazine ring, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects.[1][2][3] This remarkable versatility is attributed to the quinoxaline core's ability to engage with a multitude of biological targets.[2] The advent of powerful computational tools has revolutionized the discovery and optimization of quinoxaline-based therapeutic agents, enabling researchers to predict and analyze their interactions with biological systems at a molecular level.
This technical guide provides a comprehensive overview of the core in silico methodologies employed in the discovery and development of novel quinoxaline derivatives. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, summarized quantitative data, and visual representations of key biological pathways and computational workflows.
Core In Silico Techniques
The in silico modeling of quinoxaline-based compounds encompasses a range of computational techniques aimed at predicting their biological activity, understanding their mechanism of action, and optimizing their pharmacological properties. The most commonly employed methods include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, molecular dynamics (MD) simulations, and pharmacophore modeling.
Quantitative Structure-Activity Relationship (QSAR)
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.[4] For quinoxaline derivatives, both 2D- and 3D-QSAR models have been successfully developed to predict activities such as anti-tubercular, anticancer, and enzyme inhibitory potency.[4][5][6] These models utilize molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to build predictive equations.[4] The selection of relevant descriptors is crucial for the development of a robust and predictive QSAR model and can be achieved through various statistical methods, including genetic algorithms and simulated annealing.[4]
Molecular Docking
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein.[1] This technique is instrumental in understanding the binding mode of quinoxaline derivatives at the active site of their target proteins and in predicting their binding affinity.[7][8] The process involves preparing the 3D structures of both the protein and the ligand, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand.[1] Successful docking studies have been conducted for quinoxaline derivatives with a variety of protein targets, including VEGFR-2, EGFR, COX-2, and c-Met.[7][9][10]
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time.[11][12] By simulating the movements of atoms and molecules, MD can be used to assess the stability of the interactions predicted by molecular docking and to calculate binding free energies.[11][13] For quinoxaline-based compounds, MD simulations have been employed to confirm the stability of their binding to targets like Aldose Reductase 2 (ALR2) and to provide a more accurate estimation of their binding affinity through methods like MM-PBSA and MM-GBSA.[11][13]
Pharmacophore Modeling
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings) that are necessary for a molecule to exert a specific biological activity.[11] A pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired activity.[11] For instance, a five-point pharmacophore hypothesis (AADRR) was developed for quinoxaline-based Aldose Reductase 2 (ALR2) inhibitors.[11]
Data Summary: Biological Activities of Quinoxaline Derivatives
The following tables summarize the quantitative data from various studies on the biological activities of quinoxaline-based compounds, providing a comparative overview of their efficacy against different protein targets.
| Target Protein | PDB ID | Quinoxaline Derivative | Binding Affinity (kcal/mol) | IC50 (µM) | Reference(s) |
| VEGFR-2 | 2OH4 | Compound I | -12.13 | Not Reported | [7] |
| VEGFR-2 | 2OH4 | Compound II | -11.93 | Not Reported | [7] |
| VEGFR-2 | 2OH4 | Compound III | -15.63 | Not Reported | [7] |
| VEGFR-2 | 2OH4 | Compound IV | -17.11 | Not Reported | [7] |
| EGFR | 1M17 | Compound 4a | Not Reported | 0.3 | [7][9] |
| EGFR | 1M17 | Compound 13 | Not Reported | 0.4 | [7][9] |
| EGFR | 1M17 | Compound 11 | Not Reported | 0.6 | [7][9] |
| EGFR | 1M17 | Compound 5 | Not Reported | 0.9 | [7][9] |
| EGFR | 4HJO | Compound IVd | -12.03 | 3.20 (HeLa), 4.19 (MCF-7) | [7][14][15] |
| EGFR | 4HJO | Compound IVa | -11.18 | Good to Moderate | [7][14][15] |
| EGFR | 4HJO | Compound IVb | -11.82 | Good to Moderate | [7][14][15] |
| COX-2 | 3LN1 | Compound 13 | Not Reported | 0.46 | [7] |
| COX-2 | 3LN1 | Compound 11 | Not Reported | 0.62 | [7] |
| COX-2 | 3LN1 | Compound 5 | Not Reported | 0.83 | [7] |
| COX-2 | 3LN1 | Compound 4a | Not Reported | 1.17 | [7] |
| ALR2 | - | Compound 81 | -35.96 (MM-GBSA), -4.92 (MM-PBSA) | Not Reported | [11][13] |
| p38α MAP kinase | - | Compound 4a | Not Reported | 0.042 | [16] |
| sPLA2 | - | Compound 6a | Not Reported | 0.0475 | [17][18][19] |
| α-glucosidase | - | Compound 6c | Not Reported | 0.0953 | [17][18][19] |
Experimental and Computational Protocols
This section provides detailed methodologies for key in silico and in vitro experiments commonly employed in the study of quinoxaline derivatives.
In Silico Protocols
Protocol 1: Molecular Docking
A standardized workflow is generally followed for in silico molecular docking studies.[7]
-
Protein Preparation:
-
The 3D crystal structure of the target protein (e.g., VEGFR-2, EGFR, COX-2) is retrieved from the Protein Data Bank (PDB).[1][7]
-
Water molecules, co-ligands, and ions are removed from the protein structure.[1]
-
Hydrogen atoms are added, and appropriate charges are assigned using a force field (e.g., CHARMM).[1]
-
The protein structure is then energy minimized to relieve any steric clashes.[1]
-
-
Ligand Preparation:
-
2D structures of the quinoxaline derivatives are drawn using chemical drawing software.
-
These 2D structures are converted to 3D structures.
-
The ligands are energy minimized using a suitable force field (e.g., MMFF94).[1]
-
Rotatable bonds are defined to allow for conformational flexibility during docking.[1]
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. This is typically centered on the co-crystallized ligand or a predicted binding pocket.[1]
-
-
Docking Simulation:
-
Analysis:
-
The predicted binding poses and their corresponding scores are analyzed.
-
Key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein are visualized and examined.[1]
-
A crucial validation step involves redocking the original ligand into the protein's crystal structure. A root-mean-square deviation (RMSD) value of less than 2 Å is considered a successful validation of the docking protocol.[7]
-
Protocol 2: 3D-QSAR Modeling
-
Dataset Preparation: A dataset of quinoxaline analogs with known biological activities is compiled.[11]
-
Pharmacophore Mapping: A pharmacophore model is generated to identify the key structural features required for activity.[11]
-
Model Generation: An atom-based 3D-QSAR model is developed.
-
Statistical Validation: The model is validated using statistical measures such as the correlation coefficient (R²), cross-validated correlation coefficient (Q²), F-value, and Pearson's R-value for both training and test sets.[11]
In Vitro Protocols
Protocol 3: Synthesis of Quinoxaline Derivatives
A common and efficient method for synthesizing quinoxaline derivatives involves the condensation of an aromatic diamine with an α-dicarbonyl compound.[20]
-
Reaction Setup: An equimolar amount of a 1,2-diaminobenzene derivative and a phenacyl bromide are reacted in a suitable solvent like THF.[21]
-
Catalyst: A catalyst, such as pyridine, is added to the reaction mixture.[21]
-
Reaction Conditions: The reaction is typically carried out at room temperature for a specified duration (e.g., 2 hours).[21]
-
Product Isolation: The desired 2-phenyl quinoxaline product is then isolated and purified.[21]
-
Microwave-Assisted Synthesis: Microwave irradiation can be used to optimize reaction times and improve yields in some synthetic steps.[22]
Protocol 4: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., HeLa, MCF-7) are seeded in 96-well plates.[9]
-
Compound Treatment: The cells are treated with various concentrations of the synthesized quinoxaline compounds.
-
Incubation: The plates are incubated for a specified period.
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
IC50 Determination: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated.[9]
Signaling Pathways and Workflows
Visualizing signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes and computational methodologies involved in quinoxaline-based drug discovery.
Signaling Pathways
Quinoxaline derivatives have been shown to modulate several key signaling pathways implicated in diseases like cancer. One of the most significant is the PI3K/mTOR pathway, which plays a crucial role in regulating cell growth, proliferation, and survival.[23]
Caption: PI3K/mTOR signaling pathway and points of inhibition by quinoxaline derivatives.
Computational Workflow
The in silico discovery of novel quinoxaline-based compounds often follows a hierarchical workflow, starting from large compound libraries and progressively narrowing down to a few promising candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Design, synthesis, antibacterial evaluation and molecular docking studies of some new quinoxaline derivatives targeting dihyropteroate synthase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacophore derived 3D-QSAR, molecular docking, and simulation studies of quinoxaline derivatives as ALR2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, biological evaluation, and in silico studies of quinoxaline derivatives as potent p38α MAPK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, molecular modelling, and biological evaluation of novel quinoxaline derivatives for treating type II diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 21. mdpi.com [mdpi.com]
- 22. dadun.unav.edu [dadun.unav.edu]
- 23. rjptonline.org [rjptonline.org]
The Quinoxaline Scaffold: A Promising Framework for Novel Anticancer Agents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its versatile nature allows for diverse chemical modifications, leading to the development of numerous derivatives with a broad spectrum of pharmacological activities. Notably, quinoxaline-based compounds have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. This technical guide provides a comprehensive overview of the discovery and development of novel anticancer agents based on the quinoxaline scaffold, with a focus on quantitative data, experimental protocols, and key signaling pathways.
Quantitative Anticancer Activity of Quinoxaline Derivatives
The anticancer efficacy of quinoxaline derivatives has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these evaluations. The following tables summarize the in vitro cytotoxic activity of selected quinoxaline derivatives.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Series 1: General Quinoxaline Derivatives | |||
| Compound 1 | Melanoma (MALME-M) | >10 (55.75% GI) | [1] |
| Compound 3 | Leukemia (Ty-82) | 2.5 | [1] |
| Leukemia (THP-1) | 1.6 | [1] | |
| Compound 14 | Breast (MCF-7) | 2.61 | [1] |
| Compound 19 | Gastric (MGC-803) | 9.0 | [1] |
| Cervical (HeLa) | 12.3 | [1] | |
| Lung (NCI-H460) | 13.3 | [1] | |
| Liver (HepG2) | 30.4 | [1] | |
| Liver (SMMC-7721) | 17.6 | [1] | |
| Bladder (T-24) | 27.5 | [1] | |
| Compound 20 | Bladder (T-24) | 8.9 | [1] |
| Compound IV | Prostate (PC-3) | 2.11 | [2] |
| Liver (HepG2) | 4.11 | [2] | |
| FQ | Breast (MDA-MB-231) | < 16 | [2] |
| Series 2: Quinoxaline Derivatives with Amide/Sulfonamide Moieties | |||
| Compound VIIIc | Colon (HCT116) | 2.5 | [2] |
| Compound XVa | Colon (HCT116) | 4.4 | [2] |
| Breast (MCF-7) | 5.3 | [2] | |
| Series 3: 2,3-Disubstituted Quinoxalin-6-amine Analogs | |||
| Compound 6k (R2=Furanyl, R3=Phenyl) | Lung (A549) | 0.87 | |
| Pancreatic (AsPC-1) | 0.92 | ||
| Colon (HT-29) | 1.05 | ||
| Breast (MDA-MB-231) | 0.76 | ||
| Prostate (PC-3) | 1.12 | ||
| Ovarian (SK-OV-3) | 0.98 | ||
| Bone (U-2 OS) | 0.81 | ||
| Compound 6m (R2, R3=Furanyl) | Lung (A549) | 0.54 | |
| Pancreatic (AsPC-1) | 0.63 | ||
| Colon (HT-29) | 0.72 | ||
| Breast (MDA-MB-231) | 0.49 | ||
| Prostate (PC-3) | 0.68 | ||
| Ovarian (SK-OV-3) | 0.59 | ||
| Bone (U-2 OS) | 0.51 | ||
| Series 4: Benzo[g]quinoxaline Derivatives | |||
| Compound 3 | Breast (MCF-7) | 2.89 | [3] |
| Compound 9 | Breast (MCF-7) | 8.84 | [3] |
| Series 5: 2-Substituted-quinoxaline Analogs | |||
| Compound 3b | Breast (MCF-7) | 1.85 | [4] |
| Series 6: Triazoloquinoxalines | |||
| Compound 7b | Breast (MCF-7) | 0.08 | [5] |
| Compound 7c | Breast (MCF-7) | 0.09 | [5] |
| Compound 7e | Breast (MCF-7) | 0.07 | [5] |
Mechanisms of Anticancer Action
Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple signaling pathways that are dysregulated in cancer.
Inhibition of Protein Kinases
A primary mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, survival, and differentiation.[3]
-
Receptor Tyrosine Kinases (RTKs): Quinoxaline derivatives have been shown to inhibit RTKs like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and c-Met.[2] Inhibition of these receptors disrupts downstream signaling pathways essential for tumor growth and angiogenesis.
-
Non-Receptor Tyrosine Kinases: Some derivatives also target non-receptor tyrosine kinases, such as those in the PI3K/Akt/mTOR and MAPK/ERK pathways.[4]
Topoisomerase II Inhibition and Apoptosis Induction
Several quinoxaline derivatives function as topoisomerase II inhibitors.[4][5] Topoisomerase II is an essential enzyme that alters DNA topology and is vital for DNA replication and chromosome segregation. By stabilizing the DNA-topoisomerase II cleavage complex, these compounds lead to DNA strand breaks, which subsequently trigger programmed cell death, or apoptosis.[5][6]
The induction of apoptosis by quinoxaline derivatives is a common endpoint and is often characterized by:
-
Cell Cycle Arrest: Compounds can arrest the cell cycle at various phases, such as G2/M or S phase, preventing cancer cell proliferation.[2]
-
Modulation of Apoptotic Proteins: Western blot analyses have shown that potent quinoxaline derivatives can upregulate pro-apoptotic proteins like Bax and caspases (-3, -8, -9) and downregulate anti-apoptotic proteins such as Bcl-2.[7]
Experimental Protocols
Standardized and reproducible experimental protocols are critical for the evaluation of novel anticancer agents. Below are detailed methodologies for key in vitro assays.
Synthesis of Quinoxaline Derivatives
A general and common method for synthesizing the quinoxaline scaffold involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3]
Materials:
-
o-phenylenediamine derivative
-
1,2-dicarbonyl compound (e.g., benzil)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (optional, e.g., ceric ammonium nitrate)
Procedure:
-
Dissolve the o-phenylenediamine derivative in the chosen solvent.
-
Add the 1,2-dicarbonyl compound to the solution.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution and can be collected by filtration.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol).
-
Purify the product by recrystallization or column chromatography.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Quinoxaline derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treat the cells with various concentrations of the quinoxaline derivatives and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle.[8][9][10][11]
Materials:
-
Cancer cell lines
-
Quinoxaline derivative
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the quinoxaline derivative at a specific concentration for a defined period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
The data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in apoptosis.[7][12][13]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-PARP)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level.
Conclusion and Future Perspectives
The quinoxaline scaffold represents a highly versatile and promising platform for the development of novel anticancer agents. The extensive research to date has demonstrated their potent activity against a multitude of cancer cell lines through various mechanisms, including the inhibition of key kinases and the induction of apoptosis. The structure-activity relationship studies have provided valuable insights for the rational design of more potent and selective derivatives.
Future research in this area should focus on:
-
Optimization of Lead Compounds: Further chemical modifications of the most potent quinoxaline derivatives to improve their pharmacological properties, such as solubility, bioavailability, and metabolic stability.
-
In Vivo Studies: Evaluation of the most promising compounds in preclinical animal models to assess their in vivo efficacy and safety profiles.
-
Combination Therapies: Investigating the synergistic effects of quinoxaline-based agents with existing chemotherapeutic drugs or targeted therapies to overcome drug resistance and enhance therapeutic outcomes.
-
Elucidation of Novel Targets: Utilizing advanced techniques to identify new molecular targets of quinoxaline derivatives to broaden their therapeutic applications.
The continued exploration of the quinoxaline scaffold holds great promise for the discovery of next-generation anticancer drugs that can make a significant impact in the fight against cancer.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomeras ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06189B [pubs.rsc.org]
- 5. Triazoloquinoxalines-based DNA intercalators-Topo II inhibitors: design, synthesis, docking, ADMET and anti-proliferative evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Discovery of Novel Quinoxaline Derivatives as Dual DNA Intercalators and Topoisomerase II Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotech.illinois.edu [biotech.illinois.edu]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for In Vitro Cytotoxicity Assays of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the in vitro cytotoxic effects of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride. While specific data for this compound is not extensively available in public literature, the protocols and data presented for structurally related quinoxaline derivatives offer a strong framework for initiating its cytotoxicological assessment. Quinoxaline scaffolds are recognized as promising platforms in the development of novel chemotherapeutic agents due to their broad spectrum of biological activities, including significant anticancer effects.[1]
Introduction to Quinoxaline Derivatives in Cancer Research
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry. Many derivatives have demonstrated potent biological activities, including anticancer properties, which are often attributed to their ability to inhibit various protein kinases and induce apoptosis.[1][2] The piperazine moiety is also a well-established pharmacophore present in numerous approved drugs.[3] The combination of these two scaffolds in this compound suggests a potential for biological activity that warrants thorough investigation.
Data Presentation: Comparative Cytotoxicity of Structurally Related Quinoxaline Derivatives
To provide a reference for the potential potency of this compound, the following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against several human cancer cell lines. The IC50 value represents the concentration of a compound required to inhibit the growth of 50% of the cells. A lower IC50 value indicates higher cytotoxic potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Compound 8 (N-allyl quinoxaline) | A549 (Lung Carcinoma) | 0.86 | Sorafenib (IC50 = 0.056 µM for EGFR) |
| MCF-7 (Breast Adenocarcinoma) | 1.06 | Sorafenib (IC50 = 0.049 µM for VEGFR2) | |
| Compound IV (a quinoxaline-based derivative) | PC-3 (Prostate Cancer) | 2.11 | Doxorubicin |
| HepG2 (Liver Hepatocellular Carcinoma) | >10 | Doxorubicin | |
| Compound III (a quinoxaline-based derivative) | PC-3 (Prostate Cancer) | 4.11 | Doxorubicin |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Adenocarcinoma) | 0.073 | Adriamycin (IC50 = 0.12 µM) |
| Compound 4b | HCT-116 (Colon Carcinoma) | 1.34 | Erlotinib (IC50 = 1.32 µM) |
| Compound 4c | HCT-116 (Colon Carcinoma) | 1.90 | Erlotinib (IC50 = 1.32 µM) |
Note: The data presented is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.[1]
Experimental Protocols
Detailed methodologies are crucial for the reliable evaluation of a novel compound's biological activity. The following are standard protocols for assessing the in vitro cytotoxicity of this compound.
Protocol 1: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[4]
Materials:
-
Human cancer cell lines (e.g., HCT-116, PC-3, A549, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).[6]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[6]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.[6][7]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[7] Measure the absorbance at 570 nm or 590 nm using a plate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase, a stable cytosolic enzyme that is released upon cell lysis.[8]
Materials:
-
Cells and compound-treated plates prepared as in the MTT assay.
-
LDH assay kit (containing LDH assay buffer, substrate mix, and lysis solution).
-
96-well plate reader.
Procedure:
-
Prepare Controls: On the sample plate, prepare the following controls in triplicate: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and culture medium alone (background).
-
Sample Collection: After the incubation period with the test compound, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 4 minutes) to pellet the cells.
-
Transfer Supernatant: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Add Reaction Mixture: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[8]
-
Add Stop Solution: Add the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity) * 100.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay determines if the test compound induces apoptosis. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by Annexin V-FITC.[9] Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.
Materials:
-
Cancer cell line
-
Test compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the test compound at its predetermined IC50 concentration for 24-48 hours.[6]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[6]
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[6]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The cell populations can be distinguished as:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+[6]
-
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. LDH cytotoxicity assay [protocols.io]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols for Cell-Based Screening of a Quinoxaline-6-Carboxamide Library
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the cell-based screening of quinoxaline-6-carboxamide libraries to identify and characterize potential therapeutic candidates. The protocols outlined below cover initial high-throughput screening for cytotoxic activity, secondary assays for mechanistic elucidation, and data analysis.
Introduction
Quinoxaline derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2][3] The quinoxaline scaffold can be structurally modified to inhibit various biological targets, such as protein kinases (e.g., VEGFR-2, EGFR) and topoisomerases, and to induce apoptosis in cancer cells.[2][4][5] This document details a systematic approach for screening a library of novel quinoxaline-6-carboxamide compounds to assess their anticancer potential.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic activity of various quinoxaline derivatives against a panel of human cancer cell lines. This data, compiled from multiple studies, provides a reference for the expected potency of hits from a screening campaign.
Table 1: IC50 Values of Selected Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [1] |
| MCF-7 (Breast) | 9 | [1] | |
| Compound XVa | HCT116 (Colon) | 4.4 | [1] |
| MCF-7 (Breast) | 5.3 | [1] | |
| Compound VIId | HCT-116 (Colon) | 7.8 | [1] |
| Compound VIIIe | HCT116 (Colon) | 8.4 | [1] |
| Compound VIIIa | HepG2 (Liver) | 9.8 | [1] |
| Compound 4m | A549 (Lung) | 9.32 ± 1.56 | [6][7] |
| Compound 4b | A549 (Lung) | 11.98 ± 2.59 | [6][7] |
| Compound 10 | MKN 45 (Gastric) | 0.073 | [8] |
| GK13 | In vitro TGase 2 | 16.4 | [9] |
IC50 values represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
Experimental Workflows and Signaling Pathways
A typical workflow for a cell-based screening campaign of a quinoxaline-6-carboxamide library involves a primary screen to identify "hit" compounds with cytotoxic activity, followed by secondary and tertiary assays to confirm activity, determine the mechanism of action, and assess selectivity.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in Quinoxaline Derivatives: Multi‐Target Anticancer Potential and Nanocatalyst‐Driven Synthesis | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Screening of Piperazine-Containing Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into a diverse range of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1][2] This six-membered heterocycle containing two nitrogen atoms offers a versatile backbone for synthesizing compound libraries with broad biological activities, targeting major drug classes such as G-protein coupled receptors (GPCRs) and kinases.[3][4][5] High-throughput screening (HTS) of piperazine-containing compound libraries is a critical step in modern drug discovery, enabling the rapid identification of promising hit compounds for further development.
This document provides detailed application notes and protocols for two common HTS campaigns involving piperazine-containing compounds: a GPCR antagonist screen and an anticancer agent screen.
Application Note 1: High-Throughput Screening of a Phenylpiperazine Library for 5-HT2A Receptor Antagonists
Objective: To identify phenylpiperazine compounds that act as antagonists of the human serotonin 2A (5-HT2A) receptor, a Gq-coupled GPCR implicated in various neurological and psychiatric disorders.
Assay Principle: The 5-HT2A receptor, upon activation by an agonist (e.g., serotonin), couples to Gαq, which in turn activates phospholipase C (PLC).[6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ can be detected using a calcium-sensitive fluorescent dye. Antagonists will block the agonist-induced Ca2+ flux.
Experimental Workflow: GPCR Antagonist Screening
A typical HTS workflow for identifying GPCR antagonists involves a primary screen, hit confirmation, and dose-response analysis to determine the potency of the confirmed hits.
Detailed Experimental Protocols
Protocol 1: Primary HTS using a Calcium Flux Assay
Materials:
-
HEK293 cells stably expressing the human 5-HT2A receptor
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Calcium-sensitive dye (e.g., Fluo-8 AM)
-
Probenecid (to prevent dye leakage)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
5-HT (Serotonin) agonist
-
Phenylpiperazine compound library (10 mM in DMSO)
-
384-well black, clear-bottom microplates
-
Automated liquid handling system
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or equivalent)
Procedure:
-
Cell Plating:
-
Culture HEK293-5HT2A cells to 80-90% confluency.
-
Harvest cells and resuspend in culture medium to a density of 200,000 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-8 AM and probenecid in Assay Buffer.
-
Remove the culture medium from the cell plate and add 20 µL of the loading solution to each well.
-
Incubate the plate at 37°C for 1 hour, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare a working dilution of the phenylpiperazine library compounds in Assay Buffer.
-
Using an automated liquid handler, transfer 10 µL of the diluted compounds to the corresponding wells of the cell plate (final concentration, e.g., 10 µM).
-
Incubate at room temperature for 15-30 minutes.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the 5-HT agonist solution in Assay Buffer at a concentration that elicits an EC80 response (a concentration that gives 80% of the maximal response).
-
Place the cell plate in the fluorescence plate reader.
-
Initiate kinetic reading and, after a baseline reading of 5-10 seconds, inject 10 µL of the agonist solution into each well.
-
Continue reading the fluorescence signal for 60-120 seconds.
-
Protocol 2: Hit Confirmation and Dose-Response Analysis
Procedure:
-
Hit Selection: Select the primary hits identified in Protocol 1.
-
Compound Plating (Dose-Response):
-
Prepare serial dilutions of each hit compound in Assay Buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Plate the dilutions in triplicate into a 384-well plate.
-
-
Assay Performance: Repeat the cell plating, dye loading, compound addition (using the dilution plate), and agonist stimulation steps as described in Protocol 1.
-
Data Analysis:
-
For each concentration of the compound, calculate the percentage of inhibition of the agonist response.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis to determine the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist's maximal response).[7][8]
-
Data Presentation
Table 1: Summary of a Representative Phenylpiperazine Library Screen for 5-HT2A Antagonists
| Parameter | Value/Description |
| Library Size | 10,000 compounds |
| Screening Concentration | 10 µM |
| Assay Format | 384-well microplate |
| Target Receptor | Human 5-HT2A |
| Assay Type | Calcium Flux Assay |
| Primary Hit Rate | 1.5% |
| Confirmed Hits (IC50 < 10 µM) | 25 compounds |
Table 2: Dose-Response Data for a Confirmed Hit Compound
| Compound ID | IC50 (µM) | Hill Slope |
| BCP-12345 | 1.2 ± 0.2 | -1.1 |
Signaling Pathway
Application Note 2: High-Throughput Screening of a Piperazine Library for Anticancer Activity
Objective: To identify piperazine-containing compounds that exhibit antiproliferative activity against a human cancer cell line.
Assay Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[1] The assay reagent causes cell lysis and generates a luminescent signal produced by a luciferase reaction that is proportional to the amount of ATP. A decrease in the luminescent signal indicates a reduction in cell viability due to the cytotoxic or cytostatic effects of the test compounds.
Experimental Workflow: Anticancer Compound Screening
The workflow for an anticancer drug screen involves a primary screen to identify compounds that inhibit cell growth, followed by secondary assays to confirm activity and determine potency.
Detailed Experimental Protocols
Protocol 3: Primary HTS using CellTiter-Glo® Assay
Materials:
-
Human cancer cell line (e.g., K562 leukemia cells)
-
Complete growth medium
-
Piperazine compound library (10 mM in DMSO)
-
Positive control (e.g., staurosporine)
-
384-well white, opaque-walled microplates
-
CellTiter-Glo® Reagent
-
Automated liquid handling system
-
Luminometer plate reader
Procedure:
-
Cell Plating:
-
Culture K562 cells to a density of approximately 1x10^6 cells/mL.
-
Dilute the cell suspension to 50,000 cells/mL in culture medium.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).
-
-
Compound Addition:
-
After 24 hours of incubation (37°C, 5% CO2), add 40 nL of each compound from the piperazine library (10 mM stock) to the assay plates for a final concentration of 10 µM.
-
Add 40 nL of DMSO to negative control wells and 40 nL of a known cytotoxic agent (e.g., staurosporine) to positive control wells.
-
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Signal Detection:
-
Equilibrate the plates to room temperature for 30 minutes.
-
Add 20 µL of CellTiter-Glo® Reagent to each well.
-
Mix contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Protocol 4: Hit Confirmation and GI50 Determination
Procedure:
-
Hit Selection: Select the primary hits from Protocol 3.
-
Compound Plating (Dose-Response): Prepare a 10-point, 3-fold serial dilution of each hit compound in culture medium.
-
Assay Performance: Repeat the cell plating, compound addition (using the dilution plate), and signal detection steps as described in Protocol 3.
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the DMSO and positive controls.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the GI50 (concentration for 50% growth inhibition).[8]
-
Data Presentation
Table 3: Summary of a Representative Piperazine Library Screen for Anticancer Activity
| Parameter | Value/Description |
| Library Size | 10,000 compounds |
| Screening Concentration | 10 µM |
| Cell Line | K562 (Human Chronic Myelogenous Leukemia) |
| Assay Type | CellTiter-Glo® Cell Viability Assay |
| Incubation Time | 72 hours |
| Primary Hit Rate | 1.2% |
| Confirmed Hits (GI50 < 10 µM) | 18 compounds |
Table 4: GI50 Values for a Confirmed Anticancer Hit Compound
| Compound ID | GI50 (µM) on K562 cells |
| BCP-67890 | 0.12 ± 0.03 |
Signaling Pathway
Many piperazine-based anticancer compounds modulate critical survival pathways like the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to the activation of apoptosis.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. msudenver.edu [msudenver.edu]
- 4. A workflow for high-throughput screening, data analysis, processing, and hit identification [publications.scilifelab.se]
- 5. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 7. IC50’s: An Approach to High-Throughput Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 8. benchchem.com [benchchem.com]
Application Notes: Investigating Piperazin-1-yl(quinoxalin-6-yl)methanone Hydrochloride in Cancer Cell Lines
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The incorporation of a piperazine moiety can further enhance their therapeutic potential by improving solubility and allowing for substitutions that can modulate biological activity. This document provides a detailed overview and experimental protocols for the investigation of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, a specific quinoxaline derivative, in the context of cancer cell line research. The methodologies outlined here are based on established techniques for evaluating the anticancer effects of novel chemical entities.
While direct studies on this compound are not extensively available in the public domain, the protocols described are derived from research on structurally related quinolinequinones and other kinase inhibitors incorporating a piperazine moiety. These compounds have demonstrated activity against a range of cancer cell lines, suggesting that this compound may also possess antiproliferative effects worthy of investigation.
Data Presentation
The following table summarizes hypothetical yet plausible data for the effect of this compound on various cancer cell lines. This data is representative of what one might expect from initial screening assays.
| Cell Line | Cancer Type | IC50 (µM) | Method |
| A549 | Non-Small Cell Lung Cancer | 15.2 ± 1.8 | MTT Assay (72h) |
| MCF-7 | Breast Cancer | 8.5 ± 0.9 | SRB Assay (72h) |
| HCT-116 | Colon Cancer | 12.1 ± 1.5 | CellTiter-Glo (72h) |
| U-87 MG | Glioblastoma | 25.4 ± 3.1 | MTT Assay (72h) |
| ACHN | Renal Cancer | 5.3 ± 0.6 | SRB Assay (72h) |
Experimental Protocols
Cell Viability and Proliferation Assays
This protocol describes the use of the MTT assay to determine the effect of the compound on the viability of cancer cell lines.
a. Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116, U-87 MG, ACHN)
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Culture cancer cells in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. On the following day, treat the cells with serial dilutions of the compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.
a. Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cancer cells
-
Flow cytometer
b. Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Signaling Pathway Proteins
This protocol investigates the effect of the compound on key proteins in a relevant signaling pathway (e.g., PI3K/Akt/mTOR).
a. Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
b. Procedure:
-
Protein Extraction: Lyse treated cells with RIPA buffer. Quantify protein concentration using the BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system. Use GAPDH as a loading control.
Visualizations
Caption: Workflow for evaluating the anticancer effects of a novel compound.
Caption: Potential mechanism of action via the PI3K/Akt/mTOR pathway.
Application of Quinoxaline Derivatives in Neuroscience Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant attention in neuroscience research due to their diverse pharmacological activities.[1][2][3][4][5][6] These compounds, characterized by a fused benzene and pyrazine ring system, serve as a versatile scaffold for the development of potent and selective modulators of various neurological targets.[1][4] Their applications span from acting as antagonists of ionotropic glutamate receptors to inhibitors of protein kinases, making them valuable tools for studying neuronal signaling and for the potential treatment of a wide range of neurological and neuropsychiatric disorders.[2][4][7][8] This document provides detailed application notes on the use of quinoxaline derivatives in neuroscience research, with a focus on their role as AMPA and NMDA receptor antagonists, and includes relevant experimental protocols and quantitative data.
Quinoxaline Derivatives as Ionotropic Glutamate Receptor Antagonists
A major focus of quinoxaline derivative research in neuroscience has been their potent antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[7][9][10][11] These receptors are critical for mediating fast excitatory neurotransmission in the central nervous system (CNS) and are implicated in synaptic plasticity, learning, and memory.[12][13][14] However, their overactivation can lead to excitotoxicity, a process involved in the pathophysiology of numerous neurological disorders such as epilepsy, cerebral ischemia, and neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7][13][15][16]
AMPA Receptor Antagonists
Quinoxaline-2,3-diones are a prominent class of competitive AMPA receptor antagonists.[10][17] Compounds like 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX) and 6,7-dinitroquinoxaline-2,3-dione (DNQX) were among the first potent and selective non-NMDA receptor antagonists discovered.[9][17] These molecules have been instrumental in elucidating the physiological and pathological roles of AMPA receptors.[7] Newer generations of quinoxaline-based AMPA antagonists have been developed with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic applications, particularly as neuroprotective agents.[7]
NMDA Receptor Antagonists
Certain quinoxaline derivatives also exhibit potent antagonistic activity at the NMDA receptor, often at the glycine co-agonist binding site.[9][11] For instance, some 5-aminomethylquinoxaline-2,3-diones are not only potent AMPA antagonists but also show activity at the glycine-binding site of NMDA receptors.[10] Additionally, quinoxaline-spaced phosphono alpha-amino acids have been synthesized as potent and selective competitive NMDA antagonists.[11] The dual antagonism of both AMPA and NMDA receptors by some quinoxaline derivatives presents an interesting avenue for therapeutic intervention in conditions characterized by excessive glutamatergic signaling.
Data Presentation: Quantitative Activity of Quinoxaline Derivatives
The following table summarizes the in vitro and in vivo activities of representative quinoxaline derivatives as ionotropic glutamate receptor antagonists.
| Compound Name/Class | Target(s) | Assay | Quantitative Data | Reference |
| CNQX | AMPA Receptor, NMDA Receptor (Glycine Site) | [³H]glycine binding inhibition | Micromolar affinities | [9] |
| DNQX | AMPA Receptor, NMDA Receptor (Glycine Site) | [³H]glycine binding inhibition | Micromolar affinities | [9] |
| 5-Aminomethylquinoxaline-2,3-diones | AMPA Receptor, NMDA Receptor (Glycine Site) | Not Specified | Potent and selective AMPA antagonists with some activity at the glycine site | [10] |
| α-amino-7-chloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid | NMDA Receptor | NMDA-induced lethality model (in vivo) | ED₅₀ of 1.1 mg/kg ip | [11] |
| α-amino-6,7-dichloro-3-(phosphonomethyl)-2-quinoxalinepropanoic acid | NMDA Receptor, Glycine Binding Site | [³H]CPP binding assay, [³H]-glycine binding assay | IC₅₀ of 3.4 nM (NMDA), IC₅₀ of 0.61 µM (Glycine) | [11] |
| PNQX | AMPA Receptor, Glycine Binding Site | Receptor binding assays | IC₅₀ = 0.063 µM (AMPA), IC₅₀ = 0.37 µM (GlyN) | [18] |
| Sarcosine analogue of PNQX | AMPA Receptor, Glycine Binding Site | Receptor binding assays | IC₅₀ = 0.14 µM (AMPA), IC₅₀ = 0.47 µM (GlyN) | [18] |
Signaling Pathways
The following diagrams illustrate the signaling pathways modulated by quinoxaline derivatives.
Caption: AMPA Receptor Signaling Pathway and its Antagonism by Quinoxaline Derivatives.
Caption: NMDA Receptor Signaling Pathway and its Antagonism by Quinoxaline Derivatives.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for NMDA Receptor Glycine Site Affinity
Objective: To determine the affinity of quinoxaline derivatives for the glycine binding site of the NMDA receptor. This protocol is adapted from methodologies described in the literature.[9][11]
Materials:
-
Rat telencephalon membranes
-
[³H]glycine (radioligand)
-
Test quinoxaline derivatives
-
Kynurenic acid (non-specific binding control)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and scintillation cocktail
-
Filtration manifold
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat telencephalon tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the pellet in Tris-HCl buffer to a final protein concentration of approximately 1 mg/mL.
-
Binding Assay:
-
In a series of microcentrifuge tubes, add 100 µL of the membrane preparation.
-
Add 50 µL of varying concentrations of the test quinoxaline derivative (e.g., from 1 nM to 100 µM).
-
For total binding, add 50 µL of buffer instead of the test compound.
-
For non-specific binding, add 50 µL of a high concentration of kynurenic acid (e.g., 1 mM).
-
Initiate the binding reaction by adding 50 µL of [³H]glycine (final concentration typically 10-20 nM).
-
-
Incubation: Incubate the tubes at 4°C for 30 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in buffer using a filtration manifold. Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]glycine) by non-linear regression analysis of the concentration-response curve. The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Caption: Workflow for Radioligand Binding Assay.
Protocol 2: In Vivo Evaluation of Neuroprotective Effects in an NMDA-Induced Seizure Model
Objective: To assess the in vivo efficacy of quinoxaline derivatives in protecting against NMDA-induced seizures and lethality in mice. This protocol is based on methods described for evaluating NMDA antagonists.[11]
Materials:
-
Male mice (e.g., CD-1, 20-25 g)
-
Test quinoxaline derivative
-
N-Methyl-D-aspartate (NMDA)
-
Vehicle (e.g., saline, DMSO/saline mixture)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least 3-5 days before the experiment.
-
Drug Administration:
-
Divide the mice into groups (e.g., vehicle control, different dose levels of the test compound).
-
Administer the test quinoxaline derivative or vehicle via i.p. injection at a specific time point before NMDA challenge (e.g., 30 minutes prior).
-
-
NMDA Challenge:
-
Administer a convulsant dose of NMDA (e.g., 150-200 mg/kg, i.p.). The optimal dose should be predetermined to induce seizures and lethality in a consistent manner in vehicle-treated animals.
-
-
Observation:
-
Immediately after NMDA injection, place each mouse in an individual observation cage.
-
Observe the animals continuously for a set period (e.g., 30-60 minutes) for the onset of clonic and tonic-clonic seizures.
-
Record the latency to the first seizure and the incidence of mortality within a specified timeframe (e.g., 24 hours).
-
-
Data Analysis:
-
Calculate the percentage of animals protected from seizures and lethality in each treatment group.
-
Determine the ED₅₀ (the dose of the compound that protects 50% of the animals from the NMDA-induced endpoint) using probit analysis or other appropriate statistical methods.
-
Caption: Workflow for In Vivo Neuroprotection Assay.
Conclusion
Quinoxaline derivatives represent a crucial class of compounds in neuroscience research, offering valuable probes for studying glutamatergic neurotransmission and holding promise for the development of novel therapeutics for a variety of neurological disorders. The protocols and data presented here provide a framework for researchers to explore the potential of these versatile molecules in their own investigations. Further research into the structure-activity relationships and mechanisms of action of quinoxaline derivatives will continue to advance our understanding of brain function and pathology.
References
- 1. recipp.ipp.pt [recipp.ipp.pt]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. Competitive AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoxaline derivatives are high-affinity antagonists of the NMDA receptor-associated glycine sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Aminomethylquinoxaline-2,3-diones. Part I: A novel class of AMPA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potent quinoxaline-spaced phosphono alpha-amino acids of the AP-6 type as competitive NMDA antagonists: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The role of AMPA receptors in postsynaptic mechanisms of synaptic plasticity [frontiersin.org]
- 13. Physiology, NMDA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchers.uss.cl [researchers.uss.cl]
- 16. NMDA receptors in neurodegenerative diseases: mechanisms and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinoxalinediones: potent competitive non-NMDA glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design and synthesis of novel quinoxaline-2,3-dione AMPA/GlyN receptor antagonists: amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Evaluation of Novel Piperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the antimicrobial evaluation of novel piperazine compounds. Piperazine and its derivatives are a class of heterocyclic compounds that have shown significant potential as antimicrobial agents against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria and various fungal species.[1][2][3][4] This document outlines the key experimental procedures for determining the antimicrobial efficacy and potential cytotoxic effects of these compounds.
Data Presentation: Antimicrobial Activity of Novel Piperazine Derivatives
The following tables summarize the in vitro antimicrobial activity of representative novel piperazine compounds from recent studies. The data is presented as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) in µg/mL.
Table 1: Antibacterial Activity of Novel Piperazine Derivatives
| Compound ID | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference |
| Staphylococcus aureus (MIC/MBC) | Methicillin-Resistant S. aureus (MRSA) (MIC/MBC) | Escherichia coli (MIC/MBC) | |
| RL-308 | 4 / 8 | 16 / 32 | >128 / >128 |
| RL-327 | - | 2 / - | - |
| RL-328 | - | 128 / - | - |
| Compound 4 | 16 / - | - | - |
| Compound 6c | 16 / - | - | 8 / - |
| Compound 6d | 16 / - | - | - |
| Compound 7b | - | - | - |
| Gentamicin (Standard) | - | - | - |
| Ciprofloxacin (Standard) | - | - | - |
Data extracted from multiple sources for illustrative purposes. "-" indicates data not available.
Table 2: Antifungal Activity of Novel Piperazine-Azole Hybrid (Compound 5p)
| Fungal Strain | MIC (µg/mL) | Reference |
| Candida albicans (Fluconazole-resistant) | - | [5] |
| Candida albicans (Wild-type) | - | [5] |
| Aspergillus fumigatus | - | |
| Trichophyton rubrum | - | |
| Fluconazole (Standard) | - | [5] |
Specific MIC values for compound 5p were not explicitly provided in the abstract, but it was noted to have potent broad-spectrum antifungal activity.[5]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of novel piperazine compounds.
Materials:
-
Novel piperazine compounds
-
Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Bacterial and fungal strains (e.g., ATCC strains)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Preparation of Compounds: Dissolve the piperazine compounds and standard drugs in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Preparation of Inoculum: From a fresh 18-24 hour culture, prepare a suspension of the test microorganism in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the test compounds in the appropriate broth to obtain a range of concentrations.
-
Inoculation: Dilute the standardized microbial suspension in broth and add it to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Controls:
-
Positive Control: Wells containing broth and inoculum only.
-
Negative Control: Wells containing broth only.
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay
This assay is performed after the MIC determination to ascertain the concentration at which the compound is cidal.
Procedure:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL).
-
Spot-inoculate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).
-
Incubate the agar plates under the same conditions as the MIC assay.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
Anti-biofilm Assay
This protocol assesses the ability of piperazine compounds to inhibit biofilm formation.
Materials:
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or Acetic Acid (33%)
Procedure:
-
Biofilm Formation: In a 96-well plate, add the bacterial suspension and different concentrations of the piperazine compound in TSB with glucose.
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking.
-
Washing: After incubation, gently remove the planktonic bacteria and wash the wells with sterile phosphate-buffered saline (PBS).
-
Staining: Add crystal violet solution to each well and incubate for 15 minutes.
-
Washing: Remove the crystal violet and wash the wells with water.
-
Solubilization: Add ethanol or acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The reduction in absorbance compared to the control indicates biofilm inhibition.
Cytotoxicity Assay (MTT Assay)
This protocol evaluates the potential toxicity of the piperazine compounds against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperazine compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Quantification: Measure the absorbance at a wavelength of 570 nm. A decrease in absorbance compared to the untreated control indicates reduced cell viability and potential cytotoxicity.
Visualizations: Workflows and Mechanisms of Action
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Antibacterial Mechanism of Action.
Caption: Dual Antifungal Mechanism of Action.[5]
References
- 1. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 2. Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploration of piperazine-azole hybrids as antifungal agents against drug-resistant Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay with Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer properties.[1] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as the inhibition of protein kinases like VEGFR-2 and the induction of apoptosis.[2][3][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and the cytotoxic potential of chemical compounds.[5] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the efficacy of quinoxaline derivatives against cancer cell lines.
The principle of the MTT assay is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.[5]
Data Presentation
The cytotoxic activity of quinoxaline derivatives is typically expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. A lower IC50 value indicates greater potency. The following tables summarize the cytotoxic activity of selected quinoxaline derivatives against various human cancer cell lines.
Table 1: Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC50 (µM) |
| Compound 12 | Human Cancer Cell Line | 0.19-0.51 |
| Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) | MKN 45 (Gastric Adenocarcinoma) | 0.073 |
| Compound VIIIc | HCT116 (Colon Carcinoma) | 2.5 |
| Compound VIIIc | MCF-7 (Breast Adenocarcinoma) | 9 |
| Compound VIIIa | HepG2 (Liver Hepatocellular Carcinoma) | 9.8 |
| Compound VIIIe | HCT116 (Colon Carcinoma) | 8.4 |
| Compound XVa | HCT116 (Colon Carcinoma) | 4.4 |
| Compound XVa | MCF-7 (Breast Adenocarcinoma) | 5.3 |
| Benzo[g]quinoxaline molecule 3 | MCF-7 (Breast Adenocarcinoma) | 2.89 |
| Benzo[g]quinoxaline derivative 9 | MCF-7 (Breast Adenocarcinoma) | 8.84 |
Note: Data is compiled from multiple sources and should be interpreted with consideration of potential variations in experimental conditions.[2][5][6][7]
Experimental Protocols
MTT Assay Protocol for Evaluating Quinoxaline Derivatives
This protocol outlines the steps for determining the cytotoxic effects of quinoxaline derivatives on adherent cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Quinoxaline derivatives (dissolved in a suitable solvent, typically DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
-
After 24 hours of cell seeding, carefully remove the medium and add 100 µL of the medium containing different concentrations of the compounds to the respective wells.
-
Include the following controls:
-
Vehicle Control: Cells treated with medium containing the same concentration of the solvent used to dissolve the compounds.
-
Untreated Control: Cells in culture medium only.
-
Blank Control: Medium only, with no cells, to determine background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Correct for Background: Subtract the average absorbance of the blank control wells from all other absorbance readings.
-
Calculate Percentage Viability:
-
% Viability = (Absorbance of treated cells / Absorbance of untreated control cells) x 100
-
-
Determine IC50 Value:
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for determining the cytotoxicity of quinoxaline derivatives using the MTT assay.
Caption: Inhibition of VEGFR-2 signaling and induction of apoptosis by quinoxaline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents [mdpi.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Quinoxaline Compounds
Introduction
Quinoxaline derivatives represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer effects. A primary mechanism by which many quinoxaline compounds exert their cytotoxic effects against cancer cells is through the induction of apoptosis, or programmed cell death. Flow cytometry is a powerful and high-throughput technique that allows for the rapid quantitative analysis of apoptotic cells within a heterogeneous population. This application note provides a comprehensive overview and detailed protocols for assessing apoptosis induced by quinoxaline compounds using flow cytometry.
Mechanism of Quinoxaline-Induced Apoptosis
Quinoxaline compounds can induce apoptosis through various signaling cascades, primarily converging on the intrinsic (mitochondrial) and extrinsic pathways. Several studies have elucidated that certain quinoxaline derivatives can act as Topoisomerase II (Topo II) inhibitors, leading to DNA damage and cell cycle arrest.[1] This, in turn, can trigger the intrinsic apoptotic pathway.
The intrinsic pathway is characterized by changes in the mitochondrial membrane potential and the regulation by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins such as Bcl-2 are downregulated.[1] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c, in conjunction with Apaf-1, forms the apoptosome, which activates the initiator caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[2]
Furthermore, some quinoxaline compounds have been shown to induce the production of reactive oxygen species (ROS), which can also contribute to mitochondrial dysfunction and the initiation of the apoptotic cascade.[3]
Data Presentation: Quantitative Analysis of Apoptosis
The following tables summarize the dose-dependent effects of various quinoxaline compounds on the induction of apoptosis in different cancer cell lines, as determined by flow cytometry. Data for commonly used chemotherapeutic agents, Doxorubicin and Etoposide, are included for comparison.
Table 1: Cytotoxicity of Quinoxaline Derivatives and Control Drugs in Cancer Cell Lines
| Compound/Drug | Cell Line | IC50 (µM) | Reference |
| Quinoxaline Derivative III | PC-3 (Prostate) | 4.11 | [1] |
| Quinoxaline Derivative IV | PC-3 (Prostate) | 2.11 | [1] |
| Benzo[g]quinoxaline 3 | MCF-7 (Breast) | 2.89 | |
| Quinoxaline Derivative 12 | Various | 0.19 - 0.51 | [3] |
| Quinoxaline-containing peptide RZ2 | HeLa (Cervical) | ~10 (at 24h) | |
| Doxorubicin | MCF-7 (Breast) | 2.01 | [4] |
| Etoposide | SH-SY5Y (Neuroblastoma) | ~20-60 (at 48h) | [5] |
Table 2: Flow Cytometry Analysis of Apoptosis in Cancer Cells Treated with Quinoxaline Derivatives and Doxorubicin
| Compound/Drug | Cell Line | Concentration (µM) | Treatment Time (h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) | Reference |
| Quinoxaline Derivatives | |||||||
| Benzo[g]quinoxaline 3 | MCF-7 | 2.89 | 48 | 1.59 | 21.38 | 22.97 | [4] |
| Compound VIIIc | HCT116 | 2.5 | 24 | Increased | Increased | Increased | [6] |
| Compound VIIIc | HCT116 | 2.5 | 48 | Further Increased | Further Increased | Further Increased | [6] |
| Tetrahydrobenzo[h]quinoline | MCF-7 | 10 | 24 | 19.14 | 11.53 | 30.67 | [7] |
| Positive Controls | |||||||
| Doxorubicin | EL4 (Lymphoma) | 0.05 | 24 | - | - | Increased | [8] |
| Doxorubicin | 32D BCR-ABL1+ | 1.0 | 24 | Increased | Increased | Increased | [9] |
Note: "Increased" and "Further Increased" indicate a qualitative report of an increase in the apoptotic population without specific percentages provided in the source material.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of quinoxaline-induced apoptosis.
Caption: Experimental workflow for apoptosis analysis.
Experimental Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is a widely used method for detecting the externalization of phosphatidylserine, a hallmark of early apoptosis, and identifying necrotic or late apoptotic cells with compromised membrane integrity.
Materials:
-
Quinoxaline compound of interest
-
Appropriate cancer cell line
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
1X Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution (e.g., 1 mg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed the cells in appropriate culture vessels and allow them to adhere overnight. Treat the cells with the desired concentrations of the quinoxaline compound for the indicated time. Include a vehicle-treated control group.
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then wash the adherent cells with PBS. Detach the adherent cells using Trypsin-EDTA and combine them with the collected medium.
-
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Protocol 2: Analysis of Mitochondrial Membrane Potential (ΔΨm)
A decrease in mitochondrial membrane potential is an early event in the intrinsic apoptotic pathway. This can be assessed using potentiometric dyes like JC-1 or TMRE.
Materials:
-
JC-1 or TMRE staining solution
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Cell Harvesting and Washing: Follow steps 2 and 3 from Protocol 1.
-
Staining: Resuspend the cell pellet in pre-warmed complete culture medium containing the mitochondrial dye (e.g., JC-1 at 1-10 µg/mL or TMRE at 20-100 nM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
Washing: Centrifuge the cells, remove the supernatant, and wash with PBS.
-
Resuspension: Resuspend the cells in cold PBS or 1X Binding Buffer for analysis.
-
Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.
Data Interpretation:
-
JC-1: Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).
-
TMRE: A decrease in fluorescence intensity indicates a loss of ΔΨm and the onset of apoptosis.
Protocol 3: Detection of Activated Caspases
The activation of caspases is a central event in apoptosis. Fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases in live cells.
Materials:
-
FLICA reagent for the caspase of interest (e.g., Caspase-3/7, Caspase-8, Caspase-9)
-
Other materials as listed in Protocol 1
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
Staining: Add the reconstituted FLICA reagent directly to the cell culture medium and incubate for the recommended time (typically 1 hour) at 37°C in a CO2 incubator, protected from light.
-
Washing: After incubation, wash the cells twice with the provided wash buffer to remove any unbound reagent.
-
Cell Harvesting: Harvest the cells as described in step 2 of Protocol 1.
-
Resuspension: Resuspend the cell pellet in the provided analysis buffer. A viability dye like PI can be added at this stage to distinguish apoptotic from necrotic cells.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Data Interpretation: An increase in fluorescence from the FLICA reagent indicates the presence of activated caspases and that the cells are undergoing apoptosis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sid.ir [sid.ir]
- 8. karger.com [karger.com]
- 9. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Substituted Quinoxaline-6-carboxamides for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of substituted quinoxaline-6-carboxamides. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, kinase inhibitory, and cannabinoid receptor modulatory effects. The following sections detail synthetic protocols, quantitative biological data, and key signaling pathways, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the quinoxaline scaffold.
I. Synthetic Strategies for Quinoxaline-6-carboxamides
The synthesis of substituted quinoxaline-6-carboxamides can be achieved through several reliable methods. A common and versatile approach involves the initial construction of the quinoxaline core followed by functionalization at the 6-position to introduce the carboxamide moiety.
A prevalent method for forming the quinoxaline ring is the condensation of an appropriately substituted aryl-1,2-diamine with a 1,2-dicarbonyl compound.[1] Subsequent modifications, such as hydrolysis of an ester group at the 6-position to the corresponding carboxylic acid, followed by amide coupling, yield the desired quinoxaline-6-carboxamides.
Another effective strategy involves the functionalization of a pre-formed quinoxaline core.[2] This can be particularly useful for generating a library of diverse analogs for structure-activity relationship (SAR) studies. For instance, a quinoxaline-6-carboxylic acid intermediate can be coupled with a variety of amines to produce a range of substituted carboxamides.
A generalized synthetic workflow is depicted below:
Caption: Generalized synthetic workflow for substituted quinoxaline-6-carboxamides.
II. Experimental Protocols
A. General Protocol for the Synthesis of Quinoxaline-6-carboxamides
This protocol outlines a general procedure for the synthesis of a quinoxaline-6-carboxamide derivative, starting from the corresponding quinoxaline-6-carboxylic acid and a primary or secondary amine.
Materials:
-
Quinoxaline-6-carboxylic acid derivative (1.0 eq)
-
Substituted amine (1.2 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.5 eq)[3]
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the quinoxaline-6-carboxylic acid in anhydrous DMF, add the substituted amine, HATU, and TEA.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired substituted quinoxaline-6-carboxamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Protocol for In Vitro Antibacterial Activity Assessment (MIC Determination)
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of synthesized quinoxaline-6-carboxamides against various bacterial strains using the broth microdilution method.
Materials:
-
Synthesized quinoxaline-6-carboxamide compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in MHB in the wells of a 96-well plate to achieve a range of final concentrations (e.g., 0.125 to 256 µg/mL).
-
Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the standardized bacterial suspension to each well containing the diluted compounds.
-
Include a positive control (antibiotic) and a negative control (MHB with DMSO and bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Biological Activities and Quantitative Data
Substituted quinoxaline-6-carboxamides have demonstrated a wide array of biological activities. The following tables summarize key quantitative data for their antibacterial and kinase inhibitory properties.
A. Antibacterial Activity
Several quinoxaline-6-carboxamide derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.[3][4]
| Compound ID | R-group on Carboxamide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | S. pyogenes MIC (µg/mL) | Reference |
| 5a | 3-Chloro-4-fluorophenyl | 12.5 | 25 | 50 | 12.5 | [4] |
| 5b | 2-Hydroxy-ethyl | 25 | 50 | 100 | 25 | [4] |
| 5c | 2-Iodo-3-trifluoromethylphenyl | 12.5 | 25 | 50 | 12.5 | [4] |
| 5d | 2-Ethynyl-aniline | 25 | 50 | 100 | 25 | [4] |
B. Kinase Inhibitory Activity
Quinoxaline-6-carboxamides have been investigated as potent inhibitors of various kinases, including Apoptosis Signal-regulating Kinase 1 (ASK1), which is implicated in inflammatory and fibrotic diseases.[5]
| Compound ID | Substituents on Quinoxaline Ring | ASK1 IC₅₀ (nM) | Reference |
| 26e | 6,7-dibromo | 30.17 | [5] |
| GS-4997 (Selonsertib) | - | (Reference compound) | [5] |
| 12c | Unsubstituted | 117.61 | [5] |
| 12b | Unsubstituted | 502.46 | [5] |
IV. Signaling Pathways
A. ASK1 Signaling Pathway
ASK1 is a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family and is a key regulator of cellular responses to stress, such as oxidative and endoplasmic reticulum stress.[6][7] Inhibition of the ASK1 signaling cascade is a promising therapeutic strategy for various diseases. Quinoxaline-6-carboxamides can act as inhibitors in this pathway.
Caption: Inhibition of the ASK1 signaling pathway by quinoxaline-6-carboxamides.
B. Cannabinoid Receptor Signaling
Quinoxaline-6-carboxamides have also been identified as allosteric modulators of cannabinoid receptors (CB1 and CB2).[8] These G protein-coupled receptors are involved in a multitude of physiological processes, and their modulation presents therapeutic opportunities for various disorders.
Caption: Allosteric modulation of cannabinoid receptor signaling by quinoxaline-6-carboxamides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 2,3-Substituted quinoxalin-6-amine analogs as antiproliferatives: A structure activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Signal Regulating Kinase 1 (ASK1): Potential as a Therapeutic Target for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling of Quinoxaline-6-Carboxylic Acid with Piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoxaline and piperazine moieties are prominent heterocyclic scaffolds in medicinal chemistry, frequently incorporated into drug candidates due to their diverse pharmacological activities. The quinoxaline ring system is a key component in various therapeutic agents with anticancer, antibacterial, and antiviral properties. Similarly, the piperazine ring is a common feature in numerous drugs, contributing to improved pharmacokinetic profiles and potent biological activities. The amide coupling of quinoxaline-6-carboxylic acid with piperazine results in a novel molecular entity, (piperazin-1-yl)(quinoxalin-6-yl)methanone, which holds potential for further investigation and development in various therapeutic areas.
These application notes provide a detailed protocol for the synthesis, purification, and characterization of (piperazin-1-yl)(quinoxalin-6-yl)methanone via amide coupling. The described methodology is based on established amide bond formation techniques utilizing common coupling reagents.
Data Presentation
Table 1: Reactant Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Quinoxaline-6-carboxylic acid | C₉H₆N₂O₂ | 174.16 | 33395-57-2 |
| Piperazine | C₄H₁₀N₂ | 86.14 | 110-85-0 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Notes |
| Coupling Reagent | HATU (1.1 eq) | Other common coupling reagents like EDC/HOBt or PyBOP can also be used. |
| Base | DIPEA (2.0 eq) | A non-nucleophilic base is required to neutralize the acid formed during the reaction. |
| Solvent | Anhydrous DMF | Dichloromethane (DCM) can also be a suitable solvent. |
| Reaction Temperature | Room Temperature (20-25 °C) | The reaction is typically performed at ambient temperature. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored by TLC or LC-MS. |
| Expected Yield | 70-90% | Yields can vary based on reaction scale and purification method. |
| Product Purity | >95% | Purity should be assessed by HPLC or NMR spectroscopy. |
| Product Appearance | Off-white to pale yellow solid | |
| Molecular Formula | C₁₃H₁₄N₄O | |
| Molecular Weight | 242.28 g/mol | |
| CAS Number | 1004304-24-8 | For the free base. |
| CAS Number (HCl salt) | 1204298-55-4 | [1][2] |
Experimental Protocols
Protocol 1: Amide Coupling of Quinoxaline-6-carboxylic acid with Piperazine using HATU
This protocol outlines a general procedure for the synthesis of (piperazin-1-yl)(quinoxalin-6-yl)methanone using HATU as the coupling agent.
Materials:
-
Quinoxaline-6-carboxylic acid
-
Piperazine (use of a mono-protected piperazine, e.g., tert-butyl piperazine-1-carboxylate, is recommended to avoid di-acylation, followed by a deprotection step)
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add quinoxaline-6-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Addition of Reagents: Add mono-Boc-piperazine (1.1 eq), followed by HATU (1.1 eq) and DIPEA (2.0 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 10% methanol in dichloromethane) or LC-MS until the starting material is consumed.
-
Work-up:
-
Pour the reaction mixture into water and extract with ethyl acetate or DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Boc-protected product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Boc-protected (piperazin-1-yl)(quinoxalin-6-yl)methanone.
-
Deprotection (if using Boc-piperazine):
-
Dissolve the purified Boc-protected product in DCM.
-
Add trifluoroacetic acid (TFA) or 4M HCl in dioxane and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with saturated aqueous NaHCO₃ solution and extract with DCM.
-
Dry the organic layer, filter, and concentrate to yield the final product, (piperazin-1-yl)(quinoxalin-6-yl)methanone.
-
Characterization:
The final product should be characterized by:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
Mandatory Visualization
Caption: Workflow for the synthesis of (piperazin-1-yl)(quinoxalin-6-yl)methanone.
References
Application Notes and Protocols: Characterization of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride as a Novel Chemical Probe
Disclaimer: Publicly available scientific literature and databases do not currently contain information characterizing Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride as a chemical probe. There is no identified biological target, mechanism of action, or established protocol for its use in biological systems. The following application notes and protocols are therefore presented as a hypothetical framework and a guide for researchers aiming to investigate and characterize this compound as a novel chemical probe.
I. Introduction and Hypothetical Background
This compound is a synthetic compound featuring a quinoxaline ring system linked to a piperazine moiety. While the specific biological activity of this compound is uncharacterized, molecules containing quinoxaline and piperazine scaffolds have been shown to interact with a variety of biological targets. For instance, a structurally related compound, (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone, has been identified as a 5-HT(3) receptor antagonist with antidepressant-like properties[1]. This suggests that this compound may also possess activity in the central nervous system or other biological systems.
To establish this compound as a useful chemical probe, a systematic investigation into its biological target, selectivity, and mechanism of action is required. The following sections outline a potential research plan to achieve this.
II. Physicochemical Properties and Purity Assessment
A summary of the known physicochemical properties of this compound is provided below. It is imperative for researchers to independently verify the identity and purity of their compound batch before initiating biological experiments.
| Property | Value | Reference |
| Molecular Formula | C13H14N4O•HCl | [2][3] |
| Molecular Weight | 278.74 g/mol | [2][3] |
| CAS Number | 1204298-55-4 | [2][3] |
| Purity (suggested) | ≥95% (as determined by HPLC) | [4] |
III. Proposed Workflow for Characterization as a Chemical Probe
The following diagram illustrates a logical workflow for the initial characterization of a novel compound like this compound.
Caption: A generalized workflow for the characterization of a novel chemical probe.
IV. Hypothetical Experimental Protocols
The following are generalized protocols that would be essential in the initial stages of characterizing this compound.
A. Protocol 1: Cell Viability Assay (Phenotypic Screening)
This protocol aims to determine the cytotoxic or cytostatic effects of the compound on a panel of cell lines, providing a preliminary indication of its biological activity and a suitable concentration range for further experiments.
Materials:
-
This compound
-
Cell lines of interest (e.g., a panel of cancer cell lines)
-
Appropriate cell culture medium and supplements
-
96-well plates
-
Resazurin-based viability reagent (e.g., alamarBlue)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM).
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control for cell death.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add the resazurin-based reagent to each well and incubate for 2-4 hours.
-
Measure the fluorescence or absorbance using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
B. Protocol 2: Western Blot for Signaling Pathway Analysis
Assuming a target is identified (e.g., a specific kinase), this protocol can be used to investigate the compound's effect on downstream signaling pathways.
Materials:
-
Cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., against the target protein and its phosphorylated form)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with varying concentrations of the compound for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
V. Hypothetical Signaling Pathway Diagram
Should this compound be identified as an inhibitor of a hypothetical kinase, "Kinase X," which is part of a cancer-related signaling pathway, the following diagram illustrates its potential mechanism of action.
Caption: Inhibition of the hypothetical Kinase X signaling pathway.
VI. Conclusion and Future Directions
The information presented here serves as a foundational guide for the scientific community to begin the characterization of this compound. The immediate and critical next step is to identify its biological target(s). Techniques such as affinity chromatography-mass spectrometry, yeast two-hybrid screening, and computational target prediction are essential starting points. Once a primary target is identified and validated, a more focused investigation into the compound's potency, selectivity, and mechanism of action can be pursued. This will ultimately determine its utility as a chemical probe for studying specific biological processes and its potential as a starting point for drug discovery efforts. Researchers are encouraged to publish their findings to enrich the public knowledge base regarding this and similar compounds.
References
- 1. Antidepressant-like activity of (4-phenylpiperazin-1-yl) (quinoxalin-2-yl) methanone (4a), a novel 5-HT(3) receptor antagonist: an investigation in behaviour-based rodent models of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. labsolu.ca [labsolu.ca]
- 3. [源叶]Piperazin-1-yl-quinoxalin-6-yl-methanone hydrochloride|Piperazin-1-yl-quinoxalin-6-yl-methanone hydrochloride|通用试剂|1204298-55-4 [canspec.cn]
- 4. calpaclab.com [calpaclab.com]
Application Notes and Protocols: Development of Kinase Inhibitors from Quinoxaline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[3] Quinoxaline derivatives have demonstrated potent inhibitory activity against a wide range of protein kinases, making them a focal point for the development of targeted therapies.[2][4] Their bicyclic heteroaromatic structure provides a versatile framework for interacting with the ATP-binding site of kinases, offering opportunities for developing potent and selective inhibitors.[4] This document provides detailed application notes, experimental protocols, and data on the development of kinase inhibitors based on the quinoxaline scaffold.
Data Presentation: Inhibitory Activity of Quinoxaline Derivatives
The following tables summarize the in vitro inhibitory activity (IC50) of selected quinoxaline-based compounds against various protein kinases. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Activity of Quinoxaline Derivatives against Serine/Threonine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Compound 26e | ASK1 | 30.17 | In vitro kinase assay | [4][5] |
| Compound 12c | ASK1 | 117.61 | In vitro kinase assay | [4] |
| Compound 5c | Pim-1 | 130 | Luminescence-based kinase assay | [6] |
| Compound 5c | Pim-2 | 210 | Luminescence-based kinase assay | [6] |
| Compound 5e | Pim-1 | 160 | Luminescence-based kinase assay | [6] |
| Compound 5e | Pim-2 | 580 | Luminescence-based kinase assay | [6] |
| Lead Compound 1 | Pim-1 | 74 | Enzymatic activity assay | [6] |
Table 2: Inhibitory Activity of Quinoxaline Derivatives against Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| QuinoxaInhib-A (Hypothetical) | EphA3 | 15 | ADP-Glo™ Kinase Assay | [1] |
| QuinoxaInhib-A (Hypothetical) | VEGFR2 | 150 | ADP-Glo™ Kinase Assay | [1] |
| Compound VIId | VEGFR-2 | >50,000 | Kinase-Glo Plus luminescence kinase assay | [7] |
| Compound VIIIa | VEGFR-2 | >50,000 | Kinase-Glo Plus luminescence kinase assay | [7] |
| Compound 20 | VEGFR-2 | Not specified | In vitro evaluation | [8] |
| Compound 25 | VEGFR-2 | Not specified | In vitro evaluation | [8] |
| Compound 29 | VEGFR-2 | Not specified | In vitro evaluation | [8] |
Mandatory Visualization
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for quinoxaline-based inhibitors.
Experimental Workflow
Caption: A typical workflow for the discovery and evaluation of quinoxaline-based kinase inhibitors.
Experimental Protocols
Synthesis of Quinoxaline Derivatives (General Protocol)
The classical and widely used method for synthesizing quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][9]
Materials:
-
o-Phenylenediamine (or substituted derivative)
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve the o-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.[2]
-
Add a catalytic amount of glacial acetic acid (e.g., 2 drops) to the mixture.[2]
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.[2]
-
Collect the solid product by filtration.
-
Wash the solid with cold ethanol and then water to remove unreacted starting materials and catalyst.[2]
-
Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure quinoxaline derivative.[9]
-
Dry the purified product under vacuum.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Kinase of interest (e.g., VEGFR2, ASK1)
-
Substrate specific to the kinase
-
ATP
-
Quinoxaline-based test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare a reaction buffer containing the kinase, its substrate, and ATP at optimized concentrations.
-
Serially dilute the quinoxaline test compounds in DMSO. Add the diluted compounds to the wells of a 384-well plate.[1]
-
Initiate the kinase reaction by adding the reaction buffer to the wells.
-
Incubate the plate at room temperature for 1 hour.[1]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.[1]
-
Add the Kinase Detection Reagent to convert the ADP generated to ATP, which drives a luciferase reaction. Incubate for 30 minutes.[1]
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and thus the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the anti-proliferative effects of the compounds on cancer cell lines.[1]
Materials:
-
Cancer cell line expressing the target kinase (e.g., HCT116, HepG2, MCF-7)[7]
-
Cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Quinoxaline-based test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.[7]
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.[7]
-
Add MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.[1]
-
Add the solubilization solution to each well to dissolve the formazan crystals.[1]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).
Western Blot Analysis for Pathway Inhibition
Western blotting is used to detect changes in the phosphorylation status of key proteins within a signaling pathway, confirming the mechanism of action of the inhibitor.[10]
Materials:
-
Cancer cell line of interest
-
Quinoxaline-based test compound
-
Growth factors for stimulation (e.g., EGF, insulin) (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat cells with the quinoxaline inhibitor at various concentrations for a specified time. If applicable, stimulate with a growth factor to induce pathway activation.[10]
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[10]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.[10]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[11]
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-p-Akt) overnight at 4°C.[10]
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection:
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
-
Stripping and Re-probing:
-
To normalize the data, strip the membrane of the phospho-specific antibody and re-probe with an antibody against the total protein (e.g., anti-total-Akt). This confirms that changes in the phospho-signal are not due to changes in the total amount of protein.[10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations, in silico ADMET, and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Quinoxaline-6-Carboxamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoxaline-6-carboxamide. Our goal is to help you identify and mitigate common issues, thereby improving the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts encountered during the synthesis of the quinoxaline-6-carboxylic acid core?
A1: The primary byproduct of concern during the formation of the quinoxaline-6-carboxylic acid core is the decarboxylated quinoxaline. This occurs via the direct decarboxylation of the 3,4-diaminobenzoic acid starting material, especially at elevated temperatures.[1][2] Other potential side products, common to quinoxaline synthesis in general, include benzimidazoles and over-oxidation products of the diamine starting material.
Q2: I am observing incomplete conversion during the final amidation step to form the quinoxaline-6-carboxamide. What could be the cause?
A2: Incomplete amidation can be due to several factors. The carboxylic acid may not be fully activated by the coupling reagent (e.g., HATU, T3P).[3][4] Additionally, the amine reactant might be sterically hindered or have low nucleophilicity. The presence of moisture can also hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation. It is also possible that the amine is reacting with the coupling reagent to form a guanidinium byproduct, reducing the amount of amine available to react with the activated acid.[4]
Q3: My purified quinoxaline-6-carboxamide is colored, even after column chromatography. How can I remove the color?
A3: Persistent color in quinoxaline derivatives can be due to trace impurities, such as over-oxidation products of the aromatic diamine precursor. Activated carbon (charcoal) treatment of a solution of your compound followed by filtration can be effective in removing colored impurities. Recrystallization from a suitable solvent system is another common and effective method for color removal.
Q4: What is a relevant biological target for quinoxaline-6-carboxamide derivatives?
A4: Quinoxaline-6-carboxamide derivatives have been identified as allosteric modulators of cannabinoid receptors (CB1 and CB2).[5] These G protein-coupled receptors are involved in a variety of physiological processes. Other quinoxaline derivatives have been investigated as inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), which is involved in stress and inflammatory signaling pathways.[3]
Troubleshooting Guides
Issue 1: Low Yield of Quinoxaline-6-carboxylic Acid
| Potential Cause | Troubleshooting Steps |
| Decarboxylation of 3,4-diaminobenzoic acid | - Lower the reaction temperature. - Reduce the reaction time. - Consider using a protected form of the carboxylic acid, such as a methyl ester, which can be hydrolyzed after the quinoxaline ring formation.[2] |
| Incomplete reaction | - Ensure stoichiometric amounts of reactants. - Check the purity of the 1,2-dicarbonyl compound. |
| Side reactions (e.g., benzimidazole formation) | - Use milder reaction conditions (e.g., avoid strong acids if possible). - Ensure the 1,2-dicarbonyl compound is free of aldehyde impurities. |
Issue 2: Byproducts in the Final Amidation Step
| Byproduct | Mitigation Strategy |
| Unreacted quinoxaline-6-carboxylic acid | - Ensure complete activation of the carboxylic acid by using a slight excess of the coupling reagent and base. - Perform the reaction under anhydrous conditions. |
| Guanidinium byproduct | - Control the order of addition: activate the carboxylic acid first before adding the amine. - Use a non-nucleophilic base, such as diisopropylethylamine (DIPEA). |
| Epimerization (if chiral amines are used) | - Use coupling reagents known for low racemization, such as HATU or PyBOP. - Maintain a low reaction temperature. |
Experimental Protocols
Synthesis of 7-ethoxy-2,3-dimethoxyquinoxaline-6-carboxylic acid
This protocol is adapted from the synthesis of a substituted quinoxaline-6-carboxylic acid and serves as a representative example.
-
Step 1: Synthesis of Methyl 1,4-dihydro-7-ethoxy-2,3-dioxoquinoxaline-6-carboxylate: A mixture of methyl 4,5-diamino-2-ethoxybenzoate and oxalic acid dihydrate is heated. The reaction mixture is then cooled and recrystallized from methanol.
-
Step 2: Synthesis of Methyl 2,3-dichloro-7-ethoxyquinoxaline-6-carboxylate: The product from Step 1 is refluxed with thionyl chloride in the presence of chloroform, tetrahydrofuran, and a catalytic amount of dimethylformamide. The solvent is evaporated, and the residue is treated with methanol.
-
Step 3: Synthesis of Methyl 7-ethoxy-2,3-dimethoxyquinoxaline-6-carboxylate: The dichloroquinoxaline from Step 2 is refluxed with sodium methoxide in methanol.
-
Step 4: Synthesis of 7-ethoxy-2,3-dimethoxyquinoxaline-6-carboxylic acid: The methyl ester from Step 3 is hydrolyzed using sodium hydroxide in a mixture of methanol and water under reflux. The product is isolated by evaporation of the solvent and addition of water.
General Procedure for Amidation
-
Activation: The quinoxaline-6-carboxylic acid derivative is dissolved in an anhydrous aprotic solvent (e.g., THF, DMF). A coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., triethylamine or DIPEA) are added, and the mixture is stirred at room temperature.
-
Amine Addition: The desired amine is added to the reaction mixture.
-
Reaction: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions to remove byproducts and unreacted reagents. The organic layer is dried and concentrated, and the crude product is purified by column chromatography or recrystallization.
Visualizations
Caption: A workflow for the synthesis of quinoxaline-6-carboxamide with key troubleshooting points.
Caption: Allosteric modulation of cannabinoid receptor signaling by quinoxaline-6-carboxamide.
References
- 1. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carboxyl activation via silylthioesterification: one-pot, two-step amidation of carboxylic acids catalyzed by non-metal ammonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as quinoxaline-6-carboxylic acid and piperazine, side-products from the coupling reaction, and residual solvents. The synthesis of quinoxaline derivatives often involves the condensation of o-phenylenediamines with α-dicarbonyl compounds, which can lead to various side reactions if not performed under optimal conditions.[1][2][3]
Q2: My overall yield is low after purification. What are the potential reasons?
A2: Low yields can result from several factors:
-
Incomplete reaction: The initial coupling reaction may not have gone to completion.
-
Product loss during work-up: The product may have some solubility in the aqueous phase during extraction or in the wash solvents.
-
Suboptimal purification: During recrystallization, the product may have significant solubility in the cold solvent, leading to loss in the mother liquor. In column chromatography, improper solvent selection can lead to poor separation and product loss.
Q3: What is the most suitable method for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Recrystallization: This is an effective method for removing small amounts of impurities if a suitable solvent system can be found. It is generally preferred for large-scale purification.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from closely related impurities and unreacted starting materials.
-
Acid-Base Extraction: Given the basic nature of the piperazine moiety, an acid-base extraction can be employed to remove non-basic impurities.
Q4: How can I confirm the purity of the final product?
A4: The purity of this compound can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify any residual starting materials or major impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Troubleshooting Guide
Q5: The crude product is a dark-colored oil instead of a solid. What should I do?
A5: The oily nature of the product could be due to the presence of residual solvents or significant impurities.
-
Action 1: Trituration. Try triturating the oil with a non-polar solvent in which the product is insoluble, such as diethyl ether or hexane. This can often induce solidification and remove some non-polar impurities.
-
Action 2: Solvent Removal. Ensure all solvents from the reaction and work-up have been thoroughly removed under high vacuum.
-
Action 3: Chromatographic Purification. If trituration fails, column chromatography is the recommended next step to remove the impurities causing the product to oil out.
Q6: After purification by recrystallization, I still see starting materials in my NMR spectrum. How can I improve the purity?
A6: If starting materials persist after recrystallization, it suggests they have similar solubility properties to your product in the chosen solvent system.
-
Action 1: Re-recrystallization. A second recrystallization from a different solvent system may be effective.
-
Action 2: Column Chromatography. If recrystallization is ineffective, column chromatography is the best alternative for separating compounds with similar polarities.
-
Action 3: Preparative HPLC. For very small amounts of persistent impurities, preparative HPLC can be used to achieve high purity.
Q7: The product appears to be degrading on the silica gel column during chromatography. What are the possible causes and solutions?
A7: Degradation on silica gel can occur if the compound is sensitive to the acidic nature of the silica.
-
Action 1: Use Neutralized Silica Gel. Pre-treat the silica gel with a base, such as triethylamine, by adding a small percentage (e.g., 1%) to the eluent system.
-
Action 2: Use an Alternative Stationary Phase. Consider using a less acidic stationary phase, such as alumina (basic or neutral).
-
Action 3: Expedite Chromatography. Run the column with slightly higher pressure to minimize the time the compound spends on the column.
Quantitative Data Summary
The following table provides a hypothetical comparison of different purification methods for crude this compound, starting with a crude purity of 85%.
| Purification Method | Initial Crude Purity (%) | Final Purity (%) | Yield (%) | Recovery (%) |
| Recrystallization (Ethanol/Water) | 85 | 95 | 70 | 82 |
| Column Chromatography (DCM/MeOH) | 85 | >98 | 60 | 71 |
| Acid-Base Extraction followed by Recrystallization | 85 | 97 | 65 | 76 |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add water dropwise to the hot solution until it becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., dichloromethane - DCM).
-
Loading: Carefully load the adsorbed product onto the top of the column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% DCM and gradually increasing the proportion of methanol (e.g., from 0% to 10% methanol in DCM).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
Technical Support Center: Optimizing Amide Bond Formation Between Quinoxaline and Piperazine
Welcome to the technical support center for optimizing amide bond formation between quinoxaline carboxylic acids and piperazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during this specific amide coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in forming an amide bond between a quinoxaline carboxylic acid and a piperazine?
A1: The primary challenges often stem from the electronic properties of the quinoxaline ring and the reactivity of piperazine. Quinoxaline is an electron-deficient heterocyclic system, which can decrease the nucleophilicity of a carboxylic acid attached to it, making it less reactive. Additionally, piperazine has two nucleophilic secondary amines. This can lead to di-acylation, where two molecules of the quinoxaline carboxylic acid react with one piperazine molecule, especially if a non-monoprotected piperazine is used. Low solubility of starting materials or the product can also be an issue.
Q2: Which coupling reagents are most effective for this reaction?
A2: Several modern coupling reagents are effective for this transformation. The choice often depends on the specific substrates, scale, and cost considerations. Commonly used and effective reagents include:
-
EDC/HOBt (or Oxyma): A widely used, cost-effective carbodiimide-based system.[1] The addition of 1-hydroxybenzotriazole (HOBt) or its safer alternative, OxymaPure®, minimizes side reactions like racemization and improves efficiency.[2]
-
HATU/DIPEA: A highly effective aminium-based reagent known for fast reaction times and high yields, even with challenging substrates like electron-deficient acids.[2][3] It is often used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
T3P® (Propylphosphonic Anhydride): A versatile and powerful coupling reagent that is known for its high efficiency and clean reaction profiles. The byproducts are water-soluble, simplifying purification.
Q3: How can I avoid the formation of the di-substituted piperazine byproduct?
A3: The most effective strategy is to use a mono-protected piperazine derivative, such as N-Boc-piperazine. The tert-butoxycarbonyl (Boc) group protects one of the amine functionalities, ensuring that the amide bond forms only at the unprotected nitrogen. The Boc group can then be easily removed under acidic conditions (e.g., with trifluoroacetic acid) in a subsequent step if the free amine is required.
Q4: My reaction yield is consistently low. What are the likely causes?
A4: Low yields can result from several factors:
-
Insufficient activation of the carboxylic acid: The coupling reagent may not be efficient enough, or the reaction conditions (temperature, time) may be suboptimal.
-
Poor solubility of reactants: Ensure your quinoxaline carboxylic acid and piperazine derivative are fully dissolved in the chosen solvent.
-
Side reactions: The formation of byproducts, such as N-acylurea from carbodiimide reagents, can consume the activated acid.[4]
-
Steric hindrance: If either the quinoxaline or the piperazine derivative is sterically hindered near the reaction centers, the coupling can be sluggish.
-
Inadequate base: The choice and amount of base are crucial, especially with aminium reagents like HATU.
Q5: What are the best methods for purifying the final quinoxaline-piperazine amide product?
A5: Purification strategies depend on the physical properties of the product.
-
Column Chromatography: Silica gel chromatography is a very common and effective method for purifying these compounds. A gradient of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used.
-
Recrystallization: If the product is a stable solid, recrystallization can be a highly effective method for obtaining very pure material.
-
Acid-Base Extraction: If the product has a basic nitrogen (e.g., an unprotected piperazine nitrogen), an acid-base extraction can be used to separate it from non-basic impurities.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Ineffective coupling reagent for the specific substrates.2. Deactivated carboxylic acid (electron-deficient quinoxaline).3. Insufficient reaction time or temperature.4. Poor solubility of starting materials. | 1. Switch to a more powerful coupling reagent (e.g., from EDC/HOBt to HATU).2. Consider converting the carboxylic acid to the more reactive acyl chloride first, then reacting with piperazine.[5]3. Monitor the reaction by TLC or LC-MS and increase the reaction time or temperature if necessary.4. Use a more polar aprotic solvent like DMF or NMP. |
| Formation of Multiple Byproducts | 1. Di-acylation of piperazine.2. Side reactions of the coupling reagent (e.g., N-acylurea formation with EDC).[4]3. Epimerization if the starting materials are chiral.4. Rearrangement of the quinoxaline ring under harsh conditions. | 1. Use a mono-protected piperazine (e.g., N-Boc-piperazine).2. Add HOBt or Oxyma when using EDC. For HATU, pre-activate the acid for a short period before adding the amine.[3]3. Use a racemization-suppressing additive like HOBt. Keep reaction temperatures low.4. Avoid strongly acidic or basic conditions and high temperatures if possible. |
| Difficulty in Product Purification | 1. Co-elution of product with byproducts or starting materials on silica gel.2. Product is an oil and cannot be recrystallized.3. Water-soluble byproducts from the coupling reaction (e.g., urea from EDC). | 1. Try a different solvent system for column chromatography or consider reverse-phase chromatography.2. If the product is an oil, try to form a salt (e.g., HCl or TFA salt) which may be a crystalline solid.3. Perform an aqueous workup (e.g., washing with dilute acid, base, and brine) before chromatography to remove water-soluble impurities.[1] |
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a general comparison of common coupling reagents for the formation of amide bonds. The exact yields will be substrate-dependent.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Notes |
| EDC | HOBt or Oxyma | DIPEA or TEA | DCM or DMF | 4 - 24 | 70 - 90 | Cost-effective and widely used. The urea byproduct is water-soluble, which can simplify purification.[3][6] |
| DCC | DMAP (cat.) | - | DCM | 12 - 24 | 65 - 85 | Forms a dicyclohexylurea (DCU) precipitate which is removed by filtration. Not ideal for solid-phase synthesis.[3] |
| HATU | None | DIPEA | DMF | 1 - 12 | 85 - 98 | Highly efficient and fast, good for sterically hindered or electron-deficient substrates.[3] |
| T3P® | Pyridine or DIPEA | Pyridine or DIPEA | EtOAc or DCM | 1 - 6 | 80 - 95 | Byproducts are water-soluble. Works well for a broad range of substrates. |
Experimental Protocols
Protocol 1: General Procedure using EDC/HOBt
This protocol describes a general method for the amide coupling of a quinoxaline carboxylic acid with N-Boc-piperazine.
Materials:
-
Quinoxaline carboxylic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a solution of the quinoxaline carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
Add N-Boc-piperazine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure using HATU
This protocol is suitable for more challenging couplings where higher reactivity is needed.
Materials:
-
Quinoxaline carboxylic acid (1.0 eq)
-
N-Boc-piperazine (1.1 eq)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a flask, dissolve the quinoxaline carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to allow for pre-activation.
-
Add N-Boc-piperazine (1.1 eq) to the activated mixture.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Experimental Workflow
Caption: General workflow for quinoxaline-piperazine amide bond formation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Technical Support Center: Overcoming Low Yield in Quinoxaline Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of quinoxaline derivatives, particularly those leading to low yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in quinoxaline synthesis?
Low yields in quinoxaline synthesis can stem from several factors, including:
-
Incomplete Reactions: The reaction may not have proceeded to completion. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent can significantly impact the yield. It's recommended to screen different solvents and temperatures to find the optimal conditions for your specific substrates.[1]
-
Purity of Starting Materials: Impurities in the starting materials, particularly the o-phenylenediamine and the 1,2-dicarbonyl compound, can lead to side reactions and the formation of byproducts, thus reducing the yield of the desired quinoxaline derivative.[1][2] It is advisable to check the purity of reagents using techniques like NMR or GC-MS before use.[1]
-
Inefficient Catalysis: The choice of catalyst plays a critical role. A variety of catalysts, from simple acids to complex metal catalysts and organocatalysts, have been reported to give high yields.[1][3] Experimenting with different catalysts can lead to significant improvements.
-
Formation of Byproducts: Common byproducts such as benzimidazole derivatives and quinoxaline N-oxides can reduce the yield of the desired product.[1]
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, filtration, washing, and purification steps like column chromatography or recrystallization.[2]
Q2: My reaction is producing a significant amount of a benzimidazole derivative as a byproduct. How can I prevent this?
The formation of a benzimidazole byproduct is a common issue that typically arises from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl compound.[1]
Troubleshooting Steps:
-
Assess the Purity of the 1,2-Dicarbonyl Compound: Before beginning the synthesis, verify the purity of your dicarbonyl compound. If impurities are detected, purify the reagent by recrystallization or chromatography.[1]
-
Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[1]
Q3: I am observing the formation of quinoxaline N-oxides in my product. What causes this and how can it be avoided?
Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[1] This can occur under harsh reaction conditions or in the presence of an oxidizing agent.
Troubleshooting Steps:
-
Avoid Strong Oxidizing Agents: If your synthetic route does not require an oxidant, ensure that none are introduced inadvertently.[1]
-
Control the Atmosphere: Reactions conducted in the presence of air (oxygen) for extended periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[1]
Q4: How does the electronic nature of substituents on the starting materials affect the yield?
The electronic properties of the substituents on both the o-phenylenediamine and the 1,2-dicarbonyl compound can influence the reaction rate and yield.
-
Electron-Donating Groups (EDGs) on the o-phenylenediamine generally increase the nucleophilicity of the amino groups, which can lead to higher yields and shorter reaction times.[4][5]
-
Electron-Withdrawing Groups (EWGs) on the o-phenylenediamine can decrease its reactivity, potentially leading to lower yields.[5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting low yields in quinoxaline synthesis.
Problem: Low Yield of the Desired Quinoxaline Product
Below is a logical workflow to diagnose and address potential causes of low yield.
Caption: A troubleshooting workflow for addressing low yields in quinoxaline synthesis.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies to illustrate the impact of different catalysts and reaction conditions on the yield of quinoxaline derivatives.
Table 1: Effect of Catalyst on the Synthesis of 2,3-Diphenylquinoxaline
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | EtOH/H₂O | Room Temp. | 3 h | 67 | [6] |
| Phenol (20 mol%) | EtOH/H₂O (7:3) | Room Temp. | 15 min | 95 | [6] |
| CuSO₄·5H₂O | EtOH/H₂O | Room Temp. | - | High | [6][7] |
| CrCl₂·6H₂O | Ethanol | Room Temp. | 36 min | 92 | [8] |
| PbBr₂ | Ethanol | Room Temp. | - | High | [8] |
| AlCuMoVP | Toluene | 25 | 120 min | 92 | [9] |
Table 2: Influence of Synthesis Method on Yield
| Method | Catalyst | Reaction Time | Yield (%) | Key Advantages | Reference |
| Conventional Heating (Reflux) | Various | 2 - 30 h | 60 - 88 | Established method | [4] |
| Microwave-Assisted Synthesis | Iodine | Short | >80-90 | Reduced reaction time, solvent-free options | [4][7] |
| Microdroplet Reaction | 0.1% Formic Acid | Seconds | ~70 | Rapid screening, high efficiency | [10][11] |
| Solvent-Free Grinding | None | - | High | Environmentally friendly, minimized side products | [2] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Quinoxalines using a Phenol Catalyst
This protocol is adapted from a facile and efficient method for quinoxaline synthesis at room temperature.[6]
Materials:
-
o-phenylenediamine derivative (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Phenol (0.2 mmol, 20 mol%)
-
Ethanol:Water (7:3, 10 mL)
Procedure:
-
In a round-bottom flask, dissolve the o-phenylenediamine derivative and the 1,2-dicarbonyl compound in the ethanol:water solvent mixture.
-
Add the catalytic amount of phenol to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, the product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent after removal of ethanol under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Synthesis of Quinoxalines
This protocol provides a general guideline for the rapid synthesis of quinoxalines using microwave irradiation.[7]
Materials:
-
o-phenylenediamine derivative (1 mmol)
-
1,2-dicarbonyl compound (1 mmol)
-
Iodine (catalytic amount)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, combine the o-phenylenediamine derivative, the 1,2-dicarbonyl compound, and a catalytic amount of iodine.
-
Add a minimal amount of ethanol to wet the reactants.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for a short period (typically a few minutes).
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a sodium thiosulfate solution to remove iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Signaling Pathways and Reaction Mechanisms
The synthesis of quinoxalines primarily proceeds through a condensation reaction followed by cyclization and dehydration/oxidation.
Caption: The general reaction mechanism for quinoxaline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoxaline synthesis [organic-chemistry.org]
- 4. ecommons.udayton.edu [ecommons.udayton.edu]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. Facile Method of Quinoxaline Synthesis Using Phenol as a New, Efficient and Cheap Catalyst at Room Temperature [article.sapub.org]
- 7. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 8. orientjchem.org [orientjchem.org]
- 9. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction [frontiersin.org]
- 11. A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Piperazine Salt Formation and Purification
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the formation and purification of piperazine salts.
Frequently Asked Questions (FAQs)
Q1: My piperazine salt is "oiling out" during crystallization instead of forming a solid precipitate. What should I do?
A1: "Oiling out" occurs when the piperazine salt separates from the solution as a liquid above its melting point in the solvent system, often due to high supersaturation or the presence of impurities.[1] Here are several strategies to troubleshoot this issue:
-
Optimize the Cooling Rate: Rapid cooling is a common cause of oiling out.[1] Allow the solution to cool slowly to room temperature before gradually lowering the temperature further with an ice bath. A slower cooling rate provides the necessary time for molecules to arrange into a crystal lattice.[1]
-
Increase the Solvent Volume: The compound may be precipitating too quickly. Increasing the volume of the primary solvent can keep the salt in solution longer during cooling, promoting proper crystal formation.[1]
-
Employ Seeding: Introduce a small crystal of the desired piperazine salt (a "seed crystal") to the supersaturated solution.[1] This provides a template for crystallization and can induce the formation of solid crystals instead of an oil.[1]
-
Modify the Solvent System:
-
Anti-Solvent Addition: If using an anti-solvent to induce crystallization, try adding it more slowly and at a slightly higher temperature.[1]
-
Solvent Combination: Experiment with different solvent mixtures. A combination of a good solvent and a poor solvent can sometimes prevent oiling out by modulating the supersaturation level.[1]
-
-
Adjust the pH: The pH of the solution can significantly influence the solubility of piperazine salts. A slight pH adjustment might prevent premature separation.[1]
-
Purify the Crude Material: High levels of impurities can inhibit crystallization and promote oiling out.[1] Consider purifying the crude material before crystallization.
Caption: Troubleshooting workflow for "oiling out".
Q2: I'm having trouble removing residual water from my hygroscopic piperazine salt. What methods can I use?
A2: Piperazine and some of its salts are known to be hygroscopic, meaning they readily absorb moisture from the air, which can lead to caking and chemical degradation.[2] Here are several methods to remove water:
-
Azeotropic Distillation: This is a common and effective method. An entrainer, such as toluene, is added to form a low-boiling azeotrope with water, which is then distilled off.[3]
-
Drying under High Vacuum: Lyophilization (freeze-drying) or drying in a vacuum oven at an elevated temperature (if the compound is thermally stable) can effectively remove water.[3]
-
Formation of Anhydrous Salts: Converting the hygroscopic compound to a different, anhydrous salt form that is less hygroscopic can be a viable strategy.[3]
-
Use of Drying Agents: For solutions, drying agents like anhydrous magnesium sulfate or sodium sulfate can be used. Ensure the drying agent does not interact with your compound.[3]
Q3: My piperazine salt shows poor peak shape (tailing) in reverse-phase HPLC. How can I improve this?
A3: Peak tailing for basic compounds like piperazine is often due to the interaction of the basic nitrogen atoms with residual acidic silanol groups on the silica-based column packing.[3] To mitigate this, consider the following:
-
Use a Mobile Phase Additive:
-
Competing Base: Add a competing base, such as triethylamine (TEA), to the mobile phase to mask the silanol groups.[3][4]
-
Acidic Modifier: A common practice is to add 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase. This protonates the piperazine nitrogens and reduces their interaction with the stationary phase.[3]
-
-
Adjust Mobile Phase pH: Experiment with different pH values of the aqueous component of your mobile phase to optimize the ionization state of your compound and improve peak shape.[4]
-
Column Selection: If mobile phase optimization is insufficient, try a different column with a different stationary phase, such as a C8, phenyl, or cyano column, or a column specifically designed for basic compounds.[4]
Troubleshooting Guide for Piperazine Salt Formation
This guide addresses common issues encountered during the synthesis and isolation of piperazine salts.
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Salt Formation | Incorrect Stoichiometry: The molar ratio of piperazine to the acid is critical. | Solution: Ensure accurate measurement of starting materials. Piperazine has two pKa values, so depending on the acid, 1:1 or 1:2 (piperazine:acid) ratios may be needed. Consider performing a titration to determine the optimal stoichiometry. |
| Inappropriate Solvent: The solvent may not be suitable for the reaction or for precipitating the salt. | Solution: Experiment with different solvents or solvent mixtures. A solvent in which the starting materials are soluble but the salt product is insoluble is ideal for precipitation.[5] | |
| Unfavorable pKa Relationship: For salt formation to occur, there should be a sufficient difference between the pKa of the piperazine and the acid (a general rule of thumb is a ΔpKa > 3). | Solution: Choose an acid with a lower pKa value. Piperazine's pKa values are approximately 5.35 and 9.73.[2][6][7] | |
| Formation of an Impure Salt | Co-precipitation of Starting Materials or Byproducts: Impurities in the starting piperazine or unreacted starting materials may precipitate with the desired salt.[8] | Solution: Purify the crude piperazine before salt formation. Optimize the reaction conditions (e.g., temperature, addition rate) to minimize side reactions. Recrystallization of the final salt is often necessary.[8][9] |
| Incorrect Salt Stoichiometry: The isolated salt may be a mixture of mono- and di-salts, or a non-stoichiometric hydrate. | Solution: Characterize the salt using techniques like NMR, elemental analysis, or titration to confirm the stoichiometry. Adjust the reaction stoichiometry and crystallization conditions accordingly. | |
| Difficulty in Isolating the Salt | High Solubility of the Salt: The formed salt may be too soluble in the reaction solvent to precipitate. | Solution: Add an anti-solvent (a solvent in which the salt is insoluble) to induce precipitation.[1] Alternatively, remove the solvent under reduced pressure. |
| Formation of a Fine Powder or Amorphous Solid: The precipitate may be difficult to filter and handle. | Solution: Optimize the crystallization conditions (e.g., slower cooling, stirring rate) to encourage the growth of larger crystals. |
Data Presentation
Table 1: Physicochemical Properties of Piperazine and Common Salts
| Compound | Melting Point (°C) | pKa1 | pKa2 | Water Solubility |
| Piperazine (anhydrous) | 106 - 108[2] | 5.35[2] | 9.73[2] | Freely soluble; 150 g/L at 20°C[2] |
| Piperazine Hexahydrate | 44[2][6] | - | - | Freely soluble[6] |
| Piperazine Dihydrochloride | 318 - 320[2] | - | - | Soluble |
| Meclofenamic Acid–Piperazine Salt (1:1) | Not Specified | - | - | 2724-fold more soluble than meclofenamic acid[2] |
| Sulfamethoxazole–Piperazine Salt | Not Specified | - | - | Improved solubility compared to sulfamethoxazole[2] |
Experimental Protocols
Protocol 1: General Procedure for Piperazine Salt Formation (Precipitation Method)
-
Dissolution: Dissolve the piperazine free base in a suitable solvent (e.g., ethanol, isopropanol, or acetone).[8]
-
Acid Addition: Add a stoichiometric amount (e.g., 1.0 or 2.0 equivalents) of the desired acid, either neat or as a solution in the same solvent. The addition should be done dropwise, with stirring, at room temperature or a slightly elevated temperature.
-
Precipitation: If the salt is insoluble in the chosen solvent, a precipitate will form. The mixture can be stirred for a period (e.g., 1-2 hours) to ensure complete precipitation. Cooling the mixture in an ice bath can further increase the yield.
-
Isolation: Collect the solid salt by filtration (e.g., using a Büchner funnel).
-
Washing: Wash the filtered salt with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the salt under vacuum to a constant weight.
-
Characterization: Confirm the identity and purity of the salt using appropriate analytical techniques such as melting point determination, NMR spectroscopy, and HPLC.[10]
Caption: Workflow for piperazine salt formation and isolation.
Protocol 2: Determination of Piperazine Salt Solubility (Shake-Flask Method)
This method is a standard procedure for determining the equilibrium solubility of a compound.[2]
-
Equilibration: Add an excess amount of the solid piperazine salt to a known volume of the solvent (e.g., water, buffer) in a sealed container (e.g., a glass vial).[2]
-
Agitation: Agitate the mixture at a constant temperature for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[2]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.[2]
-
Quantification: Determine the concentration of the dissolved piperazine salt in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] A calibration curve with standard solutions of known concentrations should be used for accurate quantification.[2]
Protocol 3: pKa Determination by Potentiometric Titration
This is a common and precise method for determining the pKa of a substance.[2]
-
Solution Preparation: Prepare a solution of the piperazine salt of a known concentration in water.[2]
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).[2]
-
pH Measurement: Measure the pH of the solution after each addition of the titrant using a calibrated pH meter.[2]
-
Data Analysis: Generate a titration curve by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Piperazine - Wikipedia [en.wikipedia.org]
- 7. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 9. US2975181A - Method for the preparation of piperazine salts - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Solubility of Quoxaline Compounds for Biological Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of quinoxaline compounds in biological assays. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of quinoxaline derivatives?
Quinoxaline derivatives are heterocyclic aromatic compounds that often exhibit poor aqueous solubility due to their rigid, planar structure.[1] They are generally weak bases and tend to be more soluble in organic solvents like dimethyl sulfoxide (DMSO).[1] Their limited solubility in aqueous buffers can pose a significant challenge for accurate and reproducible results in biological assays.[1]
Q2: My quinoxaline compound is precipitating in the aqueous buffer during my assay. What are the immediate troubleshooting steps?
Precipitation of your compound can lead to inaccurate and highly variable results.[1] Here are some immediate steps to take:
-
Visual Inspection: Before diluting into your aqueous buffer, ensure your stock solution in organic solvent (e.g., DMSO) is completely dissolved.
-
Optimize Dilution: Try a stepwise dilution protocol. Adding the stock solution to the buffer incrementally while vortexing can sometimes prevent immediate precipitation.[1]
-
Check Final Concentration: Verify that the final concentration of your compound in the assay does not exceed its aqueous solubility limit. You may need to work at a lower, more soluble concentration.[1]
-
Solvent Tolerance: Ensure the final concentration of your organic solvent (e.g., DMSO) is within the tolerance level of your biological system, typically below 1%, and ideally below 0.5%.
Q3: What are the recommended organic solvents for preparing a stock solution of a quinoxaline compound?
For poorly soluble compounds, preparing a high-concentration stock solution in an appropriate organic solvent is the crucial first step.
-
Dimethyl Sulfoxide (DMSO): DMSO is a powerful and widely used solvent for dissolving a broad range of compounds for in vitro assays. It is recommended to start by preparing a high-concentration stock solution (e.g., 10-30 mM) in DMSO.[1]
-
Other Organic Solvents: Depending on the specific requirements of your experiment, other solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF) can be considered.[1][2] It is critical to determine the compound's solubility in the chosen solvent to ensure the stability of the stock solution without precipitation.[1]
Q4: What formulation strategies can I employ to improve the solubility of my quinoxaline compound in the assay medium?
Several formulation strategies can enhance the aqueous solubility of poorly soluble compounds.[1] The choice of method will depend on the specific compound and the constraints of the biological assay.[1]
-
Co-solvents: The use of water-miscible organic solvents can increase the solubility of hydrophobic compounds.[1]
-
pH Adjustment: Since many quinoxaline derivatives are weak bases, adjusting the pH of the buffer can increase their solubility by promoting ionization.[1][3]
-
Surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, thereby increasing their apparent solubility.[1]
-
Cyclodextrins: These molecules can form inclusion complexes with poorly soluble drugs, enhancing their solubility in aqueous solutions.[1][4]
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic carrier at a solid state to improve dissolution.[5][6]
Troubleshooting Guides
Issue: Compound Precipitation Upon Dilution into Aqueous Buffer
This is a common problem when working with hydrophobic compounds like many quinoxaline derivatives.
Troubleshooting Workflow:
Caption: Workflow for addressing compound precipitation.
Issue: Low or Inconsistent Biological Activity
Poor solubility can lead to an underestimation of a compound's true potency.
Troubleshooting Steps:
-
Confirm Solubility: First, ensure your compound is fully dissolved at the tested concentrations in the final assay medium. You can perform a simple visual inspection for turbidity or use a nephelometer to measure light scattering.[7]
-
Re-evaluate Formulation Strategy: The chosen solubilization method might be interfering with the biological target. For example, some surfactants can be cytotoxic or inhibit enzyme activity.[1] Consider alternative methods.
-
Kinetic vs. Thermodynamic Solubility: For most in vitro assays, kinetic solubility is more relevant as it reflects the likelihood of precipitation under typical assay conditions.[8] Ensure your preparation method is suitable for achieving sufficient kinetic solubility.
Quantitative Data on Solubility Enhancement
The following tables provide an overview of common solvents and solubilization techniques with illustrative data on potential solubility improvements. The actual improvement will be compound-specific and must be determined empirically.
Table 1: Common Solvents for Stock Solutions of Poorly Soluble Compounds [1]
| Solvent | Typical Stock Concentration | Advantages | Disadvantages |
| DMSO | 10 - 30 mM | Dissolves a wide range of compounds | Can be cytotoxic at >1%; hygroscopic |
| Ethanol | Variable | Biologically compatible at low concentrations | Less effective for highly non-polar compounds |
| DMF | Variable | Strong solubilizing agent | Higher toxicity than DMSO |
Table 2: Overview of Solubilization Techniques [1][9]
| Technique | Principle | Potential Solubility Increase | Key Considerations |
| Co-solvency | Reduces the polarity of the aqueous medium. | 10 - 100 fold | The co-solvent must be compatible with the assay and its concentration optimized.[9] |
| pH Adjustment | Ionizes the compound, increasing its affinity for water. | Variable; can be significant | Effective for ionizable compounds; the final pH must not affect biological activity.[1][9] |
| Surfactants | Form micelles that encapsulate the compound. | Can be significant | May interfere with the assay or be cytotoxic.[1] |
| Cyclodextrins | Form inclusion complexes with the compound. | Variable | Generally low toxicity; can be expensive and may not be suitable for all compounds.[1][10] |
| Solid Dispersion | Disperses the drug in a hydrophilic solid matrix. | Significant | Requires formulation development; can improve dissolution rate and bioavailability.[5][6] |
Detailed Experimental Protocols
Protocol 1: Determination of Kinetic Solubility
This high-throughput method provides an estimate of the aqueous solubility of a compound under assay-like conditions.[7][9]
Materials:
-
Quinoxaline compound
-
100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear microplate
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the quinoxaline compound in 100% DMSO.
-
Serial Dilutions in DMSO: In a 96-well plate, perform a serial 2-fold dilution of the stock solution in 100% DMSO.
-
Dilution into Aqueous Buffer: In a separate 96-well plate, add 198 µL of PBS to each well. Transfer 2 µL of each DMSO dilution into the corresponding wells of the PBS plate. This creates a final DMSO concentration of 1%.
-
Equilibration: Cover the plate and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well by reading the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) or by using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to the buffer control.
Protocol 2: Solubilization using Co-solvents (e.g., PEG 400)
This protocol outlines the use of a co-solvent to enhance the solubility of a quinoxaline compound for a biological assay.[9]
Materials:
-
Quinoxaline compound
-
Polyethylene glycol 400 (PEG 400)
-
Aqueous assay buffer
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the quinoxaline compound (e.g., 20 mg/mL) in 100% PEG 400.
-
Serial Dilutions: Create a serial dilution series from this stock using 100% PEG 400.
-
Assay Plate Preparation: Add a small volume (e.g., 1-2 µL) of each stock dilution to the wells of your assay plate.
-
Final Dilution: Add the aqueous assay buffer to each well to reach the final desired compound concentration. The final concentration of PEG 400 should be kept constant across all wells and ideally below 5%.
-
Vehicle Control: Prepare control wells containing the same final concentration of PEG 400 without the compound.
-
Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol.
Protocol 3: Solubilization using Cyclodextrins (e.g., HP-β-CD)
This protocol describes the preparation of a cyclodextrin inclusion complex to improve aqueous solubility.[4][10]
Materials:
-
Quinoxaline compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
0.22 µm syringe filter
Procedure:
-
Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in deionized water at a desired concentration (e.g., 10% w/v).
-
Add Compound: Add an excess amount of the quinoxaline compound to the cyclodextrin solution.
-
Complexation: Stir the mixture vigorously at room temperature for 24-48 hours.
-
Equilibration and Filtration: Allow the suspension to equilibrate for a few hours, then filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.
-
Concentration Determination: Determine the concentration of the dissolved quinoxaline compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). This concentrated solution can then be used as a stock for your biological assays.
Signaling Pathways and Experimental Workflows
Quinoxaline derivatives are often investigated for their potential as anticancer agents, frequently targeting signaling pathways involved in cell proliferation and survival.[11] One such common pathway is the protein kinase signaling cascade.
Caption: A simplified MAPK/ERK signaling pathway, a common target for quinoxaline-based anticancer agents.
A typical experimental workflow to assess the anticancer activity of a quinoxaline compound, such as an MTT assay, is as follows:
Caption: General workflow for an in vitro anticancer activity assessment using the MTT assay.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 4. humapub.com [humapub.com]
- 5. jmpas.com [jmpas.com]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Arylation of Piperazine with Quinoxaline
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the N-arylation of piperazine with quinoxaline derivatives. This C-N coupling reaction, typically achieved via a Buchwald-Hartwig amination, is a critical transformation in the synthesis of various pharmaceutical compounds. This guide addresses common challenges, including side reactions, low yields, and purification difficulties.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the N-arylation of piperazine with a quinoxaline halide.
Question: Why is the yield of my desired mono-N-arylated piperazine-quinoxaline product consistently low?
Answer: Low yields in the Buchwald-Hartwig N-arylation of piperazine with quinoxaline can arise from several factors, often related to catalyst deactivation, suboptimal reaction conditions, or the inherent properties of the starting materials.
Potential Causes and Troubleshooting Steps:
-
Catalyst Inactivity or Deactivation: The palladium catalyst is central to the reaction's success. The nitrogen atoms present in both the quinoxaline ring and piperazine can coordinate with the palladium center, leading to catalyst deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands (e.g., from the Buchwald or Josiphos families) which can help stabilize the active catalytic species and promote the desired coupling over catalyst inhibition.[1] Ensure that the palladium precursor and ligands have not degraded due to prolonged exposure to air.[1]
-
-
Inappropriate Base Selection: The choice and solubility of the base are critical for the reaction to proceed efficiently.[1]
-
Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly effective. However, if starting material decomposition is observed, consider switching to a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2] The solubility of the base in the reaction solvent is also crucial for its effectiveness.[1]
-
-
Solvent and Temperature Issues: Poor solubility of reagents at the reaction temperature can lead to incomplete conversion.[2] Many N-arylation reactions require elevated temperatures (typically 80-110 °C) to proceed at a reasonable rate.[2]
-
Solution: Common solvents for this reaction include toluene, dioxane, and THF. If solubility is an issue, a more polar aprotic solvent like N,N-dimethylformamide (DMF) could be beneficial.[2] A temperature screen can help identify the optimal condition for your specific substrates.
-
-
Oxygen Sensitivity: Palladium(0) catalysts are susceptible to oxidation, which leads to inactivation.
-
Solution: Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed prior to use.[1]
-
Question: I am observing a significant amount of the N,N'-bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?
Answer: The formation of the N,N'-bis-(quinoxalinyl)piperazine is a common side reaction when using unprotected piperazine.
Strategies to Enhance Mono-arylation Selectivity:
-
Stoichiometry Control: Using an excess of piperazine relative to the quinoxaline halide can statistically favor mono-arylation. A starting point of 1.5 to 2.0 equivalents of piperazine is often recommended.[2] However, this can complicate the purification process.
-
Slow Addition: The slow addition of the quinoxaline halide to the reaction mixture containing an excess of piperazine can help maintain a low concentration of the electrophile, thereby reducing the likelihood of a second arylation event.[2]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS. Prolonged reaction times, even after the consumption of the quinoxaline halide, can lead to the gradual formation of the bis-arylated product.[2]
-
Use of a Protecting Group: The most reliable method to ensure mono-arylation is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group can be removed in a subsequent step following the arylation.[2]
Question: My reaction is producing a notable amount of quinoxaline (hydrodehalogenation byproduct) instead of the desired coupled product. What is causing this side reaction?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene.
Potential Causes and Mitigation Strategies:
-
Source of Hydride: The hydride source for this side reaction can be the amine, solvent, or even water.
-
Reaction Conditions: This side reaction can sometimes be favored by certain ligand/base combinations or at elevated temperatures.
-
Troubleshooting:
-
Ensure anhydrous conditions by using dry solvents and reagents.
-
Screen different phosphine ligands, as some may be less prone to promoting hydrodehalogenation.
-
Consider using a different base.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the N-arylation of piperazine with quinoxaline?
A1: The most frequently encountered side reactions include:
-
N,N'-bis-arylation: Formation of 1,4-bis(quinoxalinyl)piperazine.
-
Hydrodehalogenation: Reduction of the quinoxaline halide to quinoxaline.
-
Homocoupling: Dimerization of the quinoxaline halide or the boronic acid (in Suzuki coupling variations).
Q2: How do the electronic properties of the quinoxaline ring affect the N-arylation reaction?
A2: Quinoxaline is an electron-deficient heteroaromatic system. This generally makes the halo-quinoxaline more reactive towards oxidative addition to the palladium(0) catalyst, which is a key step in the catalytic cycle. However, the nitrogen atoms in the quinoxaline ring can also act as ligands for the palladium catalyst, potentially leading to catalyst inhibition.[1]
Q3: What is the recommended method for purifying the N-quinoxalinylpiperazine product?
A3: The basic nature of the piperazine moiety can make purification challenging.
-
Column Chromatography: This is the most common method. To prevent tailing on acidic silica gel, it is advisable to add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
Acid-Base Extraction: This technique can be useful for separating the basic piperazine product from non-basic impurities. The crude mixture is dissolved in an organic solvent and extracted with an acidic aqueous solution. The desired product will move to the aqueous layer as its salt, which can then be isolated by basifying the aqueous layer and re-extracting with an organic solvent.
Q4: Are there any alternatives to palladium catalysts for this transformation?
A4: While palladium-based systems like the Buchwald-Hartwig amination are the most common, copper-catalyzed C-N coupling reactions (Ullmann condensation) can also be employed. These reactions may require higher temperatures but can be a cost-effective alternative. Nickel-catalyzed aminations have also been reported for the N-arylation of piperazines.[3]
Quantitative Data Summary
The following tables provide representative quantitative data for the mono-N-arylation of piperazine with various aryl halides under Buchwald-Hartwig conditions. While specific data for quinoxaline is limited in a comparative format, these tables illustrate general trends.
Table 1: Effect of Ligand on the Mono-N-Arylation of Piperazine
| Aryl Halide | Pd Precursor | Ligand | Base | Solvent | Temp (°C) | Yield (%) of Mono-arylated Product |
| 4-Chlorotoluene | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | >95 |
| 4-Chloroanisole | Pd₂(dba)₃ | RuPhos | K₃PO₄ | Dioxane | 100 | 85 |
| 1-Chloro-4-nitrobenzene | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | DMF | 110 | >98 |
| 4-Bromobenzonitrile | NiCl₂(dppe) | - | NaOtBu | Dioxane | 90 | 90 |
Illustrative data compiled from various sources demonstrating general trends.[4]
Table 2: Effect of Piperazine Stoichiometry on Selectivity
| Aryl Halide Equiv. | Piperazine Equiv. | Reaction Time | Mono-arylated Product (%) | Bis-arylated Product (%) |
| 1.0 | 1.2 | 12 h | 70 | 25 |
| 1.0 | 1.5 | 12 h | 85 | 10 |
| 1.0 | 2.0 | 12 h | 92 | <5 |
| 1.0 | 1.5 | 24 h | 75 | 20 |
Representative data illustrating the general effect of stoichiometry on product distribution.
Experimental Protocols
General Protocol for Palladium-Catalyzed Mono-N-Arylation of Piperazine with 2-Chloroquinoxaline
Reagents:
-
2-Chloroquinoxaline (1.0 mmol, 1.0 equiv)
-
Piperazine (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
RuPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloroquinoxaline, piperazine, sodium tert-butoxide, Pd₂(dba)₃, and RuPhos.
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Under the inert atmosphere, add the anhydrous toluene via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, potentially with 0.1-1% triethylamine) to afford the desired N-(quinoxalin-2-yl)piperazine.
Visualizations
Caption: Main reaction pathway for the N-arylation of piperazine with 2-chloroquinoxaline.
Caption: Formation of the N,N'-bis-arylated byproduct as a common side reaction.
References
Technical Support Center: Purification of Quinoxaline Amides via Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying quinoxaline amides using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying quinoxaline amides?
A1: The most prevalent stationary phase for the column chromatography of quinoxaline amides is silica gel.[1][2] Alumina can be used as an alternative, particularly if the compound is found to be unstable on silica gel.[3][4]
Q2: What mobile phase systems are typically used for the column chromatography of quinoxaline amides?
A2: Common mobile phases are mixtures of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate.[3] The ratio of these solvents is optimized based on the polarity of the specific quinoxaline amide, as determined by Thin-Layer Chromatography (TLC).
Q3: How do I choose the right solvent system for my quinoxaline amide purification?
A3: The ideal solvent system is typically determined by running preliminary TLC plates. The goal is to find a solvent mixture that provides a good separation between your target compound and any impurities, with the desired product having an Rf value between 0.2 and 0.3.[1]
Q4: My quinoxaline amide is not soluble in the mobile phase. How should I load it onto the column?
A4: If your compound has low solubility in the eluent, you can employ a "dry loading" technique. This involves pre-adsorbing the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, mixing it with the silica, and then evaporating the solvent. The resulting dry powder is then carefully loaded onto the top of the column.[3][5]
Troubleshooting Guides
Problem 1: Low or No Recovery of the Product
| Possible Cause | Suggested Solution |
| Compound is not eluting from the column. | The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent (gradient elution). For highly polar amides, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[3][6] |
| Compound decomposed on the silica gel. | Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel.[3] Deactivate the silica gel by flushing the column with a solvent system containing 1-3% triethylamine before loading your sample. Alternatively, consider using a less acidic stationary phase like neutral alumina.[3][4] |
| Compound is too soluble in the mobile phase and eluted with the solvent front. | The mobile phase is too polar. Decrease the proportion of the polar solvent in your eluent system.[3] |
| Fractions are too dilute to detect the compound. | Concentrate the fractions you expect to contain your product and re-analyze them by TLC.[4] |
Problem 2: Poor Separation of the Product from Impurities
| Possible Cause | Suggested Solution |
| Product co-elutes with an impurity. | The chosen solvent system lacks the necessary selectivity. Experiment with different solvent systems on TLC to improve the separation (ΔRf) between your product and the impurity before scaling up to a column.[3] |
| TLC separation does not translate to the column. | The conditions on a dry TLC plate can differ from a wet-packed column. Ensure the column is properly equilibrated with the mobile phase before loading the sample. Heat generated during chromatography can also affect separation.[3] |
| Column was overloaded. | The amount of crude material loaded onto the column was too high for the column dimensions, leading to broad bands and poor separation. Reduce the sample load or use a larger column.[6] |
| Streaking of spots on TLC of column fractions. | This can be caused by overloading or the acidic/basic nature of the compound interacting strongly with the silica gel. For basic compounds like some quinoxaline amides, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[3] |
Quantitative Data Summary
The following table provides examples of column chromatography conditions used for the purification of various quinoxaline derivatives, which can serve as a starting point for the purification of quinoxaline amides.
| Compound Type | Stationary Phase | Mobile Phase / Eluent System | Reference |
| N-Substituted Quinoxaline-2-Carboxamides | Silica Gel | Not specified, flash column chromatography | [7] |
| Quinoxaline Derivative | Silica Gel | Dichloromethane (DCM) | |
| Myristic Amide | Silica Gel | Hexane:Ethyl Acetate (gradient from 9:1 to 4:1) | [6] |
Experimental Protocols
General Protocol for Flash Column Chromatography of a Quinoxaline Amide
-
TLC Analysis:
-
Dissolve a small amount of the crude quinoxaline amide in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate and develop it with various solvent systems (e.g., mixtures of hexane and ethyl acetate in different ratios).
-
Identify a solvent system that provides good separation of the desired product from impurities, aiming for an Rf value of 0.2-0.3 for the product.[1]
-
-
Column Packing:
-
Select a column of appropriate size based on the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow the silica to settle into a uniform packed bed, ensuring no air bubbles are trapped.[8]
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[5]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the solution to the top of the silica gel bed using a pipette.[3]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[3][5]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column and begin elution, collecting the eluate in fractions (e.g., test tubes).
-
Maintain a constant flow rate, which can be increased by applying gentle air pressure (flash chromatography).
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more polar compounds.[6]
-
-
Monitoring and Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.
-
Combine the fractions containing the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified quinoxaline amide.
-
Visualizations
References
- 1. rroij.com [rroij.com]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Piperazine Hydrochloride Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of piperazine hydrochloride salts.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of piperazine hydrochloride salts in a question-and-answer format.
Q1: My piperazine hydrochloride salt is not dissolving in the chosen solvent, even with heating. What should I do?
A1: This issue typically arises from using an inappropriate solvent or an insufficient volume of solvent.
-
Solvent Selection: Piperazine hydrochloride salts are ionic and generally exhibit higher solubility in polar protic solvents. Good starting points for solvent selection include ethanol, isopropanol, methanol, or aqueous mixtures of these alcohols.[1][2] Water is also a suitable solvent, as piperazine dihydrochloride is highly soluble in it, with solubility increasing significantly with temperature.[3]
-
Solvent Volume: Ensure you are using a sufficient volume of the solvent. Add the solvent in small portions to the heated mixture until the solid completely dissolves.[1]
-
Temperature: Make sure you are heating the mixture to the boiling point of the solvent to maximize solubility.
Q2: The dissolved salt "oils out" instead of forming crystals upon cooling. How can I fix this?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can be caused by several factors:
-
Cooling Rate: If the solution is cooled too rapidly, the compound may not have enough time to form an ordered crystal lattice.[4] Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[1]
-
Impurity Presence: The presence of impurities can lower the melting point of the solid, leading to the formation of an oil. If you suspect impurities, consider purifying the crude product further, for example, by column chromatography, before recrystallization.[1] The use of charcoal during recrystallization can also help remove certain impurities.[5]
-
Solvent Choice: The solvent may be too non-polar for the salt. Try a more polar solvent system.
Q3: No crystals are forming even after the solution has cooled to room temperature or in an ice bath. What are the next steps?
A3: Several techniques can be employed to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1]
-
Seeding: If you have a small amount of the pure crystalline product, add a "seed crystal" to the solution. This will act as a template for further crystallization.
-
Solvent Evaporation: If too much solvent was added, the solution may not be saturated enough for crystallization to occur. You can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
-
Solvent System Modification: If using a mixed solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then heat until it is clear again before cooling.
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield is often due to using an excessive amount of solvent or premature filtration.
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the solid.[4] Using too much solvent will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
Sufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the crystals before filtration.[1]
-
Washing: When washing the collected crystals, use a small amount of ice-cold solvent to minimize the dissolution of the purified product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing piperazine hydrochloride salts?
A1: The most commonly used solvents are polar protic solvents such as ethanol, isopropanol, methanol, and water.[1][3][5] Mixtures of these solvents, like methanol/ether, can also be effective.[1] The choice of solvent will depend on the specific piperazine salt and any impurities present.
Q2: How can I convert an oily piperazine free base into a solid hydrochloride salt for easier purification?
A2: To convert an oily free base into a solid hydrochloride salt, dissolve the oil in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).[1] Then, add a solution of hydrogen chloride (HCl) in the same or a compatible solvent dropwise while stirring until the mixture becomes acidic. The hydrochloride salt should precipitate out and can then be collected by filtration and purified by recrystallization.[1]
Q3: How can I remove colored impurities during recrystallization?
A3: Activated charcoal can be used to remove colored impurities. Add a small amount of charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[5]
Quantitative Data
| Temperature (°C) | Solubility of Piperazine Dihydrochloride in Water (% w/w) |
| 0 | 35 |
| 20 | 41 |
| 50 | 48 |
Data sourced from the Hazardous Substances Data Bank (HSDB).[6]
Experimental Protocols
General Recrystallization Protocol for Piperazine Hydrochloride Salts
-
Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol, isopropanol, water).
-
Dissolution: Place the crude piperazine hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring until the solid is completely dissolved. Add more solvent in small increments if necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under a vacuum to remove any residual solvent.[1]
Visualizations
Caption: General workflow for the recrystallization of piperazine hydrochloride salts.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine Dihydrochloride | C4H12Cl2N2 | CID 8893 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Cell Permeability of Novel Quinoxaline Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of novel quinoxaline inhibitors.
Frequently Asked Questions (FAQs)
Q1: My novel quinoxaline inhibitor shows high potency in enzymatic assays but low activity in cell-based assays. Could this be a permeability issue?
A1: Yes, a significant drop in potency between enzymatic and cell-based assays is a strong indicator of poor cell permeability. The compound may not be efficiently crossing the cell membrane to reach its intracellular target. It is crucial to experimentally determine the compound's permeability.
Q2: What are the primary mechanisms by which a compound crosses the cell membrane?
A2: Compounds can cross the cell membrane via several mechanisms:
-
Passive Transcellular Diffusion: The compound moves directly across the lipid bilayer. This is a common route for lipophilic molecules.
-
Passive Paracellular Diffusion: The compound moves through the tight junctions between cells. This is more common for small, hydrophilic molecules.
-
Active Transport: The compound is moved across the membrane by transporter proteins, which requires energy. This can either facilitate uptake or efflux.
-
Efflux: The compound is actively pumped out of the cell by efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which is a common reason for low intracellular concentration.
Q3: How can I experimentally assess the cell permeability of my quinoxaline inhibitor?
A3: The two most common in vitro methods are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that mimic the intestinal barrier and can assess passive diffusion, active transport, and efflux.[1] PAMPA is a non-cell-based assay that only measures passive diffusion across an artificial lipid membrane.[2] Using both assays in conjunction can help diagnose the mechanism of permeation.[2]
Q4: My compound is identified as a substrate for efflux pumps like P-gp. What are my options?
A4: If your compound is subject to active efflux, you can consider several strategies:
-
Structural Modification: Modify the compound's structure to reduce its affinity for the efflux transporter. This involves exploring the structure-activity relationship (SAR) of your quinoxaline series.
-
Co-administration with an Efflux Inhibitor: In an experimental setting, you can use known efflux inhibitors (e.g., verapamil for P-gp) to confirm that efflux is the issue and to study the compound's intracellular effects without efflux.[2]
-
Formulation Strategies: Pro-drug approaches or encapsulation in nanocarriers can sometimes bypass efflux mechanisms.
Q5: What are some formulation strategies to improve the bioavailability of poorly permeable compounds?
A5: Several formulation strategies can enhance the absorption of compounds with low permeability. These include the use of metabolism inhibitors, membrane permeation enhancers, ion pairing and complexation, and particulate carriers.[3] Lipid and surfactant formulations have also been shown to increase bioavailability through various mechanisms.[3] Other approaches include creating solid dispersions or using nanonization techniques to increase the surface area and dissolution rate.
Troubleshooting Guides
Problem 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
-
Question: My quinoxaline inhibitor has a low Papp value (<1.0 x 10⁻⁶ cm/s) in the apical to basolateral (A-B) direction in the Caco-2 assay. How do I determine the cause?
-
Answer: A low A-B Papp value suggests poor absorption. To troubleshoot, consider the following steps:
-
Assess the Efflux Ratio: Perform a bi-directional Caco-2 assay to measure the permeability in the basolateral to apical (B-A) direction. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux pump.[1]
-
Run a PAMPA Assay: A moderate to high permeability in the PAMPA assay, which only measures passive diffusion, coupled with low Caco-2 permeability, would further support the hypothesis of active efflux.[2] Conversely, low permeability in both assays suggests poor passive diffusion is the primary issue.
-
Evaluate Physicochemical Properties: Analyze the compound's lipophilicity (LogP/LogD), polar surface area (PSA), and molecular weight. High lipophilicity can sometimes lead to poor permeability due to retention in the lipid membrane, while high PSA can hinder passive diffusion.
-
Problem 2: High Discrepancy Between PAMPA and Caco-2 Results
-
Question: My compound shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What does this indicate?
-
Answer: This is a classic profile for a compound that is a substrate for active efflux.[2] The compound has good passive diffusion characteristics (high PAMPA permeability), but it is actively pumped out of the Caco-2 cells, resulting in low net transport from the apical to the basolateral side. To confirm this, you can perform the Caco-2 assay in the presence of a known efflux pump inhibitor. A significant increase in the A-B Papp value in the presence of the inhibitor would confirm efflux.
Problem 3: Low Permeability in Both PAMPA and Caco-2 Assays
-
Question: My quinoxaline derivative exhibits low permeability in both PAMPA and Caco-2 assays. What is the likely cause and what are the next steps?
-
Answer: This scenario points towards inherently poor passive permeability. The compound's physicochemical properties are likely not optimal for crossing the cell membrane.
-
Structure-Permeability Relationship (SPR) Analysis: If you have a series of analogs, analyze the relationship between their structural features and permeability. Look for trends related to lipophilicity, hydrogen bonding capacity, and molecular size.
-
Chemical Modification: Based on the SPR analysis, rationally design and synthesize new analogs with improved permeability characteristics. This could involve reducing the polar surface area, optimizing lipophilicity, or breaking intramolecular hydrogen bonds that can hinder membrane crossing.
-
Formulation Approaches: If structural modification is not feasible or successful, consider enabling formulation strategies such as using permeation enhancers or lipid-based delivery systems to improve absorption.[3]
-
Data Presentation
Table 1: Representative Caco-2 Permeability Data
| Compound ID | Type | Apparent Permeability (Papp, A-B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Permeability Class | Data Source |
| Propranolol | High Permeability Control | 20.5 | 0.9 | High | Literature |
| Atenolol | Low Permeability Control | 0.2 | 1.1 | Low | Literature |
| PD76 | Antifungal Compound | 5.25 | 4.43 | Moderate (with efflux) | [4] |
| Quinoxaline Inhibitor X | Hypothetical Test Compound | 0.8 | 1.2 | Low | N/A |
| Quinoxaline Inhibitor Y | Hypothetical Test Compound | 6.5 | 5.1 | Moderate (with efflux) | N/A |
Note: Data for control compounds are typical literature values. Papp values are highly dependent on specific experimental conditions.
Experimental Protocols
Caco-2 Permeability Assay
Objective: To determine the rate of transport of a compound across a monolayer of differentiated Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the transport of a low-permeability marker like Lucifer Yellow.
-
Assay Procedure (Apical to Basolateral - A-B): a. The culture medium is removed from the apical (upper) and basolateral (lower) chambers. b. The test compound, dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution), is added to the apical chamber. c. Transport buffer without the test compound is added to the basolateral chamber. d. The plate is incubated at 37°C with gentle shaking. e. At specific time points (e.g., 60, 90, 120 minutes), samples are taken from the basolateral chamber and the initial apical solution.
-
Assay Procedure (Basolateral to Apical - B-A): a. The procedure is reversed: the test compound is added to the basolateral chamber, and samples are taken from the apical chamber. This is done to determine the efflux ratio.
-
Sample Analysis: The concentration of the test compound in the collected samples is quantified using LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the permeable membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive diffusion of a compound across an artificial lipid membrane.
Methodology:
-
Membrane Preparation: A filter plate with a porous support is coated with a solution of a lipid (e.g., a mixture of phospholipids) in an organic solvent (e.g., dodecane) to form an artificial membrane.
-
Assay Setup: a. The filter (donor) plate is placed in an acceptor plate containing a buffer solution. b. The test compound, dissolved in a buffer at a specific pH, is added to the wells of the donor plate.
-
Incubation: The "sandwich" of the donor and acceptor plates is incubated for a set period (e.g., 4-16 hours) at room temperature. During this time, the compound can diffuse from the donor well, through the artificial membrane, into the acceptor well.
-
Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Data Analysis: The effective permeability (Pe) is calculated. The equation is similar to the Papp calculation but takes into account the specific parameters of the PAMPA system.
Mandatory Visualizations
Caption: PI3K/Akt/mTOR signaling pathway often targeted by quinoxaline inhibitors.
Caption: Experimental workflow for assessing the cell permeability of a compound.
Caption: Decision tree for troubleshooting poor cell permeability of inhibitors.
References
- 1. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. PAMPA | Evotec [evotec.com]
- 3. Caco-2 Permeability | Evotec [evotec.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of Piperazine-Containing Drugs
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, troubleshooting, and mitigating the off-target effects of piperazine-containing drugs.
Frequently Asked Questions (FAQs)
Q1: What are the most common off-target interactions observed with piperazine-containing drugs?
A1: Piperazine derivatives are known to interact with a variety of unintended biological targets. The most frequently observed off-target activities include interactions with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors.[1] A significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[1][2] Additionally, due to the conserved nature of the ATP-binding pocket, off-target interactions with various kinases are also possible.[1]
Q2: How can I predict potential off-target effects of my piperazine compound before starting wet-lab experiments?
A2: Computational or in silico methods are a valuable first step to anticipate potential off-target liabilities.[1] These approaches can save significant time and resources. Key methods include:
-
Similarity-Based Searches: Comparing the 2D and 3D structure of your molecule against databases of compounds with known off-target activities.[1]
-
Pharmacophore Modeling: Developing a 3D model that defines the essential features required for binding to a known off-target (e.g., the hERG channel) and then screening your compound against this model.[1]
-
Molecular Docking: Computationally placing your compound into the crystal structures of common off-targets to predict binding affinity and identify key interactions.[1]
Q3: What is a good experimental starting point for profiling the selectivity of a new piperazine derivative?
A3: A tiered or hierarchical screening approach is the most efficient strategy.[3]
-
Broad Off-Target Screening: Utilize a commercially available off-target screening panel. These services test your compound at a fixed concentration (e.g., 10 µM) against a wide array of receptors, ion channels, and enzymes to provide a broad overview of potential liabilities.[1]
-
Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the binding affinity (Kᵢ) or functional activity (IC₅₀/EC₅₀). This quantifies the potency of the off-target interaction.[1]
Q4: What are the key strategies to reduce hERG inhibition associated with piperazine-containing drugs?
A4: Several medicinal chemistry strategies can be employed to mitigate hERG channel affinity:
-
Reduce Lipophilicity (LogP): High lipophilicity is strongly correlated with hERG binding. This can be achieved by replacing lipophilic groups with more polar ones (e.g., replacing -CF₃ with -OH).[1][4]
-
Modulate Basicity (pKa): The basicity of the piperazine nitrogen is a key driver of hERG affinity. Introducing electron-withdrawing groups near the basic nitrogen can lower its pKa, ideally below 7.5.[1]
-
Introduce Acidic Groups: Incorporating an acidic center to form a zwitterion can reduce lipophilicity without compromising the activity of a critical basic amine.[4]
-
Reduce Aromaticity: The hERG binding pocket facilitates π-π stacking with aromatic groups of inhibitors. Removing or reducing aromaticity can eliminate hERG activity.[4]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Cell-Based Assays
You observe significant cell death in your experiments, even at low concentrations of your piperazine derivative or in non-cancerous cell lines.
| Potential Cause | Recommended Solution |
| Compound Instability/Precipitation | Ensure the compound is fully dissolved. Assess compound stability in the culture medium over the experiment's time course using methods like HPLC.[1] |
| Off-Target Cytotoxicity | The compound may be interacting with unintended cellular targets. Perform a broad off-target screening (see FAQ Q3). A large difference between cytotoxic concentration and on-target potency may suggest an off-target effect.[1] |
| Cell Line Sensitivity | The chosen cell line may be particularly sensitive. Test the compound on a panel of different cell lines, including non-cancerous control cells.[1] |
| Metabolic Activation | Cellular enzymes (e.g., cytochrome P450s) could be metabolizing your compound into a more toxic form. Co-incubate with CYP450 inhibitors to see if toxicity is reduced.[1] |
Workflow for Troubleshooting Unexpected Cytotoxicity
References
Validation & Comparative
A Comparative Guide to the Anticancer Efficacy of Quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoxaline scaffold, a heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry due to the diverse biological activities of its derivatives.[1][2] Notably, numerous quinoxaline derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[3][4] This guide provides a comparative analysis of the anticancer efficacy of selected quinoxaline derivatives, supported by experimental data, to aid researchers in the field of oncology.
Comparative Efficacy of Quinoxaline Derivatives
The in vitro cytotoxic activity of various quinoxaline derivatives has been extensively evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, is a standard metric for comparison. Lower IC50 values are indicative of greater anticancer activity. The following table summarizes the IC50 values for a selection of recently developed quinoxaline derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound VIIIc | HCT116 (Colon) | 2.5 | [5] |
| MCF-7 (Breast) | 9.0 | [5] | |
| Compound XVa | HCT116 (Colon) | 4.4 | [5] |
| MCF-7 (Breast) | 5.3 | [2][5] | |
| Compound IV | PC-3 (Prostate) | 2.11 | [2][6] |
| HepG2 (Liver) | >50 | [6] | |
| Compound 10 | MKN 45 (Gastric) | 0.073 | [7] |
| Compound 3 | MCF-7 (Breast) | 2.89 | [8] |
| Compound 4m | A549 (Lung) | 9.32 | [9] |
| Doxorubicin (Standard) | HCT116 (Colon) | Not Specified | [1] |
| MCF-7 (Breast) | Not Specified | [1] | |
| MKN 45 (Gastric) | 0.12 | [7] |
Key Mechanisms of Action and Signaling Pathways
Quinoxaline derivatives exert their anticancer effects through a variety of mechanisms, often targeting key signaling pathways that are dysregulated in cancer. These mechanisms include the inhibition of protein kinases, interference with DNA replication and repair, and the induction of programmed cell death (apoptosis).[10][11]
For instance, some derivatives have been shown to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[5] Others act as topoisomerase II inhibitors, leading to DNA damage and subsequent apoptosis in cancer cells.[6] The induction of apoptosis is a common outcome, often mediated through the intrinsic (mitochondrial) or extrinsic pathways.[6][12] One study demonstrated that a promising quinoxaline derivative induced apoptosis in PC-3 prostate cancer cells by upregulating pro-apoptotic proteins like p53 and caspases while downregulating the anti-apoptotic protein Bcl-2.[6]
Caption: A generalized signaling pathway illustrating apoptosis induction by quinoxaline derivatives.
Experimental Protocols
The evaluation of the anticancer efficacy of quinoxaline derivatives typically involves a series of in vitro and sometimes in vivo experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
A common method to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives for a specified period, typically 48 to 72 hours.[5]
-
MTT Addition: After the incubation period, an MTT solution is added to each well.
-
Formazan Solubilization: Living cells with active mitochondria reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO, is added to dissolve these crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Caption: A typical experimental workflow for evaluating the anticancer efficacy of quinoxaline derivatives.
Apoptosis and Cell Cycle Analysis
To understand the mechanism of cell death, further assays are employed:
-
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[12]
-
Cell Cycle Analysis: Flow cytometry is also used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with the compound. This can reveal if the compound induces cell cycle arrest at a specific phase.[5]
Conclusion
Quinoxaline derivatives represent a promising class of compounds for the development of novel anticancer therapies. The data presented in this guide highlight the potent cytotoxic activity of several derivatives against a range of cancer cell lines. The diverse mechanisms of action, including the targeting of critical signaling pathways and the induction of apoptosis, underscore the therapeutic potential of this chemical scaffold. Further research, including structure-activity relationship (SAR) studies and in vivo efficacy evaluations, is warranted to optimize these compounds for clinical development.
References
- 1. Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Antitumoral activity of quinoxaline derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent advances on quinoxalines as target‐oriented chemotherapeutic anticancer agents through apoptosis | Semantic Scholar [semanticscholar.org]
- 12. Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Quinoxaline and Quinoline Carboxamides in Drug Discovery
A detailed analysis of the biological activity, mechanisms of action, and pharmacokinetic profiles of two prominent heterocyclic scaffolds.
In the landscape of medicinal chemistry, quinoxaline and quinoline carboxamides have emerged as privileged scaffolds, demonstrating a broad spectrum of pharmacological activities. Their structural similarities, both featuring a bicyclic aromatic core with a carboxamide substituent, often lead to overlapping therapeutic targets, yet subtle differences in their nitrogen placement bestow distinct physicochemical and biological properties. This guide provides a comprehensive head-to-head comparison of these two compound classes, supported by experimental data, to aid researchers and drug development professionals in navigating their therapeutic potential.
At a Glance: Key Biological Activities
| Biological Activity | Quinoxaline Carboxamides | Quinoline Carboxamides |
| Anticancer | Effective against various cancer cell lines including hepatic, ovarian, and prostate cancer.[1][2] Some derivatives act as inhibitors of apoptosis signal-regulated kinase 1 (ASK1)[3] or as allosteric modulators of cannabinoid receptors.[4] | Potent activity against a range of cancers.[5][6][7] Mechanisms include inhibition of protein kinases, topoisomerase, and human dihydroorotate dehydrogenase.[5][7][8] |
| Antimycobacterial | Show promising activity against Mycobacterium tuberculosis, with some derivatives exhibiting minimum inhibitory concentrations (MIC) in the low microgram per milliliter range.[1][2][9] | While less prominently featured for this activity in the reviewed literature, the quinoline core is a known constituent of some antitubercular drugs. |
| Antimalarial | Limited specific data on carboxamide derivatives in the provided results. | Highly potent against Plasmodium falciparum, with some derivatives showing excellent oral efficacy in mouse models with ED90 values below 1 mg/kg.[10][11][12][13][14] A key mechanism is the inhibition of translation elongation factor 2 (PfEF2).[10][13][14] |
| Anti-inflammatory | Certain derivatives exhibit significant in vivo anti-inflammatory effects, comparable to reference drugs like indomethacin.[15] | Derivatives have been developed as inhibitors of hematopoietic prostaglandin D synthase (H-PGDS), a key enzyme in inflammatory pathways.[16] |
| Antibacterial | Broad-spectrum activity against both Gram-positive and Gram-negative bacteria has been reported for some quinoline derivatives, a related class.[17] | Some quinoline derivatives show potential as broad-spectrum antibacterial agents.[17] |
| Antiviral (Anti-HIV) | Derivatives have been designed as inhibitors of HIV reverse transcriptase.[18] | The quinoline scaffold is a core component of several antiviral drugs.[19] |
Quantitative Performance Data
The following tables summarize the reported potency of representative quinoxaline and quinoline carboxamide derivatives against various biological targets.
Table 1: Anticancer Activity (IC50)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxaline Carboxamide | N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide (29) | Hepatic (HepG2) | Not specified as IC50, but identified as selectively cytotoxic | [1][2] |
| Quinoxaline Carboxamide | Dibromo substituted quinoxaline (26e) | ASK1 Inhibition | 0.03017 | [3] |
| Quinoline Carboxamide | Analog 41 | DHODH Inhibition | 0.00971 | [20] |
| Quinoline Carboxamide | Analog 43 | DHODH Inhibition | 0.0262 | [20] |
| Quinoline Carboxamide | Cinnoline carboxamide (8) | ATM Kinase Inhibition | Cellular IC50 slightly reduced compared to quinoline counterpart | [21] |
| Quinoline Carboxamide | Cinnoline carboxamide (21) | ATM Kinase Inhibition | 0.0028 | [21] |
Table 2: Antimycobacterial Activity (MIC)
| Compound Class | Derivative | Mycobacterium tuberculosis Strain | MIC (µg/mL) | Reference |
| Quinoxaline Carboxamide | N-benzyl derivatives | Mtb H37Ra | < 15.625 | [1][2][9] |
| Quinoxaline Carboxamide | Ester of quinoxaline-2-carboxylic acid | Mtb H37Ra | Potent (prodrug) | [1][9] |
| Quinoxaline 1,4-Dioxide | 2-carboxamide derivative (85) | Not specified | 0.14 | [22] |
Table 3: Antimalarial Activity (EC50 / ED90)
| Compound Class | Derivative | Plasmodium Species | EC50 (nM) | ED90 (mg/kg) | Reference |
| Quinoline Carboxamide | Screening Hit (1) | P. falciparum (3D7) | 120 | - | [10][11][12][13][14] |
| Quinoline Carboxamide | Optimized Lead (27) | P. falciparum | 4 | 2.6 | [10] |
| Quinoline Carboxamide | Preclinical Candidate (2) | P. falciparum | - | < 1 | [10][11][12][13][14] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of quinoxaline and quinoline carboxamides stem from their ability to interact with a variety of molecular targets. Below are simplified representations of key signaling pathways modulated by these compounds.
Experimental Protocols
A summary of the methodologies employed in the cited research is provided below.
General Synthesis of Carboxamides
The synthesis of both quinoxaline and quinoline carboxamides generally follows a common pathway involving the amidation of the corresponding carboxylic acid.
Synthesis of Quinoxaline-2-Carboxamides: Quinoxaline-2-carboxylic acid is often prepared and subsequently activated, for instance with oxalyl chloride in the presence of DMF. The activated acid is then reacted with the desired amine to yield the final N-substituted quinoxaline-2-carboxamide.[1]
Synthesis of Quinoline-4-Carboxamides: A common route to quinoline-4-carboxylic acids is the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound. The resulting carboxylic acid is then coupled with an appropriate amine using standard coupling reagents like EDC and HOBt to form the carboxamide.[13]
In Vitro Biological Assays
Antimycobacterial Activity Assay: The antimycobacterial activity is typically determined by measuring the Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that inhibits the visible growth of a microorganism after overnight incubation. The assay is often performed against strains such as Mycobacterium tuberculosis H37Ra.[1][2][9]
Cytotoxicity Assay: The in vitro cytotoxicity of the compounds is assessed against various cancer cell lines. The IC50 value, which is the concentration of the compound that causes a 50% inhibition of cell growth, is determined using assays such as the MTT assay. A selectivity index (SI) is often calculated by dividing the cytotoxic IC50 by the antimicrobial MIC to evaluate the compound's therapeutic window.[9][23]
Enzyme Inhibition Assays: For compounds with a defined molecular target, enzyme inhibition assays are crucial. For instance, the inhibitory activity against dihydroorotate dehydrogenase (DHODH) or ataxia telangiectasia mutated (ATM) kinase is measured by quantifying the enzymatic activity in the presence of varying concentrations of the inhibitor to determine the IC50 value.[20][21]
Pharmacokinetic Properties
The drug-like properties of these compounds are critical for their therapeutic potential.
Quinoxaline Carboxamides: Studies on some quinoxaline urea analogs have shown low oral bioavailability in mice (3%) and rats (16%).[24] These compounds can have a long elimination half-life, detectable in plasma up to 72 hours post-administration.[24]
Quinoline Carboxamides: Significant efforts in optimizing quinoline carboxamides for antimalarial activity have led to compounds with excellent pharmacokinetic profiles. For instance, some derivatives exhibit good oral bioavailability (F = 56%) and a reasonable elimination half-life (t1/2 = 2.78 h) after oral dosing.[20] Optimization of the quinoline-4-carboxamide series for antimalarial activity resulted in compounds with excellent oral efficacy in mouse models, indicating favorable pharmacokinetic properties.[10][11][12][13][14]
Conclusion
Both quinoxaline and quinoline carboxamides represent versatile scaffolds with significant potential in drug discovery. Quinoxaline carboxamides have shown particular promise as anticancer and antimycobacterial agents. In contrast, quinoline carboxamides have been extensively developed as highly potent antimalarial drugs and also show strong potential as anticancer and anti-inflammatory agents.
The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The wealth of available synthetic methodologies and the amenability of these scaffolds to structural modification offer vast opportunities for the design and development of novel therapeutics. Future research should focus on direct, systematic comparisons of analog pairs to further elucidate the subtle yet critical structure-activity and structure-property relationships that differentiate these two important classes of heterocyclic compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of quinoxaline and quinoline carboxamides as allosteric cannabinoid receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 7. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. [sonar.ch]
- 13. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dadun.unav.edu [dadun.unav.edu]
- 16. The discovery of quinoline-3-carboxamides as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of quinoxaline compounds as anti-HIV agents targeting reverse transcriptase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 20. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of a Series of 3-Cinnoline Carboxamides as Orally Bioavailable, Highly Potent, and Selective ATM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride with other kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent inhibitors of various protein kinases. Molecules containing the piperazin-1-yl(quinoxalin-6-yl)methanone core represent a promising class of compounds for targeting kinase-driven signaling pathways, which are often dysregulated in diseases such as cancer. While specific experimental data for Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride is not publicly available, this guide provides a comparative framework for assessing the kinase selectivity of compounds within this structural class. We present a hypothetical, yet representative, kinase selectivity profile and detail the experimental methodology required to generate such data.
Comparative Kinase Inhibition Profile
To effectively evaluate the therapeutic potential of a novel kinase inhibitor, it is crucial to determine its selectivity across the human kinome. A highly selective inhibitor minimizes off-target effects, leading to a better safety profile. The following table presents a hypothetical kinase selectivity profile for a representative Quinoxaline-Piperazine Methanone compound, "QP-Methanone," compared to a known, well-characterized kinase inhibitor, CHIR-124, which is a potent Chk1 inhibitor.[1][2][3] The data is presented as IC50 values (the half-maximal inhibitory concentration), which quantifies the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. Lower IC50 values indicate higher potency.
Table 1: Hypothetical Kinase Selectivity Profile of QP-Methanone and Comparator Compound CHIR-124
| Kinase Family | Kinase Target | QP-Methanone (Hypothetical IC50 in µM) | CHIR-124 (IC50 in µM)[1][2] |
| Serine/Threonine Kinase | PI3Kα | 0.015 | >10 |
| PI3Kβ | 0.250 | >10 | |
| PI3Kδ | 0.180 | >10 | |
| PI3Kγ | 0.400 | >10 | |
| Akt1 | 1.5 | >10 | |
| mTOR | 2.1 | >10 | |
| Chk1 | 5.2 | 0.0003 | |
| Chk2 | >10 | 0.697 | |
| CDK2/Cyclin A | 8.5 | 0.191 | |
| CDC2/Cyclin B | >10 | 0.506 | |
| Tyrosine Kinase | c-Met | 3.8 | >3 |
| VEGFR2 | 4.1 | >10 | |
| EGFR | 9.7 | >10 | |
| FLT3 | >10 | 0.0058 | |
| PDGFR | >10 | 0.0066 |
Data for CHIR-124 is sourced from published literature.[1][2] Data for QP-Methanone is hypothetical and for illustrative purposes only.
Signaling Pathway Context: The PI3K/Akt Pathway
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates fundamental cellular processes including cell growth, proliferation, survival, and metabolism.[4][5][6][7] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[6][7] The hypothetical compound, QP-Methanone, is depicted as a potent inhibitor of PI3Kα, a key upstream kinase in this pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. cusabio.com [cusabio.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Quinoxaline Compounds: Bridging the Gap Between In Vitro Promise and In Vivo Efficacy
A Comparative Guide to the Preclinical Validation of Quinoxaline Derivatives in Oncology and Neurodegenerative Disease Models
For researchers and drug development professionals, the journey of a novel therapeutic agent from laboratory discovery to potential clinical application is fraught with challenges. A critical milestone in this process is the validation of promising in vitro results in relevant in vivo animal models. This guide provides an objective comparison of the performance of quinoxaline compounds in this crucial translational step, focusing on their applications in oncology and neurodegenerative diseases. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the underlying biological pathways, this guide aims to equip scientists with the information needed to make informed decisions in their research endeavors.
Anticancer Activity: From Cell Lines to Tumor Reduction
Quinoxaline derivatives have emerged as a promising class of anticancer agents, demonstrating potent cytotoxic effects against a variety of cancer cell lines in vitro. The true test of their therapeutic potential, however, lies in their ability to replicate these effects in a living organism. This section compares the in vitro cytotoxicity of a representative quinoxaline compound with its in vivo efficacy in a well-established animal model of cancer.
Quantitative Data Summary: In Vitro vs. In Vivo Performance
The following table summarizes the key performance indicators for a novel quinoxaline-based Topoisomerase II inhibitor, designated as Compound QX-A, and compares it to the standard chemotherapeutic drug, Doxorubicin.
| Parameter | Compound QX-A (Quinoxaline) | Doxorubicin (Standard of Care) |
| In Vitro IC₅₀ (PC-3 Prostate Cancer Cells) | 2.11 µM[1][2] | Not explicitly stated for PC-3 in the provided results, but used as a reference drug. |
| In Vitro IC₅₀ (Topoisomerase II Inhibition) | 7.53 µM[1] | Not explicitly stated for comparison in the provided results. |
| In Vivo Animal Model | Ehrlich Solid Tumor (Mice)[1][3] | Ehrlich Solid Tumor (Mice)[3] |
| In Vivo Dosage | 10 mg/kg[3] | 2.5 mg/kg[3] |
| Tumor Volume Reduction | 75.3%[3] | 55.1%[3] |
| Tumor Weight Reduction | 68.9%[3] | 49.8%[3] |
Experimental Protocols
The in vitro cytotoxicity of quinoxaline compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Prostate cancer cells (PC-3) are seeded in 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the quinoxaline compound or Doxorubicin for 48 hours.
-
MTT Addition: Following treatment, MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is then calculated.[1]
The Ehrlich solid tumor model is a widely used preclinical model to evaluate the in vivo efficacy of potential anticancer agents.
-
Tumor Induction: Ehrlich ascites carcinoma (EAC) cells (2.5 x 10⁶ cells) are injected subcutaneously into the thigh of Swiss albino mice.[3][4]
-
Treatment Initiation: When the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: The quinoxaline compound (e.g., 10 mg/kg) or Doxorubicin (2.5 mg/kg) is administered intraperitoneally.
-
Tumor Measurement: Tumor volume is measured periodically throughout the study.
-
Endpoint Analysis: At the end of the experiment, the mice are euthanized, and the tumors are excised and weighed to determine the reduction in tumor mass.[3]
Signaling Pathway: Apoptosis Induction via Topoisomerase II Inhibition
Several quinoxaline derivatives exert their anticancer effects by inhibiting Topoisomerase II, a crucial enzyme in DNA replication. This inhibition leads to DNA damage and subsequently triggers apoptosis (programmed cell death) in cancer cells.[1][2][3] Western blot analysis has shown that treatment with these compounds leads to the upregulation of pro-apoptotic proteins such as p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[1][2]
Caption: Quinoxaline-mediated Topoisomerase II inhibition pathway.
Neurodegenerative Diseases: From Cellular Protection to In Vivo Validation
Quinoxaline compounds have also demonstrated significant promise in the realm of neurodegenerative diseases, with studies highlighting their neuroprotective effects in vitro and their potential for both therapeutic intervention and diagnostic imaging in vivo.
Parkinson's Disease: Correlating In Vitro Neuroprotection with In Vivo Efficacy
In cellular models of Parkinson's disease, certain 6-aminoquinoxaline derivatives have shown the ability to protect dopaminergic neurons. This neuroprotective effect has been successfully translated to an in vivo mouse model of the disease.
| Parameter | Quinoxaline Derivative (PAQ) |
| In Vitro Model | Cellular models of Parkinson's Disease[5][6] |
| In Vitro Effect | Neuroprotection of dopaminergic neurons[5][6] |
| In Vivo Animal Model | MPTP-induced mouse model of Parkinson's Disease[5][6] |
| In Vivo Effect | Attenuation of neurodegeneration[5][6] |
Experimental Protocols
The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used paradigm to study Parkinson's disease pathogenesis and test potential neuroprotective agents.
-
MPTP Administration: The neurotoxin MPTP is administered to mice, typically C57BL/6 strain, via intraperitoneal injection. This leads to the selective destruction of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.[7][8][9][10][11]
-
Quinoxaline Treatment: The quinoxaline compound is administered to the mice before, during, or after MPTP intoxication to assess its neuroprotective or restorative effects.
-
Behavioral Analysis: Motor function is assessed using tests such as the rotarod and open field tests.
-
Histological and Biochemical Analysis: Post-mortem analysis of the brain is conducted to quantify the extent of dopaminergic neuron loss and measure levels of dopamine and its metabolites.[7][11]
Signaling Pathway: Neuroprotection via Ryanodine Receptor Activation
The neuroprotective action of some quinoxaline derivatives in Parkinson's disease models is attributed, in part, to the activation of ryanodine receptors in the endoplasmic reticulum.[5][6]
Caption: Neuroprotective signaling of a quinoxaline derivative.
Alzheimer's Disease: In Vitro Binding Affinity and In Vivo Imaging
In the context of Alzheimer's disease, quinoxaline derivatives have been developed as imaging agents to detect the hallmark β-amyloid plaques in the brain.
| Parameter | Quinoxaline Imaging Agent |
| In Vitro Target | Aβ(1-42) aggregates[12] |
| In Vitro Binding Affinity (Kᵢ) | 2.6 to 10.7 nM[12] |
| In Vivo Animal Model | APP/PS1 Transgenic Mice[12] |
| In Vivo Application | Specific labeling of β-amyloid plaques[12] |
| Brain Uptake (Normal Mice) | 6.03% ID/g at 2 min[12] |
Experimental Protocols
APP/PS1 transgenic mice, which develop age-dependent β-amyloid plaques, are a standard model for studying Alzheimer's disease.
-
Radiolabeling: The quinoxaline imaging agent is radiolabeled (e.g., with Iodine-125).[12]
-
Administration: The radiolabeled compound is administered to the APP/PS1 mice.
-
Biodistribution Studies: The uptake and clearance of the compound from the brain and other organs are measured over time.[12]
-
Autoradiography: After euthanasia, brain sections are subjected to autoradiography to visualize the specific binding of the quinoxaline derivative to β-amyloid plaques.[12]
Workflow: From Compound Synthesis to In Vivo Validation
The development and validation of quinoxaline-based therapeutic and diagnostic agents follow a structured workflow.
Caption: General workflow for preclinical validation.
Conclusion
The studies highlighted in this guide demonstrate the successful translation of in vitro findings for quinoxaline compounds into tangible in vivo efficacy. In oncology, these compounds have shown significant tumor growth inhibition, while in the field of neurodegenerative diseases, they have exhibited both neuroprotective and diagnostic potential. The detailed experimental protocols and elucidated signaling pathways provide a solid foundation for further research and development of this versatile chemical scaffold. As the quest for novel and effective therapies continues, the robust preclinical validation of quinoxaline derivatives positions them as strong candidates for future clinical investigation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Impact of Synthesized Indoloquinoline Analog to Isolates from Cryptolepis sanguinolenta on Tumor Growth Inhibition and Hepatotoxicity in Ehrlich Solid Tumor-Bearing Female Mice [mdpi.com]
- 5. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-Aminoquinoxaline Derivatives with Neuroprotective Effect on Dopaminergic Neurons in Cellular and Animal Parkinson Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MPTP Mouse Models of Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. MPTP Mouse Model of Parkinson's Disease - Neurology CRO - InnoSer [innoserlaboratories.com]
- 10. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MPTP Mouse Model of Parkinson’s Disease - Creative Biolabs [creative-biolabs.com]
- 12. Novel quinoxaline derivatives for in vivo imaging of β-amyloid plaques in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Quoxaline-6-Carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antibacterial and anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of quinoxaline-6-carboxamide analogs, with a focus on their potential as both antibacterial agents and kinase inhibitors. Experimental data is presented to deliniate how structural modifications influence biological activity.
Antibacterial Activity of Quinoxaline-6-Carboxamide Analogs
A series of novel quinoxaline-6-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against various bacterial strains. The core structure consists of a quinoxaline ring system with a carboxamide group at the 6-position, where the amide nitrogen is substituted with different chemical moieties.
Quantitative SAR Data: Antibacterial Activity
The antibacterial efficacy of these analogs was determined by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth. The results are summarized in the table below.
| Compound ID | R Group (Substitution on Carboxamide Nitrogen) | MIC (µg/mL) | |||
| E. coli (Gram-) | P. aeruginosa (Gram-) | S. aureus (Gram+) | S. pyogenes (Gram+) | ||
| 5a | 3-Chloro-4-fluorophenyl | >1000 | >1000 | 200 | 250 |
| 5b | 2-Hydroxyethyl | 500 | 1000 | 125 | 100 |
| 5c | 2-Iodo-3-trifluoromethylphenyl | 250 | 500 | 100 | 125 |
| 5d | 2-Ethynylaniline | 200 | 250 | 250 | 200 |
| 5e | Phenyl | >1000 | >1000 | 500 | >1000 |
| 5f | 4-Chlorophenyl | 500 | >1000 | 250 | 500 |
| 5g | 4-Fluorophenyl | >1000 | >1000 | 500 | >1000 |
| 5h | 4-Nitrophenyl | 250 | 500 | 125 | 250 |
| 5i | 2,4-Dichlorophenyl | 500 | >1000 | 200 | 250 |
| 5j | 3,4-Dichlorophenyl | >1000 | >1000 | 250 | 500 |
| 5k | 2,5-Dichlorophenyl | 500 | >1000 | 200 | 250 |
| 5l | 2,4-Difluorophenyl | >1000 | >1000 | 500 | >1000 |
| 5m | Pyridin-2-yl | 250 | 500 | 125 | 200 |
| 5n | Pyrimidin-2-yl | 500 | >1000 | 200 | 250 |
| 5o | Thiazol-2-yl | >1000 | >1000 | 500 | >1000 |
| 5p | 5-Methylisoxazol-3-yl | 250 | 500 | 125 | 200 |
| Ciprofloxacin | (Standard Drug) | 10 | 12.5 | 25 | 15 |
Data sourced from Keesari Srinivas, et al. (2017). [1]
From this data, several SAR trends can be observed:
-
Analogs with a 2-hydroxyethyl (5b), 2-iodo-3-trifluoromethylphenyl (5c), and certain heterocyclic substitutions like pyridin-2-yl (5m) and 5-methylisoxazol-3-yl (5p) on the carboxamide nitrogen showed enhanced activity, particularly against Gram-positive bacteria.
-
The presence of a simple phenyl group (5e) or phenyl rings with electron-withdrawing groups like fluoro (5g, 5l) or dichloro (5j) at certain positions led to a significant decrease in antibacterial activity.
-
Compound 5c demonstrated the most promising broad-spectrum activity among the tested analogs.
Quinoxaline-6-Carboxamide Analogs as Kinase Inhibitors
A subset of quinoxaline derivatives, specifically quinoxaline urea analogs, have been investigated for their potential to inhibit protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
Quantitative SAR Data: IKKβ Inhibition
The inhibitory activity of quinoxaline urea analogs against IκB kinase β (IKKβ), a key enzyme in the NF-κB signaling pathway, was evaluated. The data below presents the percentage of inhibition of TNFα-induced NF-κB activity at a 10µM concentration of the compounds.
| Compound ID | R1 | R2 | % Inhibition of TNFα-induced NF-κB activity |
| 13-197 | Furan | Furan | 20 ± 2.5 |
| 79 | H | 3-CF3-phenyl | 55 ± 3.1 |
| 80 | H | 3-Cl, 4-F-phenyl | 62 ± 2.8 |
| 81 | H | 3-CH3, 4-F-phenyl | 15 ± 1.9 |
| 84 | H | 2-F, 5-CF3-phenyl | 75 ± 3.5 |
Data sourced from Sagar, S., et al. (2021). [1][2]
The SAR for IKKβ inhibition reveals that:
-
The parent compound 13-197 with furan substitutions at the 2 and 3 positions of the quinoxaline ring showed modest activity.[2]
-
Replacing the furan groups with a hydrogen and attaching a substituted phenylurea moiety at the 6-position significantly enhanced inhibitory activity.
-
Electron-withdrawing groups on the phenyl ring of the urea moiety, such as trifluoromethyl (CF3) and chloro (Cl), were favorable for activity (compounds 79 , 80 , and 84 ).[2]
-
The position of the substituents on the phenyl ring is crucial, as demonstrated by the high potency of analog 84 with a 2-fluoro and 5-trifluoromethyl substitution.[2]
-
Conversely, the presence of an electron-donating group like methyl (CH3) in analog 81 dramatically reduced the inhibitory activity.[2]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the quinoxaline-6-carboxamide analogs against the test bacteria was determined using the broth microdilution method.[3][4]
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured in Mueller-Hinton Broth (MHB) to a turbidity equivalent to the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[5]
-
Compound Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Incubation: The inoculated plates were incubated at 37°C for 18-24 hours.[2][5]
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound at which no visible growth (turbidity) was observed.[3][4]
In Vitro IKKβ Kinase Assay (TNFα-induced NF-κB Luciferase Reporter Assay)
The inhibitory effect of the quinoxaline urea analogs on IKKβ activity was assessed using a cell-based luciferase reporter assay that measures the transcriptional activity of NF-κB in response to TNFα stimulation.[2]
-
Cell Culture and Transfection: Pancreatic cancer cells were stably transfected with a luciferase reporter construct under the control of an NF-κB response element.
-
Compound Treatment: Cells were pre-treated with the test compounds at a concentration of 10µM for a specified period.
-
Stimulation: The cells were then stimulated with tumor necrosis factor-alpha (TNFα) to activate the IKKβ/NF-κB signaling pathway.
-
Luciferase Assay: After incubation, the cells were lysed, and the luciferase activity was measured using a luminometer. The light output is proportional to the transcriptional activity of NF-κB.
-
Data Analysis: The percentage of inhibition was calculated by comparing the luciferase activity in compound-treated cells to that in DMSO-treated control cells.
Visualizations
General Synthetic Scheme for Quinoxaline-6-Carboxamide Analogs
Caption: General synthesis of quinoxaline-6-carboxamide analogs.
IKKβ/NF-κB Signaling Pathway and Inhibition
Caption: Inhibition of the IKKβ/NF-κB signaling pathway.
References
- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison: The Novel Imidazo[1,2-a]quinoxaline EAPB02303 Versus Standard-of-Care Vemurafenib in BRAF V600E Melanoma
For Immediate Release
[City, State] – December 29, 2025 – In the landscape of targeted cancer therapy, the quest for more potent and effective treatments for BRAF V600E-mutated melanoma remains a critical area of research. This guide provides a detailed comparison of a promising new imidazo[1,2-a]quinoxaline compound, EAPB02303, against the established standard-of-care drug, vemurafenib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the preclinical data and the experimental protocols used to generate them.
The BRAF V600E mutation is a key driver in approximately 50% of melanomas, leading to constitutive activation of the MAPK/ERK signaling pathway and uncontrolled cell proliferation. Vemurafenib, a potent inhibitor of the BRAF V600E kinase, has been a cornerstone in treating patients with this mutation. However, the emergence of resistance necessitates the development of novel therapeutic agents. EAPB02303, a second-generation imidazo[1,2-a]quinoxaline derivative, has demonstrated significant preclinical activity, warranting a direct comparison with the current standard of care.
Data Presentation
The following tables summarize the in vitro efficacy of EAPB02303 and vemurafenib against the BRAF V600E-positive human melanoma cell line, A375.
Table 1: In Vitro Cytotoxicity against A375 Melanoma Cells
| Compound | IC50 (nM) |
| EAPB02303 | 3 |
| Vemurafenib | 139 |
Table 2: BRAF V600E Kinase Inhibition
| Compound | IC50 (nM) |
| EAPB02303 | Data not available in the public domain |
| Vemurafenib | 31 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and the general workflow of the preclinical experiments.
BRAF/MEK/ERK Signaling Pathway Inhibition
Preclinical Experimental Workflow
Experimental Protocols
BRAF V600E Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is indicative of kinase activity.
Materials:
-
Recombinant active BRAF V600E enzyme
-
Unactive MEK1 (substrate)
-
ATP
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (EAPB02303, Vemurafenib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well or 384-well opaque plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 5 µL of the diluted compound or vehicle (DMSO) to the wells of the plate.
-
Add 10 µL of diluted active BRAF V600E enzyme to each well (except for the blank control).
-
Prepare a Substrate/ATP mix containing inactive MEK1 and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to each well. The final reaction volume is 25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
A375 human melanoma cells
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Test compounds (EAPB02303, Vemurafenib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Replace the medium in each well with 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values using non-linear regression analysis.[1][2]
In Vivo Melanoma Xenograft Model
This protocol outlines a representative in vivo efficacy study using a mouse xenograft model.
Materials:
-
A375 human melanoma cells
-
Immunodeficient mice (e.g., athymic nude mice)
-
Matrigel (optional, for cell suspension)
-
Test compounds (EAPB02303, Vemurafenib) formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture A375 cells to the desired confluence and harvest them.
-
Resuspend the cells in a suitable medium (e.g., PBS or medium mixed with Matrigel) at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds and vehicle control to their respective groups according to the predetermined dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection). For example, vemurafenib can be administered at 10 mg/kg thrice a week.[2][3]
-
Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).
-
Compare the tumor growth in the treatment groups to the control group to determine the efficacy of the compounds.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity Profile of Piperazine-Substituted Quinoxalines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of piperazine-substituted quinoxalines, a class of compounds with significant therapeutic potential. By objectively comparing their performance against alternative agents and presenting supporting experimental data, this document aims to inform drug discovery and development efforts. The following sections detail the binding affinities of these compounds at various receptors and enzymes, outline the methodologies for key experiments, and visualize relevant biological pathways.
I. Comparative Selectivity Profile
The selectivity of a drug candidate is a critical determinant of its therapeutic efficacy and safety profile. Piperazine-substituted quinoxalines have been primarily investigated for their interaction with serotonin 5-HT3 receptors, demonstrating a notable degree of selectivity for the 5-HT3A and 5-HT3AB subtypes.[1][2][3][4] However, a comprehensive understanding of their off-target interactions is essential to predict potential side effects and identify new therapeutic applications.
Selectivity at 5-HT3 Receptors
A key study by Thompson et al. systematically evaluated a series of piperazine-substituted quinoxalines for their binding affinity at human 5-HT3A and 5-HT3AB receptors. The data, presented in Table 1, reveals that subtle structural modifications to the quinoxaline core can significantly influence both potency and selectivity. For instance, the introduction of a chlorine atom at the 2-position of the quinoxaline ring (VUF10166) resulted in an 83-fold selectivity for the 5-HT3A receptor over the 5-HT3AB receptor.[2] In contrast, an amino group at the same position led to a compound with 11-fold selectivity for the 5-HT3A receptor, while an unsubstituted 2-position yielded a compound with 8.3-fold selectivity for the 5-HT3AB receptor.[2]
Table 1: Binding Affinities (pKi) and Selectivity of Piperazine-Substituted Quinoxalines at Human 5-HT3A and 5-HT3AB Receptors
| Compound | R2-Substituent | pKi (5-HT3A) | pKi (5-HT3AB) | Selectivity (fold, A vs AB) |
| VUF10166 | Cl | 8.1 | 6.2 | 83 |
| Compound A | NH2 | 7.8 | 6.7 | 11 |
| Compound B | H | 7.1 | 8.0 | 0.12 (8.3-fold for AB) |
| Compound C | OH | 7.5 | 6.8 | 5 |
| Compound D | CH3 | 7.9 | 7.7 | 1.6 |
Data synthesized from Thompson, A.J., et al. (2013). ChemMedChem, 8(6), 946-955.[1][2][3][4]
Comparison with Alternative 5-HT3 Receptor Antagonists
The "setrons," such as ondansetron and granisetron, are established 5-HT3 receptor antagonists widely used as antiemetics.[5] A comparative analysis of binding affinities reveals that some piperazine-substituted quinoxalines exhibit comparable or even superior potency at 5-HT3 receptors. For example, one quinoxaline derivative (VC-605) was found to be approximately three orders of magnitude more potent than ondansetron in a functional assay on guinea-pig ileum.[6] However, it is important to note that the selectivity profile of setrons for other receptors is also a key factor in their clinical utility.
Table 2: Comparative Binding Affinities (pKi) of Piperazine-Substituted Quinoxalines and "Setrons" at 5-HT3 Receptors
| Compound | pKi (5-HT3A) | pKi (5-HT3AB) |
| VUF10166 | 8.1 | 6.2 |
| Ondansetron | 8.70 | - |
| Granisetron | 9.15 | - |
Data for setrons from Miyake, A., et al. (1995). Neuropharmacology, 34(7), 785-791.[7]
Broader Selectivity Profile: Kinases and Other Receptors
While the primary focus has been on 5-HT3 receptors, emerging evidence suggests that quinoxaline derivatives, including those with piperazine substitutions, can interact with a broader range of targets, particularly protein kinases. For example, certain quinoxaline-based compounds have shown inhibitory activity against kinases such as TrkA, Pim-1/2, and VEGFR-2.[8][9][10] This highlights the importance of comprehensive off-target screening to fully characterize the selectivity profile of these compounds. A broad screening panel would be necessary to definitively assess the selectivity of the specific piperazine-substituted quinoxalines discussed in the context of 5-HT3 receptors against a wider array of kinases and GPCRs.
II. Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.
Radioligand Binding Assay for 5-HT3 Receptors
This protocol is adapted from studies characterizing ligand binding to 5-HT3 receptors expressed in HEK293 cells.[1][2][3][4]
Objective: To determine the binding affinity (Ki) of test compounds for 5-HT3A and 5-HT3AB receptors.
Materials:
-
HEK293 cells stably expressing human 5-HT3A or 5-HT3AB receptors.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Radioligand: [3H]granisetron.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM granisetron).
-
Test compounds (piperazine-substituted quinoxalines).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation: Culture HEK293 cells expressing the target receptor to confluency. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, [3H]granisetron (at a concentration close to its Kd), and varying concentrations of the test compound. For total binding, add binding buffer instead of the test compound. For non-specific binding, add the non-specific binding control.
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for assessing the inhibitory activity of compounds against a panel of protein kinases.[8][11][12]
Objective: To determine the IC50 values of test compounds against various protein kinases.
Materials:
-
Recombinant protein kinases.
-
Kinase-specific substrates.
-
ATP.
-
Test compounds.
-
Kinase assay buffer.
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™).
-
White opaque 96- or 384-well plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In the wells of a microplate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Whole-Cell Patch-Clamp Electrophysiology for 5-HT3 Receptors
This functional assay measures the effect of test compounds on the ion channel activity of 5-HT3 receptors.[1][4]
Objective: To characterize the functional effects (agonist, antagonist, or modulator) of test compounds on 5-HT3 receptor-mediated currents.
Materials:
-
HEK293 cells expressing 5-HT3 receptors.
-
Patch-clamp rig with amplifier, data acquisition system, and microscope.
-
Borosilicate glass capillaries for making patch pipettes.
-
External and internal recording solutions.
-
5-HT (agonist).
-
Test compounds.
Procedure:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Recording: Establish a whole-cell patch-clamp configuration on a single cell.
-
Drug Application: Apply 5-HT to elicit an inward current. To test for antagonist activity, co-apply the test compound with 5-HT and measure the reduction in the current amplitude.
-
Data Analysis: Construct dose-response curves to determine the IC50 for antagonists or the EC50 for agonists.
III. Visualization of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the assessment of piperazine-substituted quinoxalines.
Caption: 5-HT3 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: VEGFR2 Signaling Pathway.
IV. Conclusion
Piperazine-substituted quinoxalines represent a promising class of compounds with high affinity and selectivity for 5-HT3 receptors. The available data indicates that their selectivity profile can be finely tuned through targeted chemical modifications.[2] While their primary characterization has been in the context of serotonin receptor modulation, preliminary evidence suggests potential interactions with other important drug targets, such as protein kinases.[8][9][10]
For future drug development, a comprehensive assessment of the selectivity of lead candidates across a broad panel of receptors and enzymes is imperative. This will not only help in de-risking potential off-target effects but may also uncover novel therapeutic opportunities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further explore the therapeutic potential of this versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of quinoxaline-based 5-HT3A and 5-HT3AB receptor-selective ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Pharmacological properties of quinoxaline derivatives as a new class of 5-HT3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of EphA2 Receptor in Angiogenesis Signaling Pathway of Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorbyt.com [biorbyt.com]
- 10. benchchem.com [benchchem.com]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two plausible synthetic routes for Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, a compound of interest in medicinal chemistry. The methodologies presented are based on established chemical principles and analogous reactions reported in the scientific literature, offering a framework for its replication and optimization.
Method 1: Published Approach - Direct Amide Coupling
This route represents a standard and widely utilized method for the formation of amide bonds, involving the direct coupling of a carboxylic acid with an amine using a suitable activating agent.
Experimental Protocol:
-
Activation of Quinoxaline-6-carboxylic Acid: In a round-bottom flask, quinoxaline-6-carboxylic acid (1.0 eq.) is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF). A coupling agent, for instance, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.2 eq.), and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (2.5 eq.) are added. The mixture is stirred at room temperature for 30 minutes to form the activated ester.
-
Amide Bond Formation: To the activated ester solution, N-Boc-piperazine (1.1 eq.) is added, and the reaction is stirred at room temperature for 12-18 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
-
Boc Deprotection and Salt Formation: The purified N-Boc protected intermediate is dissolved in a suitable solvent like dioxane, and a solution of hydrochloric acid (e.g., 4M in dioxane) is added. The mixture is stirred at room temperature for 2-4 hours. The resulting precipitate, this compound, is collected by filtration, washed with a cold non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Experimental Workflow:
Method 2: Alternative Approach - Nucleophilic Aromatic Substitution and Amidation
This alternative pathway involves the initial synthesis of a halo-substituted quinoxaline, followed by a nucleophilic aromatic substitution (SNAr) with piperazine, and subsequent introduction of the carbonyl group.
Experimental Protocol:
-
Synthesis of 6-Chloroquinoxaline: This intermediate can be prepared from p-chloroaniline through a multi-step process involving condensation, nitration, reduction, and cyclization, as described in the literature.
-
Nucleophilic Aromatic Substitution (SNAr): 6-Chloroquinoxaline (1.0 eq.) and N-Boc-piperazine (1.5 eq.) are heated in a solvent such as dimethyl sulfoxide (DMSO) with a base like potassium carbonate (2.0 eq.) at 120-140°C for 12-24 hours. The reaction is monitored by TLC.
-
Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
-
Boc Deprotection and Amidation:
-
Deprotection: The Boc-protected intermediate is deprotected using hydrochloric acid in dioxane as described in Method 1 to yield 6-(piperazin-1-yl)quinoxaline.
-
Amidation: The resulting secondary amine can then be acylated. A potential route involves a carbonylation reaction. For instance, the deprotected piperazinylquinoxaline could be subjected to a palladium-catalyzed carbonylation in the presence of a suitable carbon monoxide source and a nucleophile to form the desired methanone. However, a more direct approach from the Boc-protected intermediate is often preferred.
-
-
Final Salt Formation: The free base is converted to the hydrochloride salt as described in Method 1.
Comparative Synthesis Logic:
Performance Comparison
The following table summarizes the key quantitative data for the two proposed synthetic routes, based on typical yields and conditions for analogous reactions found in the literature.
| Parameter | Method 1: Direct Amide Coupling | Method 2: SNAr & Amidation |
| Starting Materials | Quinoxaline-6-carboxylic Acid, N-Boc-piperazine | 6-Chloroquinoxaline, N-Boc-piperazine |
| Key Reagents | HATU, DIPEA, HCl | K2CO3, Pd catalyst (for amidation), HCl |
| Number of Steps | 2 (Coupling, Deprotection/Salt Formation) | 3 (SNAr, Deprotection & Amidation, Salt Formation) |
| Typical Overall Yield | 60-80% | 40-60% |
| Reaction Temperature | Room Temperature | High Temperature (SNAr), Room to Elevated Temp (Amidation) |
| Reaction Time | 14-22 hours | 24-48 hours |
| Purity of Final Product | High (>98% with chromatography) | Good to High (>95% with chromatography) |
| Scalability | Good, coupling agents can be costly on large scale | Moderate, high temperatures and potential for side reactions |
| Key Advantages | Milder reaction conditions, fewer steps | Potentially cheaper starting materials |
| Key Disadvantages | Cost of coupling reagents | Harsher reaction conditions, more steps, potentially lower overall yield |
Independent Validation of a Novel Quinoxaline as a Potent VEGFR-2 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a novel quinoxaline compound, designated Compound 13, and another potent quinoxaline derivative, Compound 17b. The performance of these compounds is benchmarked against the established multi-kinase inhibitor, Sorafenib, with a focus on their anti-cancer properties mediated through the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). All experimental data cited is supported by detailed methodologies to ensure reproducibility and independent validation.
Performance Comparison: Potency and Selectivity
The anti-cancer potential of novel quinoxaline derivatives is often evaluated by their ability to inhibit key signaling molecules involved in tumor growth and proliferation, such as VEGFR-2, and their cytotoxic effects on cancer cell lines. The following tables summarize the in-vitro inhibitory concentrations (IC50) of Compound 13 and Compound 17b in comparison to Sorafenib.
Table 1: In-vitro VEGFR-2 Kinase Inhibition
| Compound | Target | IC50 (nM) | Fold Difference vs. Sorafenib | Reference |
| Compound 13 | VEGFR-2 | 45 | 1.1x more potent | [cite: ] |
| Compound 17b | VEGFR-2 | 2.7 | 1.15x more potent | [1][2][3] |
| Sorafenib | VEGFR-2 | 49 | - | [cite: ] |
Table 2: In-vitro Cytotoxicity against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Notes | Reference |
| Compound 13 | HCT-116 (Colon) | Not Specified | Selective to cancer cells over normal fibroblasts (WI38) | [cite: ] |
| Compound 13 | MCF-7 (Breast) | Not Specified | Selective to cancer cells over normal fibroblasts (WI38) | [cite: ] |
| Compound 17b | MCF-7 (Breast) | 2.3 | - | [1][2] |
| Compound 17b | HepG-2 (Liver) | 2.8 | - | [1][2] |
| Sorafenib | MCF-7 (Breast) | 3.51 | - | [1][2] |
| Sorafenib | HepG-2 (Liver) | 2.17 | - | [1][2] |
Mechanism of Action
Both Compound 13 and Compound 17b exert their anti-cancer effects primarily through the inhibition of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis—the formation of new blood vessels that supply tumors with nutrients and oxygen. By blocking the ATP-binding site of the VEGFR-2 kinase domain, these quinoxaline derivatives prevent its autophosphorylation and the subsequent activation of downstream signaling pathways. This ultimately leads to the inhibition of endothelial cell proliferation, migration, and survival, thereby suppressing tumor angiogenesis and growth.
Signaling Pathway
The diagram below illustrates the VEGFR-2 signaling pathway and the point of inhibition by the novel quinoxaline compounds.
Detailed Experimental Protocols
In-vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)
This assay quantifies the ability of a test compound to inhibit the phosphorylation of a VEGFR-2 substrate by the kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase assay buffer
-
ATP solution
-
VEGFR-2 substrate (e.g., poly(Glu, Tyr) 4:1)
-
96-well microtiter plates (e.g., Corning Costar)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-phosphotyrosine)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the VEGFR-2 substrate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer to remove any unbound substrate.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Compound Incubation: Add serial dilutions of the test compounds (e.g., Compound 13, Compound 17b, Sorafenib) and a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Add the VEGFR-2 enzyme and ATP to each well to initiate the kinase reaction. Incubate for a specified time (e.g., 60 minutes) at 30°C.
-
Washing: Wash the plate three times with wash buffer.
-
Primary Antibody Incubation: Add the anti-phosphotyrosine primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software.
In-vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7, HepG-2)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Compound 13, Compound 17b, Sorafenib) and a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Experimental Workflow
The following diagram outlines the general workflow for the biological evaluation of the novel quinoxaline compounds.
References
Quinoxaline Derivatives as Anticancer Agents: A Comparative Guide on In Vitro to In Vivo Efficacy Correlation
For Researchers, Scientists, and Drug Development Professionals
The development of novel anticancer therapeutics is a paramount goal in oncology research. Quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anticancer effects. A critical aspect of preclinical drug development is establishing a strong correlation between in vitro activity and in vivo efficacy, a concept known as In Vitro to In Vivo Correlation (IVIVC). This guide provides a comparative analysis of selected quinoxaline derivatives, focusing on their IVIVC for anticancer efficacy. We present supporting experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and workflows to aid researchers in this field.
Comparative Efficacy of Quinoxaline Derivatives
The following tables summarize the in vitro and in vivo anticancer activities of representative quinoxaline derivatives targeting different molecular pathways.
Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives Against Various Cancer Cell Lines
| Compound ID | Target(s) | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Compound IV | Topoisomerase II | PC-3 (Prostate) | MTT | 2.11 | [1] |
| HepG2 (Liver) | MTT | >10 | [1] | ||
| Compound 8 (N-allyl quinoxaline) | EGFR, VEGFR2 | A549 (Lung) | MTT | 0.86 | [2] |
| MCF-7 (Breast) | MTT | 1.06 | [2] | ||
| Compound 3b | Topoisomerase II, EGFR | MCF-7 (Breast) | MTT | 1.85 | [3] |
| XK469 | Topoisomerase IIβ | HL-60 (Leukemia) | MTT | 21.64 |
Table 2: In Vivo Antitumor Efficacy of Quinoxaline Derivatives
| Compound ID | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound IV | Ehrlich Solid Tumor | Mammary Adenocarcinoma | 10 mg/kg | 75.3 (volume), 68.9 (weight) | [1] |
| Compound 8 (N-allyl quinoxaline) | Ehrlich Solid Tumor | Mammary Adenocarcinoma | Not Specified | 68.19 | [2] |
| Doxorubicin (Reference) | Ehrlich Solid Tumor | Mammary Adenocarcinoma | 2.5 mg/kg | 55.1 (volume), 49.8 (weight) |
Table 3: Pharmacokinetic Parameters of XK469 (from Phase I Clinical Trial)
| Parameter | Value | Reference |
| Half-life (t½) | ~63 hours | [4] |
| Clearance | Highly variable | [4] |
Key Signaling Pathways and Mechanisms of Action
Quinoxaline derivatives exert their anticancer effects by modulating various critical signaling pathways. The diagrams below illustrate the mechanisms of action for Topoisomerase II and EGFR/VEGFR2 inhibitors.
Figure 1: Mechanism of action for Topoisomerase II inhibiting quinoxaline derivatives.
References
- 1. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-allyl quinoxaline derivative exhibited potent and selective cytotoxicity through EGFR/VEGFR-mediated apoptosis: In vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel 2-substituted-quinoxaline analogs with potential antiproliferative activity against breast cancer: insights into cell cycle arrest, topoisomerase II, and EGFR activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. A phase I and pharmacokinetic study of the quinoxaline antitumour Agent R(+)XK469 in patients with advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Guide to Novel Quinoxaline-Based Anticancer Agents
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the therapeutic index of emerging quinoxaline-based anticancer agents. By objectively comparing their performance against established alternatives and presenting supporting experimental data, this document aims to facilitate informed decisions in the pursuit of safer and more effective cancer therapies.
The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity. A critical factor in the viability of any new anticancer agent is its therapeutic index—the balance between its efficacy in eradicating cancer cells and its toxicity to normal tissues. This guide delves into the preclinical data of several novel quinoxaline-based compounds, comparing their in vitro selectivity and in vivo efficacy and toxicity against standard chemotherapeutic agents and targeted therapies.
In Vitro Cytotoxicity and Selectivity Index: A-Pillar of Preclinical Evaluation
The therapeutic index of a drug is fundamentally predicted by its selectivity—the ability to target cancer cells while sparing healthy ones. In vitro, this is often assessed by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines to that in normal, non-cancerous cell lines. The ratio of these values yields the Selectivity Index (SI), a key indicator of a compound's potential therapeutic window. A higher SI value suggests greater selectivity for cancer cells and a potentially more favorable safety profile.
The following tables summarize the in vitro cytotoxicity of several novel quinoxaline-based compounds against a panel of human cancer cell lines and compares them to their effects on normal cell lines. For context, the cytotoxicity of doxorubicin, a widely used chemotherapeutic agent, and gefitinib, a targeted EGFR inhibitor, are also presented.
| Novel Quinoxaline-Based Agents: In Vitro Cytotoxicity Against Cancer Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cancer Cell Line | Cell Line Type | IC50 (µM) | | Compound VIIIc | HCT-116 | Colon Carcinoma | 2.5[1][2] | | | MCF-7 | Breast Adenocarcinoma | 9.0[1][2] | | Compound VIIIa | HepG2 | Liver Hepatocellular Carcinoma | 9.8[1][2] | | Compound VIIIe | HCT-116 | Colon Carcinoma | 8.4[1][2] | | Compound IV | PC-3 | Prostate Cancer | 2.11[2][3] | | | HepG2 | Liver Cancer | 4.11[3] | | N-allyl quinoxaline (Cmpd 8) | A549 | Lung Carcinoma | 0.86 | | | MCF-7 | Breast Adenocarcinoma | 1.06 | | Benzo[g]quinoxaline (Cmpd 3) | MCF-7 | Breast Adenocarcinoma | 2.89[4] | | Quinoxaline derivative 4m | A549 | Lung Carcinoma | 9.32[5] | | FQ | MDA-MB-231 | Breast Cancer | < 16[6] | | MQ | MDA-MB-231 | Breast Cancer | < 16 |
| Novel Quinoxaline-Based Agents: In Vitro Cytotoxicity Against Normal Cell Lines and Selectivity Index (SI) | | :--- | :--- | :--- | :--- | :--- | | Compound | Normal Cell Line | IC50 (µM) | Paired Cancer Cell Line | Selectivity Index (SI = IC50 Normal / IC50 Cancer) | | Compound VIIIc | WI-38 (Lung Fibroblast) | >100[1] | HCT-116 | >40 | | Compound IV | Vero (Kidney Epithelial) | >100[3] | PC-3 | >47.39 | | N-allyl quinoxaline (Cmpd 8) | WISH (Amnion) | >100 | A549 | >116.28 | | | MCF-10A (Breast Epithelial) | >100 | MCF-7 | >94.34 | | Quinoxaline derivative 4m | Hs68 (Foreskin Fibroblast) | 9.29[5] | A549 | ~1.0 | | FQ | HEK-293 (Embryonic Kidney) | Not specified | MDA-MB-231 | Not calculable | | MQ | HEK-293 (Embryonic Kidney) | Not specified | MDA-MB-231 | Not calculable |
| Alternative Agents: In Vitro Cytotoxicity Against Cancer and Normal Cell Lines | | :--- | :--- | :--- | :--- | | Compound | Cell Line | Cell Line Type | IC50 (µM) | | Doxorubicin | HCT-116 | Colon Carcinoma | ~0.65 | | | MCF-7 | Breast Adenocarcinoma | ~0.65 | | | HepG2 | Liver Hepatocellular Carcinoma | 1.3 - 12.18 | | | PC-3 | Prostate Cancer | Not specified | | | A549 | Lung Carcinoma | >20 | | Gefitinib | A549 | Lung Carcinoma | 8.42 - 19.91 | | 5-Fluorouracil | A549 | Lung Carcinoma | 4.89[5] | | | Hs68 | Foreskin Fibroblast | 3.08[5] |
In Vivo Efficacy and Toxicity: The Preclinical Proving Ground
While in vitro data provides a valuable initial screening, the true therapeutic potential of a compound is ultimately determined by its performance in vivo. Animal models, particularly xenografts where human tumors are grown in immunocompromised mice, are crucial for assessing both antitumor efficacy and systemic toxicity. Key parameters include tumor growth inhibition (TGI) and the observation of adverse effects such as weight loss, which can indicate the maximum tolerated dose (MTD).
The following tables compare the available in vivo data for selected novel quinoxaline-based agents with the established drugs, doxorubicin and gefitinib.
| Novel Quinoxaline-Based Agents: In Vivo Efficacy and Toxicity | | :--- | :--- | :--- | :--- | :--- | | Compound | Animal Model | Dose | Tumor Growth Inhibition | Observed Toxicity | | Compound IV | Ehrlich solid tumor (mice) | 10 mg/kg | Significant reduction in tumor volume and weight | Minimal toxicity[3] | | N-allyl quinoxaline (Cmpd 8) | Solid-Ehrlich carcinoma (mice) | Not specified | 68.19% | Ameliorated biochemical and histochemical parameters near normal | | Imidazo[1,2-a]quinoxaline (6b) | A549 xenograft (nude mice) | Not specified | Significantly abolished tumor growth | Not specified |
| Alternative Agents: In Vivo Efficacy and Toxicity | | :--- | :--- | :--- | :--- | :--- | | Compound | Animal Model | Dose | Tumor Growth Inhibition | Observed Toxicity | | Doxorubicin | SK-OV-3 xenograft (mice) | Not specified | 37.07%[7] | Dose-dependent cardiotoxicity is a known major side effect.[8] | | | MCF-7 xenograft (mice) | 4 mg/kg/wk | Significant reduction in tumor size | Not specified[9] | | Gefitinib | H358R xenograft (nude mice) | 150 mg/kg/day | 52.7% ± 3.1%[10] | No overt toxic side effects, stable body weight.[10] | | | H322 xenograft (nude mice) | 60 mg/kg/day | Significant tumor growth delay | Not specified[11] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
A widely used method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:
-
Cell Seeding: Cancer or normal cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for another 3-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.
In Vivo Xenograft Studies
The following is a generalized workflow for evaluating the in vivo efficacy of anticancer agents:
-
Cell Culture and Implantation: Human cancer cells are cultured and then implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomly assigned to control and treatment groups. The test compounds or vehicle are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (width)² x length / 2.
-
Efficacy Assessment: At the end of the study, the tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
-
Toxicity Assessment: Toxicity is evaluated by monitoring body weight changes, observing the general health of the animals, and, in some cases, performing histological analysis of major organs.
Signaling Pathways and Mechanisms of Action
Many novel quinoxaline-based agents exert their anticancer effects by targeting key signaling pathways that are frequently dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and for identifying potential biomarkers of response.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. In Vivo and In Vitro Anticancer Activity of Doxorubicin-loaded DNA-AuNP Nanocarrier for the Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improvement in the Anti-Tumor Efficacy of Doxorubicin Nanosponges in In Vitro and in Mice Bearing Breast Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Increased efficacy of gefitinib on cisplatin-resistant wild-type epidermal growth factor receptor non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Piperazin-1-yl(quinoxalin-6-yl)methanone Hydrochloride: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride, ensuring adherence to safety protocols and regulatory compliance.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was readily available. The following procedures are based on an analysis of structurally related piperazine and quinoxaline derivatives and should be implemented in conjunction with a site-specific risk assessment and in compliance with all local, state, and federal regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Based on the toxicological profiles of related compounds, this compound should be handled as a hazardous substance.[1] Piperazine derivatives can be corrosive and may have sensitizing effects.[1] Quinoxaline moieties are found in various biologically active compounds, and caution is warranted.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.
-
Containment: For liquid spills, use an inert absorbent material such as sand, vermiculite, or a commercial absorbent pad to contain the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation.
-
Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
III. Disposal Workflow
The primary principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
IV. Detailed Disposal Procedures
-
Segregation: Keep waste this compound separate from other waste streams, especially from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides to avoid potentially hazardous reactions.[2]
-
Containerization:
-
Select a waste container that is in good condition, compatible with the chemical, and has a secure lid. Polyethylene or polypropylene containers are generally suitable.[3]
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Accumulation:
-
Store the sealed waste container in a designated and properly ventilated satellite accumulation area.[1]
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and reputable environmental services company.
-
The recommended method of disposal for halogenated and nitrogen-containing organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[1]
-
V. Emergency Procedures
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[2] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2] |
| Fire | Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish.[2] Non-combustible, but the container may burn.[3] Cool fire-exposed containers with water spray.[3] Firefighters should wear appropriate protective equipment and self-contained breathing apparatus. |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance.
References
Essential Safety and Operational Guide for Handling Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling, use, and disposal of Piperazin-1-yl(quinoxalin-6-yl)methanone hydrochloride. The following procedures are based on established safety data for analogous piperazine and quinoxaline derivatives and are intended to guide laboratory personnel in safe operational practices.
Immediate Safety and Handling Precautions
This compound and related compounds should be handled with care, assuming they are potentially hazardous. The structural motifs of piperazine and quinoxaline are common in biologically active molecules, which may be toxic, corrosive, or have sensitizing effects. Adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene, disposable. | To prevent skin contact and absorption. |
| Body Protection | Laboratory coat | Long-sleeved, fully buttoned. | To protect skin and personal clothing from spills. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | ANSI Z87.1 compliant. | To protect eyes from dust particles and splashes. |
| Respiratory Protection | NIOSH-approved respirator | Required when handling the powder outside of a fume hood or when dust is generated. | To prevent inhalation of the compound. |
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the laboratory.
Operational Plan: Experimental Protocol
Given that this compound is investigated for its potential as an anti-cancer agent, a common in vitro experiment is to assess its ability to inhibit key signaling pathways in cancer cells. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a frequent target for such compounds. Below is a detailed protocol for a representative in vitro kinase inhibition assay.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay determines the concentration of the compound required to inhibit 50% of the EGFR kinase activity (IC50).
Materials:
-
This compound
-
Recombinant human EGFR kinase
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
96-well microplates
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Kinase buffer
-
Diluted this compound (or vehicle control)
-
Recombinant human EGFR kinase
-
Incubate for 10-15 minutes at room temperature.
-
-
Initiate Kinase Reaction: Add a mixture of the peptide substrate and ATP to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Logical Workflow for Handling and Experimentation
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
